molecular formula C11H12N2O2S B1609631 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile CAS No. 1003740-90-6

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Cat. No.: B1609631
CAS No.: 1003740-90-6
M. Wt: 236.29 g/mol
InChI Key: BASQEQQOGLYRSJ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQEQQOGLYRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428967
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003740-90-6
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: A Comprehensive Guide to Its Synthesis, Structural Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) is a specialized, bifunctional intermediate that provides researchers with two powerful synthetic vectors: a rigid, lipophilic pyrrolidine sulfonamide and a highly reactive benzonitrile moiety[1].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, a self-validating synthetic protocol, and its utility in generating high-value pharmacophores such as tetrazoles and amidines.

Chemical Profile & Structural Significance

The structural architecture of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is defined by its two distinct functional groups, each serving a specific purpose in rational drug design.

  • The Pyrrolidine Sulfonamide Motif: Unlike primary sulfonamides, which frequently coordinate with zinc ions in off-target metalloenzymes (e.g., carbonic anhydrases), the fully substituted pyrrolidine sulfonamide acts as a metabolically stable, lipophilic vector. It provides strong hydrogen bond acceptor capabilities (via the oxygen atoms) while resisting proteolytic degradation.

  • The Benzonitrile Motif: The cyano group is a premier synthetic handle. It is electron-withdrawing, which modulates the electronics of the central benzene ring, and serves as a direct precursor to several critical pharmacophores, including primary amines, amidines, and tetrazoles.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative metrics of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior (Lipinski's Rule of Five compliance).

PropertyValue
IUPAC Name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
CAS Number 1003740-90-6
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Topological Polar Surface Area (TPSA) 66.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Synthesis & Process Chemistry

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile relies on a highly efficient nucleophilic acyl substitution. The starting material, (CAS 56542-67-7), is reacted with pyrrolidine in the presence of an organic base.

Synthesis SM1 3-Cyanobenzenesulfonyl chloride (Electrophile) Product 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Target Scaffold) SM1->Product Nucleophilic Attack SM2 Pyrrolidine (Nucleophile) SM2->Product S-N Bond Formation Base DIPEA (Acid Scavenger) Base->Product Neutralizes HCl Solvent Dichloromethane (Aprotic Solvent) Solvent->Product 0 °C to RT

Caption: Workflow for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile via nucleophilic substitution.

Step-by-Step Methodology: Sulfonamide Formation

Objective: Achieve >95% conversion while suppressing the hydrolysis of the sulfonyl chloride.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Controlling the temperature at 0 °C prevents the thermal degradation of the electrophile and minimizes the competitive hydrolysis driven by any trace moisture in the system.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) in one portion.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk makes it strictly non-nucleophilic. This prevents the formation of transient, highly reactive sulfonammonium intermediates that can lead to colored impurities or polymeric side products.

  • Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validating Workup: Quench the reaction with 0.1 M aqueous HCl. Separate the layers and wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Trustworthiness: This protocol is a self-validating phase-separation system. The byproduct (DIPEA·HCl) and any unreacted pyrrolidine are highly water-soluble and partition entirely into the acidic aqueous phase. The target compound, lacking basic amines, remains exclusively in the DCM layer, ensuring high crude purity without the immediate need for chromatography.

Applications in Medicinal Chemistry (Diversification)

The true value of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile lies in the diversification of its benzonitrile group. By acting as a central node, it allows medicinal chemists to synthesize libraries of compounds targeting different biological pathways.

Diversification Core 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Core Scaffold) Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, 110 °C Amidine Amidine Derivative (Protease S1 Pocket Binder) Core->Amidine 1. HCl/EtOH 2. NH3/MeOH Amine Benzylamine Derivative (Basic Vector) Core->Amine LiAlH4 or H2, Pd/C

Caption: Medicinal chemistry diversification pathways for the benzonitrile core scaffold.

Pathway A: Tetrazole Synthesis (Finnegan's Method)

The conversion of the nitrile to a 1H-tetrazole is a cornerstone of drug design, particularly for generating bioisosteres of carboxylic acids (e.g., in Angiotensin II receptor blockers).

  • Protocol: The core scaffold is dissolved in DMF. Sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) are added, and the suspension is heated to 110 °C for 12 hours[2].

  • Causality: Relying on, the NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ. This avoids the direct handling of highly toxic and explosive pure HN₃. The resulting tetrazole mimics the pKa of a carboxylic acid (~4.5) but offers a larger lipophilic surface area, drastically improving oral bioavailability and cell membrane permeability.

Pathway B: Amidine Synthesis (Pinner Reaction)

Amidines are critical pharmacophores for binding into the negatively charged S1 pockets of serine proteases (such as Thrombin or Factor Xa).

  • Protocol: The nitrile is treated with anhydrous HCl gas in ethanol at 0 °C to form an intermediate imidate ester. Subsequent treatment with methanolic ammonia yields the amidine.

  • Causality: The initial acidic activation is required because the nitrile carbon is not sufficiently electrophilic to be attacked by ammonia directly. The imidate intermediate lowers the activation energy barrier, allowing facile displacement by NH₃.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile before downstream diversification, rigorous analytical characterization is required. The table below outlines the expected spectroscopic signatures.

TechniqueParameterExpected Signature
LC-MS (ESI+) [M+H]⁺ Ionm/z 237.1
¹H NMR (400 MHz, CDCl₃) Aromatic Protons (4H)Multiplet, δ 7.60 - 8.10 ppm
¹H NMR (400 MHz, CDCl₃) Pyrrolidine α-CH₂ (4H)Multiplet, δ 3.20 - 3.30 ppm
¹H NMR (400 MHz, CDCl₃) Pyrrolidine β-CH₂ (4H)Multiplet, δ 1.75 - 1.85 ppm
IR Spectroscopy Nitrile (C≡N) StretchSharp peak at ~2230 cm⁻¹
IR Spectroscopy Sulfonamide (S=O) StretchesStrong peaks at ~1340 cm⁻¹ (asym) and ~1160 cm⁻¹ (sym)

Note: The disappearance of the highly deshielded proton signals characteristic of the sulfonyl chloride precursor is the primary NMR indicator of a successful reaction.

References

  • Title: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS 1003740-90-6) Source: Capot Chemical URL: [Link]

Sources

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a molecule of significant interest in contemporary medicinal chemistry. By integrating a saturated heterocyclic pyrrolidine ring, a versatile benzenesulfonamide linker, and a metabolically stable benzonitrile group, this compound represents a strategic scaffold for targeting a range of biological pathways. This document delves into the molecule's structural attributes, outlines a robust synthetic protocol with mechanistic insights, and explores its therapeutic potential by examining the established pharmacological roles of its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of this compound in the design of novel therapeutic agents.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a synthetic organic compound featuring three key functional groups: a central benzene ring substituted with a nitrile group at position 1 and a pyrrolidinyl-sulfonyl group at position 3.

  • IUPAC Name: 3-(pyrrolidin-1-ylsulfonyl)benzonitrile

  • Molecular Formula: C₁₁H₁₂N₂O₂S

  • Molecular Weight: 236.29 g/mol

  • CAS Number: A unique CAS number is not widely indexed in public databases, though the compound is available through specialty chemical suppliers.

Structural Analysis

The structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a deliberate amalgamation of pharmacologically significant motifs:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a critical feature for enhancing binding affinity and specificity to protein targets.[1] The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics.[2]

  • Benzenesulfonamide Moiety: This functional group is a cornerstone of numerous clinically successful drugs.[3][4] It acts as a versatile pharmacophore, capable of forming key hydrogen bonds and other interactions with enzyme active sites. It is famously the basis for sulfa drugs and is a common feature in inhibitors of enzymes like carbonic anhydrases and kinases.[5][6]

  • Benzonitrile Group: The nitrile (-C≡N) group on the benzene ring is a bioisostere for other functional groups and can act as a hydrogen bond acceptor.[7] It is often used in drug design to improve metabolic stability and modulate pharmacokinetic properties.[8]

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted based on its structure and comparison with similar compounds.[9][10]

PropertyPredicted ValueSignificance in Drug Development
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA) ~60 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Acceptors 4 (2x Oxygen, 2x Nitrogen)Provides multiple points for interaction with biological targets.
Hydrogen Bond Donors 0The absence of acidic protons contributes to its stability and membrane permeability.
Rotatable Bonds 2Limited flexibility can lead to a more favorable entropic profile upon binding to a target.

Synthesis and Mechanistic Insights

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is most efficiently achieved through the nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and pyrrolidine. This is a classic and reliable method for the formation of sulfonamides.[3][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the sulfur-nitrogen bond, identifying the key starting materials: 3-cyanobenzenesulfonyl chloride and pyrrolidine.

G target 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile disconnect S-N Disconnection (Sulfonamide formation) target->disconnect reagents 3-Cyanobenzenesulfonyl Chloride + Pyrrolidine disconnect->reagents

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. The choice of an aprotic solvent prevents unwanted side reactions, and a tertiary amine base is used to neutralize the HCl byproduct without competing as a nucleophile.

Materials:

  • 3-Cyanobenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the pyrrolidine/TEA solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

G cluster_reactants Reactants cluster_process Mechanism Pyrrolidine Pyrrolidine (Nucleophile) Attack Nucleophilic Attack of Amine on Sulfur Pyrrolidine->Attack SulfonylCl 3-Cyanobenzenesulfonyl Chloride (Electrophile) SulfonylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms S-N bond Elimination Elimination of Chloride Ion Intermediate->Elimination Reforms S=O double bond Deprotonation Proton Removal by Base Elimination->Deprotonation Forms HCl byproduct Product Product: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Deprotonation->Product

Caption: Workflow of the sulfonamide synthesis mechanism.

Role in Medicinal Chemistry and Drug Development

The combination of the pyrrolidine, benzenesulfonamide, and benzonitrile motifs makes this scaffold a compelling starting point for drug discovery programs. The pyrrolidine ring is a key component in many natural products and pharmacologically important agents.[12]

Postulated Biological Targets

Based on the activities of structurally related compounds, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a candidate for screening against several important enzyme families.

  • Kinase Inhibition: The sulfonamide moiety is a well-established hinge-binding element in many kinase inhibitors. For example, derivatives containing a 4-(pyrrolidin-1-ylsulfonyl)aniline group have shown submicromolar activity against FLT3-ITD kinase, a key target in Acute Myeloid Leukemia.[5]

  • Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the classical inhibitors of CAs, a family of enzymes involved in pH regulation, CO₂ transport, and various pathologies including glaucoma and cancer. Pyrrolidine-benzenesulfonamide derivatives have been reported as potent inhibitors of human CA isozymes I and II.[6]

  • Acetylcholinesterase (AChE) Inhibition: Certain pyrrolidine-benzenesulfonamide hybrids have also demonstrated remarkable inhibitory effects against AChE, an enzyme central to the pathology of Alzheimer's disease.[6]

Illustrative Signaling Pathway: FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Internal tandem duplication (ITD) mutations lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival in leukemia. A molecule like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile could potentially act as an ATP-competitive inhibitor, blocking this pathway.

G FLT3 FLT3 Receptor P1 Dimerization & Autophosphorylation FLT3->P1 STAT5 STAT5 P1->STAT5 PI3K PI3K P1->PI3K RAS RAS P1->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR mTOR->Proliferation MAPK->Proliferation Inhibitor 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Hypothetical Inhibitor) Inhibitor->P1 Inhibition

Caption: Potential inhibition of the FLT3 signaling pathway.

Conclusion and Future Directions

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure combines three pharmacologically validated motifs, making it a high-potential scaffold for drug discovery.

Future research should focus on the empirical validation of its biological activity. Screening this compound against diverse panels of kinases, carbonic anhydrases, and other enzyme families is a logical next step. Furthermore, the structure serves as an excellent template for structure-activity relationship (SAR) studies, where modifications to the pyrrolidine ring or the substitution pattern on the benzene ring could be systematically explored to optimize potency and selectivity against specific targets.

References

  • PubChem. 2-(3-Pyrrolidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile. [Link][13]

  • PubChem. 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile. [Link][14]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Benci, K., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC. [Link][5]

  • Witschi, M. A., et al. (2010). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link][15]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link][1]

  • Google Patents. Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine. [16]

  • Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. [Link][6]

  • Hilaris Publisher. One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. [Link][3]

  • Molecules. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link][4]

  • ACS Publications. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). [Link][17]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link][12]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link][11]

  • Hancock, A. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. PubMed. [Link][18]

  • Vedantu. Benzonitrile is the IUPAC name of which compound. [Link][7]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link][19]

  • Google Patents. Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof. [20]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][21]

  • Mykhailiuk, P. K. (2022). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. PubMed. [Link][22]

  • Wikipedia. Pyrrolidine. [Link][23]

  • PubChem. 1-Benzyl-3-pyrrolidinone. [Link][24]

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  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link][26]

Sources

An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers

While a specific CAS number for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is not found in major chemical databases, its fundamental properties can be derived from its structure.

PropertyValue
IUPAC Name 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N

Part 1: Synthesis and Mechanistic Insights

The most direct and logical synthetic route to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile involves the reaction of 3-cyanobenzenesulfonyl chloride with pyrrolidine. This is a classic example of sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Proposed Synthetic Pathway

Analytical Workflow Figure 2: Analytical Workflow for Compound Characterization A Synthesized Compound B Purity Assessment (HPLC/LC-MS) A->B C Structural Elucidation A->C H Final Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G High-Resolution Mass Spectrometry C->G D->H E->H F->H G->H

Synthesis Pathways for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: A Technical Guide to Sulfonamide Assembly and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Molecular Architecture

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) is a highly versatile intermediate and pharmacophore building block utilized in modern drug discovery. The sulfonamide moiety acts as a non-classical bioisostere for amides, offering superior hydrolytic stability, an additional hydrogen bond acceptor, and an increased topological polar surface area (TPSA). Concurrently, the meta-cyano group provides a robust handle for further derivatization into amidines, tetrazoles, or primary amines.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the causal logic behind the synthetic pathways to this molecule. The objective is to move beyond mere recipes, providing a mechanistic understanding that ensures methodologies are scalable, reproducible, and self-validating.

Retrosynthetic Logic & Pathway Architecture

The construction of the target molecule hinges on two primary retrosynthetic disconnections: the S−N bond of the sulfonamide and the C−CN bond of the aryl nitrile.

  • Route A (S-N Disconnection): The most direct and atom-economical approach. It involves the nucleophilic substitution of 3-cyanobenzenesulfonyl chloride with pyrrolidine.

  • Route B (C-CN Disconnection): A late-stage functionalization strategy utilizing palladium-catalyzed cyanation of 1-bromo-3-(pyrrolidin-1-ylsulfonyl)benzene. This is critical when the pre-functionalized sulfonyl chloride is prone to degradation or commercially constrained.

Retrosynthesis Target 3-(Pyrrolidin-1-ylsulfonyl) benzonitrile Sub1 3-Cyanobenzenesulfonyl chloride Target->Sub1 Disconnection A (S-N Bond) Sub2 Pyrrolidine Target->Sub2 Disconnection A Sub3 1-Bromo-3-(pyrrolidin-1-ylsulfonyl) benzene Target->Sub3 Disconnection B (C-CN Bond) Sub4 Zn(CN)2 / Pd Catalyst Target->Sub4 Disconnection B

Retrosynthetic disconnections for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Primary Pathway: Direct Sulfonylation via SN​2 at Sulfur

Mechanistic Rationale & Causality

The synthesis of aryl sulfonamides via the reaction of sulfonyl chlorides with secondary amines is the industrial gold standard 1. The reaction proceeds via an SN​2 -like transition state at the hexavalent sulfur atom.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is selected over protic solvents to completely suppress the competitive hydrolysis of the highly electrophilic 3-cyanobenzenesulfonyl chloride.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as the acid scavenger. Unlike Triethylamine (TEA), the steric bulk of DIPEA prevents it from acting as a competing nucleophile, thereby eliminating the formation of transient, highly reactive sulfonylammonium intermediates that can lead to off-target degradation.

  • Thermal Control: The initial addition must be performed at 0 °C. The formation of the S-N bond is highly exothermic; thermal runaway can lead to localized heating and subsequent dimerization or polymerization of the pyrrolidine species.

Self-Validating Experimental Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzenesulfonyl chloride (10.0 g, 49.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Atmospheric Control: Seal the flask with a rubber septum, purge with dry nitrogen ( N2​ ), and cool the solution to 0 °C using an ice-water bath. Causality: Moisture exclusion prevents the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (13.0 mL, 74.4 mmol, 1.5 equiv) via syringe.

  • Amination: Add pyrrolidine (4.5 mL, 54.5 mmol, 1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic S-N bond formation, preventing localized heating and impurity generation.

  • Reaction & IPC (In-Process Control): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: Perform TLC (Hexane:EtOAc 7:3) or LC-MS. The reaction is complete when the starting material peak disappears and a new mass peak at m/z 237.0 [M+H]+ is dominant.

  • Selective Workup: Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl (2 x 50 mL) to protonate and remove excess pyrrolidine and DIPEA into the aqueous layer. Wash with saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, followed by brine (50 mL). Causality: This orthogonal washing sequence ensures the organic layer contains only the neutral sulfonamide product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the target compound as a white solid.

Workflow Step1 Step 1: Preparation Dissolve 3-Cyanobenzenesulfonyl chloride in anhydrous DCM (0 °C) Step2 Step 2: Base Addition Add DIPEA (1.5 eq) under N2 atmosphere to prevent competitive hydrolysis Step1->Step2 Step3 Step 3: Amination Dropwise addition of Pyrrolidine (1.1 eq) Maintain temperature at 0 °C Step2->Step3 Step4 Step 4: Reaction & IPC Stir at RT for 2 hours. Self-Validation: LC-MS confirms mass[M+H]+ 237.0 Step3->Step4 Step5 Step 5: Selective Workup Wash with 1M HCl (removes amine) Wash with NaHCO3 (neutralizes acid) Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hexane/EtOAc) Yields pure sulfonamide Step5->Step6 Product Pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Step6->Product

Self-validating experimental workflow for the direct sulfonylation pathway.

Alternative Pathway: Cross-Coupling & Late-Stage Cyanation

Mechanistic Rationale & Causality

When 3-cyanobenzenesulfonyl chloride is unavailable, the synthesis can be initiated from 3-bromobenzenesulfonyl chloride. Following a standard sulfonylation with pyrrolidine, the resulting aryl bromide undergoes a Palladium-catalyzed cyanation. We employ Pd2​(dba)3​ with the bidentate ligand dppf. The large bite angle of dppf facilitates the reductive elimination of the highly constrained aryl-nitrile bond. Zinc cyanide ( Zn(CN)2​ ) is chosen over NaCN or KCN because its limited solubility in DMF maintains a low, steady-state concentration of free cyanide ions, preventing the lethal poisoning of the palladium catalyst.

Self-Validating Experimental Protocol
  • Preparation: In a thick-walled glass pressure vessel, dissolve 1-bromo-3-(pyrrolidin-1-ylsulfonyl)benzene (5.0 g, 17.2 mmol) in anhydrous, degassed N,N-Dimethylformamide (DMF, 50 mL).

  • Reagent Addition: Add Zinc Cyanide ( Zn(CN)2​ ) (1.2 g, 10.3 mmol, 0.6 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (315 mg, 0.34 mmol, 2 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (381 mg, 0.68 mmol, 4 mol%).

  • Reaction & IPC: Seal the vessel, purge with N2​ , and heat to 120 °C for 12 hours. Self-Validation: Monitor via LC-MS for the disappearance of the aryl bromide ( m/z 290.0/292.0) and the appearance of the nitrile product ( m/z 237.0).

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and filter through a pad of Celite to remove palladium black and insoluble zinc salts.

  • Aqueous Wash: Wash the filtrate extensively with water (3 x 100 mL) to remove DMF, followed by brine. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Emerging Methodologies: Decarboxylative Halosulfonylation

Recent advancements have bypassed the need for pre-formed sulfonyl chlorides entirely. The MacMillan group (2023) demonstrated a one-pot synthesis of sulfonamides directly from unactivated carboxylic acids via copper ligand-to-metal charge transfer (LMCT) 2. Applying this to 3-cyanobenzoic acid allows for decarboxylative chlorosulfonylation followed by in-situ amination with pyrrolidine. Furthermore, palladium-catalyzed chlorosulfonylation of 3-cyanophenylboronic acids provides another modern route to the sulfonyl chloride intermediate, allowing for rapid diversification 3. While currently limited to discovery-scale chemistry, these represent a paradigm shift in atom economy and substrate scope.

Quantitative Pathway Optimization Matrix

To assist in route selection, the following matrix summarizes the quantitative and qualitative data for the discussed methodologies:

MetricRoute A (Direct Sulfonylation)Route B (Late-Stage Cyanation)Route C (Decarboxylative LMCT)
Overall Yield 85 - 92%60 - 75% (over 2 steps)65 - 70%
Atom Economy High (HCl byproduct)Low (Zn, Pd, dppf waste)Moderate (SO2, Cu waste)
Reaction Time 2 - 4 hours14 - 18 hours12 - 24 hours
Scalability Multi-kilogramGram to DecagramMilligram to Gram (Discovery)
Primary Limitation Relies on specific starting materialCatalyst poisoning, toxic reagentsPhotochemical/LMCT setup required

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. 1

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society (via MIT Open Access). 3

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. MacMillan Group - Princeton University. 2

  • 1003740-90-6 | 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. Capot Chemical.

Sources

The Emergence of a Tissue-Selective Androgen Receptor Modulator: A Technical Guide to 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the biological activity of the selective androgen receptor modulator (SARM) 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, a promising clinical candidate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and preclinical data.

The quest for compounds that exhibit the therapeutic benefits of androgens, such as promoting the growth of muscle and bone, while minimizing undesirable androgenic effects on tissues like the prostate, has led to the development of SARMs.[1] These molecules are designed to selectively modulate the function of the androgen receptor (AR) in a tissue-specific manner.[2][3] Within this class of therapeutics, derivatives of 4-(pyrrolidin-1-yl)benzonitrile have emerged as a particularly promising scaffold.[4][5]

Initial investigations into 4-(pyrrolidin-1-yl)benzonitrile derivatives identified compounds with anabolic effects on muscle and the central nervous system, but with a neutral impact on the prostate.[4][6] However, these early candidates often suffered from poor pharmacokinetic profiles, primarily due to low metabolic stability.[5] This guide focuses on a subsequent, optimized compound, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (referred to herein as Compound 2f ), which demonstrates an ideal SARM profile, favorable pharmacokinetics, and a clear binding mode with the androgen receptor.[4][6]

Mechanism of Action: Tissue-Selective Androgen Receptor Modulation

Compound 2f exerts its biological effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. The tissue selectivity of SARMs is a complex phenomenon not yet fully elucidated, but it is believed to arise from the unique conformational changes induced in the AR upon ligand binding.[3] These specific conformations can lead to differential recruitment of co-regulatory proteins (coactivators and corepressors) in various tissues, ultimately resulting in tissue-specific gene expression.[3]

In tissues like muscle and bone, Compound 2f acts as an agonist, promoting the expression of genes associated with anabolism. Conversely, in androgenic tissues such as the prostate, it exhibits partial agonist or even antagonist activity, thereby sparing these tissues from unwanted stimulation.[2][3]

SARM Mechanism of Action cluster_0 Target Cell (e.g., Muscle) cluster_1 Inside Nucleus SARM Compound 2f (SARM) AR_cyto Androgen Receptor (AR) (inactive) SARM->AR_cyto Binds HSP Heat Shock Proteins AR_cyto->HSP Dissociation AR_SARM_complex AR-SARM Complex (active) AR_cyto->AR_SARM_complex Conformational Change Nucleus Nucleus AR_SARM_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (Anabolic Effects) Coactivators->Gene_Transcription AR_SARM_complex_nuc AR-SARM AR_SARM_complex_nuc->ARE Binds to DNA

Signaling pathway of Compound 2f.

Synthesis and Structural Optimization

The development of Compound 2f involved a systematic optimization of the 4-(pyrrolidin-1-yl)benzonitrile scaffold to enhance metabolic stability and androgenic potency.[4][5] Key modifications included the introduction of a 5-oxopyrrolidine ring and the strategic placement of substituents on this ring to improve AR binding affinity and agonistic activity.[4][6]

The synthesis of 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been described as a multi-step process.[7]

General synthetic workflow for Compound 2f.

Preclinical Biological Evaluation

The biological activity of Compound 2f has been extensively evaluated in a series of preclinical assays designed to assess its SARM profile.

In Vitro Androgen Receptor Binding and Activation

The initial characterization of a SARM involves determining its binding affinity for the androgen receptor and its ability to activate receptor-mediated gene transcription.

AssayParameterResult for Compound 2f
Androgen Receptor BindingHigh AffinityStrong
Transcriptional ActivationAgonistic ActivityPotent

Data synthesized from multiple sources indicating strong AR binding and agonistic activity.[4][6]

In Vivo Assessment of Tissue Selectivity: The Hershberger Assay

The Hershberger assay is a standardized in vivo method used to differentiate the anabolic and androgenic activities of a compound in castrated male rats.[4] The weights of an anabolic tissue (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured after treatment.

TissueEffect of Compound 2fComparison to Control
Levator Ani MuscleSignificant Increase in WeightAnabolic Effect
Ventral ProstateMinimal to No Increase in WeightAndrogenic Sparing
Seminal VesiclesMinimal to No Increase in WeightAndrogenic Sparing

Results from the Hershberger assay demonstrating the ideal SARM profile of Compound 2f.[4][6]

Central Nervous System Activity

In addition to its effects on muscle and bone, Compound 2f has been shown to exhibit agonistic activity in the central nervous system, as demonstrated by the sexual behavior induction assay in animal models.[4][5] This suggests potential applications in conditions where both physical and central androgenic effects are desired.

Pharmacokinetic Profile

A key advantage of Compound 2f over earlier 4-(pyrrolidin-1-yl)benzonitrile derivatives is its improved pharmacokinetic profile.[4]

ParameterObservationImplication
Metabolic StabilityImprovedEnhanced in vivo half-life and exposure
Oral BioavailabilityGoodSuitable for oral administration
ClearanceLow to ModerateFavorable for maintaining therapeutic concentrations

Pharmacokinetic properties of Compound 2f in preclinical species.[4][8]

Experimental Protocols

Hershberger Assay Protocol
  • Animal Model: Immature, castrated male Sprague-Dawley rats.

  • Acclimation: Animals are allowed to acclimate for a period of 7 days post-castration.

  • Dosing: Compound 2f is administered daily via oral gavage for 7-10 consecutive days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Endpoint: On the day after the final dose, animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: Tissue weights are normalized to body weight. The anabolic and androgenic activities are determined by comparing the tissue weight changes in the treated groups to the control groups.

In Vitro Androgen Receptor Transactivation Assay
  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with increasing concentrations of Compound 2f for 24 hours. A vehicle control and a known AR agonist (e.g., dihydrotestosterone) are included.

  • Measurement: Luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.

Conclusion

Compound 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile represents a significant advancement in the field of selective androgen receptor modulators. Its optimized structure confers a highly desirable biological profile, characterized by potent anabolic activity in muscle with a notable sparing of androgenic tissues. The favorable pharmacokinetic properties further enhance its potential as a clinical candidate for a variety of conditions, including muscle wasting diseases and hypogonadism. This technical guide provides a foundational understanding of this promising therapeutic agent for the scientific community.

References

  • Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349. [Link]

  • Asano, M., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. [Link]

  • Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. ResearchGate. [Link]

  • Lange, M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5589. [Link]

  • Narayanan, R., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(23), 7243-7251. [Link]

  • Solomon, Z. J., et al. (2021). Deciphering the selective androgen receptor modulators paradigm. Expert Opinion on Drug Discovery, 16(11), 1277-1293. [Link]

  • Pitsinos, E. (2021). Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis. WADA. [Link]

  • Zhi, L., et al. (2006). PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS. Drug Metabolism and Disposition, 34(6), 1021-1030. [Link]

  • Mazzarino, M., et al. (2018). Human in vivo metabolism study of LGD-4033. Journal of Pharmaceutical and Biomedical Analysis, 160, 140-149. [Link]

  • Lange, M., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. ResearchGate. [Link]

  • Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)... ChEMBL. [Link]

  • Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 2(3), 121-122. [Link]

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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(pyrrolidin-1-ylsulfonyl)benzonitrile represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This in-depth technical guide synthesizes current understanding of structurally related molecules to propose a putative mechanism of action centered on the inhibition of key cellular signaling pathways implicated in oncogenesis and inflammatory diseases. We hypothesize that 3-(pyrrolidin-1-ylsulfonyl)benzonitrile acts as a multi-targeted agent, primarily exerting its effects through the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Lysine-Specific Demethylase 1 (LSD1). This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, experimental protocols for validation, and the potential therapeutic implications.

Introduction: The Therapeutic Promise of a Novel Scaffold

The pyrrolidine and benzonitrile moieties are privileged structures in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs and clinical candidates.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional scaffold that can effectively probe the binding pockets of biological targets.[3] Its derivatives have demonstrated a wide array of biological activities, including enzyme inhibition and receptor modulation.[4][5] The benzonitrile group, an aromatic ring bearing a nitrile substituent, is a common feature in molecules targeting a range of proteins, from kinase inhibitors to receptor antagonists.[6]

The unique combination of a pyrrolidin-1-ylsulfonyl group at the meta-position of a benzonitrile ring in 3-(pyrrolidin-1-ylsulfonyl)benzonitrile suggests a distinct pharmacological profile. Based on the established activities of structurally analogous compounds, we propose a dual-inhibitory mechanism of action. Specifically, derivatives of 4-(pyrrolidin-1-ylsulfonyl)aniline have shown potent inhibitory activity against FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[7] Furthermore, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers.[8][9] This guide will explore the putative mechanism of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile as a dual FLT3/LSD1 inhibitor.

The Putative Dual-Inhibitory Mechanism of Action

We hypothesize that 3-(pyrrolidin-1-ylsulfonyl)benzonitrile exerts its biological effects by concurrently inhibiting the FLT3 receptor tyrosine kinase and the nuclear enzyme LSD1. This dual activity could lead to a synergistic anti-cancer effect, particularly in hematological malignancies like AML where both targets are clinically relevant.

Inhibition of FLT3 Signaling

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[7] Mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival in AML.[7] The proposed mechanism of FLT3 inhibition by 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is illustrated below.

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Compound->FLT3 Inhibition LSD1_pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1/0 (Repressed Chromatin) H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->H3K4me1 Demethylation Gene_Expression Tumor Suppressor Gene Expression H3K4me1->Gene_Expression Repression Differentiation Cell Differentiation Gene_Expression->Differentiation Compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Compound->LSD1 Inhibition

Figure 2: Putative inhibition of LSD1 and its effect on gene expression.

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has been shown to be a successful starting point for potent and reversible LSD1 inhibitors. [8][9]We postulate that the pyrrolidine and benzonitrile components of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile can occupy the substrate-binding pocket of LSD1, preventing the demethylation of H3K4. This would lead to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test the dual-inhibitor hypothesis, a multi-faceted experimental approach is required, encompassing biochemical assays, cell-based studies, and in vivo models.

In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile against wild-type and ITD-mutated FLT3 kinase.

Protocol:

  • Reagents: Recombinant human FLT3 (wild-type and ITD mutant), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega).

  • Procedure: a. Prepare a serial dilution of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO. b. In a 96-well plate, add the kinase, substrate, and compound dilutions. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. f. Read luminescence on a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Objective: To quantify the inhibitory effect of the compound on LSD1 enzymatic activity.

Protocol:

  • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex® Red reagent.

  • Procedure: a. Prepare a serial dilution of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO. b. In a 96-well plate, combine LSD1, the compound dilutions, and the H3K4me2 peptide substrate. c. Incubate at 37°C for 60 minutes. d. Add HRP and Amplex® Red reagent to detect the hydrogen peroxide produced during the demethylation reaction. e. Read fluorescence (excitation 530-560 nm, emission 590 nm) on a plate reader.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Cell-Based Assays

Objective: To assess the anti-proliferative and cytotoxic effects of the compound on AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and FLT3-wild type cells (e.g., THP-1).

Protocol:

  • Reagents: AML cell lines, RPMI-1640 medium, fetal bovine serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure: a. Seed cells in a 96-well plate and treat with a serial dilution of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile. b. Incubate for 72 hours. c. Measure cell viability using the CellTiter-Glo® assay.

  • Data Analysis: Calculate GI50 (growth inhibition) or IC50 (cytotoxicity) values.

Objective: To confirm target engagement and downstream pathway modulation in cells.

Protocol (Western Blotting):

  • Procedure: a. Treat AML cells with the compound for various time points. b. Lyse the cells and perform SDS-PAGE and Western blotting. c. Probe with antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, H3K4me2, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify changes in protein phosphorylation and histone methylation levels.

Objective: To evaluate the ability of the compound to induce differentiation in AML cells.

Protocol (Flow Cytometry):

  • Procedure: a. Treat THP-1 cells with the compound for 48-72 hours. b. Stain cells with fluorescently labeled antibodies against differentiation markers (e.g., CD11b, CD14, CD86). [9] c. Analyze the expression of these markers by flow cytometry.

  • Data Analysis: Quantify the percentage of differentiated cells.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile in a mouse xenograft model of AML.

Protocol:

  • Model: Immunocompromised mice (e.g., NOD/SCID) engrafted with MV4-11 cells.

  • Procedure: a. Once tumors are established, randomize mice into vehicle control and treatment groups. b. Administer the compound orally or intraperitoneally daily. c. Monitor tumor volume and body weight. d. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of In Vitro Inhibitory Activity

TargetAssay TypeIC50 (nM)
FLT3-WTKinase InhibitionTo be determined
FLT3-ITDKinase InhibitionTo be determined
LSD1Demethylase InhibitionTo be determined

Table 2: Summary of Cellular Activity

Cell LineGenotypeProliferation GI50 (nM)
MV4-11FLT3-ITDTo be determined
MOLM-13FLT3-ITDTo be determined
THP-1FLT3-WTTo be determined

Conclusion and Future Directions

The proposed dual-inhibitory mechanism of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile against FLT3 and LSD1 presents a compelling rationale for its development as a novel therapeutic agent. The experimental framework outlined in this guide provides a robust strategy for validating this hypothesis. Successful validation would not only elucidate the mechanism of action of this promising compound but also pave the way for its clinical investigation in AML and potentially other malignancies. Future studies should focus on optimizing the lead compound to enhance potency and selectivity, as well as exploring its efficacy in combination with other anti-cancer agents. The unique three-dimensional structure imparted by the pyrrolidine ring offers significant opportunities for further medicinal chemistry exploration to fine-tune its pharmacological properties. [1]

References

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  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed. (URL: [Link])

  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease - MDPI. (URL: [Link])

  • methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed. (URL: [Link])

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3-(Pyrrolidin-1-ylsulfonyl)benzonitrile literature review and key papers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: A Privileged Scaffold in Modern Drug Discovery

Introduction: Deconstructing a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile scaffold is a prime example of such a "privileged" structure. At first glance, it is a simple assembly of three distinct chemical moieties: a benzonitrile ring, a sulfonamide linker, and a pyrrolidine ring. However, the synergistic interplay of these components imparts a unique combination of structural and electronic properties that make it an exceptionally valuable starting point for designing potent and selective modulators of various biological targets.

The five-membered, saturated pyrrolidine ring offers a three-dimensional geometry that allows for precise spatial exploration of a target's binding pocket, a feature often lacking in flat, aromatic systems.[1][2] This non-planar structure can enhance aqueous solubility, improve pharmacokinetic profiles, and introduce stereochemical centers that can be crucial for target selectivity.[2][3] The sulfonamide group is a classic pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor and, critically, to coordinate with metal ions (like zinc) in the active sites of metalloenzymes such as carbonic anhydrases.[4][5] Finally, the benzonitrile group serves not only as a rigid scaffold but also as a potential hydrogen bond acceptor and a versatile chemical handle for further synthetic elaboration. Its presence is noted in a range of approved drugs and clinical candidates, including enzyme inhibitors and receptor antagonists.[6][7][8]

PART 1: Synthesis and Chemical Elaboration

The construction of the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile core is typically achieved through a direct and robust nucleophilic substitution reaction. The causality behind this common synthetic choice lies in the high reactivity of sulfonyl chlorides towards secondary amines.

Core Synthesis Pathway

The most efficient and widely adopted method involves the coupling of 3-cyanobenzenesulfonyl chloride with pyrrolidine. This reaction is generally high-yielding and proceeds under mild conditions. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the pyrrolidine starting material.

G cluster_reactants Reactants cluster_reagents Conditions R1 3-Cyanobenzenesulfonyl Chloride Reaction_Point R1->Reaction_Point R2 Pyrrolidine R2->Reaction_Point Base Base (e.g., Triethylamine) Solvent (e.g., DCM) Base->Reaction_Point Nucleophilic Substitution Product 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Reaction_Point->Product caption General Synthesis of the Core Scaffold

General Synthesis of the Core Scaffold
Detailed Experimental Protocol: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

This protocol is a representative procedure based on standard sulfonamide coupling reactions described for analogous structures.[9][10] It is designed to be a self-validating system, where successful execution yields the target compound with high purity.

  • Reaction Setup: To a solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Add a solution of pyrrolidine (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes. The choice of dropwise addition is to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and pyrrolidine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine. The sequential washing ensures the removal of both basic and acidic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

PART 2: Biological Activity and Therapeutic Applications

While 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile itself is primarily a building block, its structural motif is integral to numerous potent and selective inhibitors targeting a range of diseases. The literature provides compelling evidence of its utility across several key therapeutic areas.

Inhibition of Epigenetic Targets: Lysine-Specific Demethylase 1 (LSD1)

Epigenetic modifications are a frontier in cancer therapy. LSD1 (also known as KDM1A) is a key enzyme that removes methyl groups from histones, and its overactivity is linked to various cancers, including acute myeloid leukemia (AML).

Research has shown that derivatives incorporating the pyrrolidinyl-benzonitrile scaffold are potent LSD1 inhibitors.[6][11] In a key study, 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as successful "scaffold hops" from a known inhibitor.[6] The most active compound from this series, 21g , demonstrated a binding affinity (Kd) of 22 nM and a biochemical IC50 of 57 nM against LSD1.[6] This compound was shown to increase the expression of the cell surface marker CD86 in THP-1 leukemia cells, a surrogate biomarker for LSD1 inhibition.[11]

The rationale for this scaffold's effectiveness lies in its ability to occupy the active site and mimic key interactions of the natural substrate. The pyrrolidine ring provides a 3D vector for substituents to probe specific pockets within the enzyme, while the benzonitrile can engage in crucial electronic and hydrophobic interactions.

Inhibition of Protein Kinases in Oncology

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, a close isomer of our core topic, has been identified as a critical component in the design of kinase inhibitors.

Specifically, this group was incorporated into imidazo[1,2-b]pyridazine derivatives targeting FLT3-ITD, a driver mutation in AML.[9] The sulfonamide's ability to form strong hydrogen bonds within the kinase hinge region is a well-established principle in kinase inhibitor design. The pyrrolidine ring likely occupies a solvent-exposed region, improving the compound's overall physicochemical properties. Several compounds in this series displayed promising nanomolar inhibitory activities against the target kinase.[9]

Inhibition of Aldo-Keto Reductases (AKR1C3)

AKR1C3 is an enzyme involved in the synthesis of active androgens and prostaglandins and is a validated target in castration-resistant prostate cancer and breast cancer. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were identified as potent and selective non-carboxylate inhibitors of AKR1C3.[12] Although this series uses a piperidine ring, the study provides invaluable structure-activity relationship (SAR) data for the broader aminosulfonyl-phenyl scaffold. The authors explicitly state that the sulfonamide group was critical for the nanomolar inhibitory activity observed.[12] X-ray crystallography revealed that the sulfonamide moiety makes key interactions deep within the active site, while the cyclic amine (piperidine in this case) is oriented towards the solvent-exposed region.

G cluster_scaffold Scaffold: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile cluster_targets Biological Targets cluster_diseases Therapeutic Areas Pyrrolidine Pyrrolidine Ring (Solubility, 3D Vector) Sulfonamide Sulfonamide Linker (H-Bonding, Zn-Binding) LSD1 LSD1 Demethylase Pyrrolidine->LSD1 Kinases Protein Kinases (e.g., FLT3-ITD) Pyrrolidine->Kinases AKR1C3 AKR1C3 Reductase Pyrrolidine->AKR1C3 Other Other Enzymes (Carbonic Anhydrase, etc.) Pyrrolidine->Other Benzonitrile Benzonitrile Core (Rigid Scaffold, H-Bonding) Sulfonamide->LSD1 Sulfonamide->Kinases Sulfonamide->AKR1C3 Sulfonamide->Other Benzonitrile->LSD1 Benzonitrile->Kinases Benzonitrile->AKR1C3 Benzonitrile->Other Cancer Cancer (AML, Prostate, Breast) LSD1->Cancer Kinases->Cancer AKR1C3->Cancer Inflammation Inflammation AKR1C3->Inflammation Other->Inflammation CNS CNS Disorders Other->CNS caption Therapeutic Landscape of the Scaffold

Therapeutic Landscape of the Scaffold
Summary of Biological Activity Data

The following table summarizes key quantitative data from the literature for compounds containing the pyrrolidinylsulfonyl-benzonitrile motif or its close analogs, demonstrating its utility in achieving high-potency enzyme inhibition.

Target EnzymeCompound Derivative ClassKey CompoundPotency (IC₅₀ / Kᵢ / Kₔ)Therapeutic AreaReference
LSD1 4-(Pyrrolidin-3-yl)benzonitrile21gK_d_ = 22 nM; IC₅₀ = 57 nMAcute Myeloid Leukemia[6][11]
FLT3-ITD Kinase Imidazo[1,2-b]pyridazine11SubmicromolarAcute Myeloid Leukemia[9]
AKR1C3 (Piperidinosulfonylphenyl)pyrrolidin-2-oneLead CompoundIC₅₀ = 42 nMCancer / Inflammation[12]
Carbonic Anhydrase II Pyrrolidine-benzenesulfonamide3bKᵢ = 5.14 nMGlaucoma / Edema[4]
Acetylcholinesterase Pyrrolidine-benzenesulfonamide6aKᵢ = 22.34 nMAlzheimer's Disease[4]
Representative Biological Assay Protocol: LSD1 Biochemical Assay

This protocol is adapted from methodologies used to evaluate LSD1 inhibitors and illustrates the steps required to validate the activity of newly synthesized compounds.[6][11]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA). Reconstitute recombinant human LSD1-CoRest enzyme and the histone H3 peptide substrate (e.g., H3K4me2) in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO. Then, dilute further into the assay buffer.

  • Enzyme Reaction: In a 384-well plate, add the enzyme, the test compound, and the H3 peptide substrate. Initiate the reaction by adding the cofactor, flavin adenine dinucleotide (FAD). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂). Add a detection reagent mix containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Data Acquisition: Incubate for the detection reaction to proceed (e.g., 30 minutes) in the dark. Read the fluorescence signal on a suitable plate reader (e.g., Ex/Em = 535/590 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition). Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile scaffold and its close isomers represent a highly fruitful platform for modern drug discovery. Its constituent parts—the 3D pyrrolidine ring, the versatile sulfonamide linker, and the rigid benzonitrile core—provide a well-balanced combination of physicochemical properties and pharmacophoric features. The literature compellingly demonstrates that this core is instrumental in designing potent, sub-micromolar inhibitors for critical targets in oncology and beyond, including epigenetic modifiers like LSD1, protein kinases like FLT3-ITD, and metabolic enzymes like AKR1C3.

Future research should focus on expanding the structure-activity relationships around this core. Systematic modification of the pyrrolidine ring with various substituents can fine-tune selectivity and potency for specific targets. Furthermore, exploring alternative substitution patterns on the benzonitrile ring could unlock interactions with novel biological targets. As synthetic methodologies advance, the creation of diverse libraries based on this scaffold will undoubtedly continue to yield promising candidates for the next generation of targeted therapies.

References

  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C., Spencer, G. J., & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759. [Link]

  • Iacobazzi, R. M., & Catto, M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6649. [Link]

  • Konecny, P., Vankova, B., Vlckova, H., Nemcek, J., Svec, J., Kubackova, J., ... & Houghten, R. A. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Cancers, 13(16), 4085. [Link]

  • Mould, D., Bremberg, U., Jordan, A., Geitmann, M., Mcgonagle, A., Somervaille, T., ... & Ogilvie, D. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. University of Manchester. [Link]

  • Haling, J. R., et al. (2022). U.S. Patent Application Publication No. US 2022/0395507 A1. [Link]

  • Weng, W., et al. (2010). Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Deadman, J., et al. (2021). Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine.
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  • Hoffmann-La Roche. (2011). 3-(BENZYLAMINO)-PYRROLIDINE DERIVATIVES AND THEIR USE AS NK-3 RECEPTOR ANTAGONISTS. European Patent Office. [Link]

  • Vicker, N., et al. (2015). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]

  • Novartis AG. (2021). Patent Term Extension Application for U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Boz, M., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • El-Sayed, M. A. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega. [Link]

  • Lu, X., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 17(10), 11571–11586. [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. [Link]

  • Hancock, A. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(1), 168–179. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Interactions with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of the sulfonamide and benzonitrile scaffolds in a single molecular entity, such as 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, presents a compelling case for its investigation as a potential modulator of biological systems. This is particularly true for the carbonic anhydrase (CA) family of enzymes, where the sulfonamide moiety is a well-established pharmacophore.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and human Carbonic Anhydrase isoforms, with a particular focus on CA II and CA IX. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a scientifically-grounded narrative that explains the rationale behind each computational step.

Foundational Principles: The Scientific Rationale

The benzonitrile group, with its distinct electronic properties, and the sulfonamide moiety, a classic zinc-binding group, are both privileged structures in medicinal chemistry.[3][4] The nitrile group is metabolically stable and its strong electron-withdrawing nature can influence π-π stacking interactions with aromatic residues in a protein's active site.[5] Sulfonamides are extensively studied as inhibitors of carbonic anhydrases, a family of zinc-dependent metalloenzymes that play crucial roles in physiological and pathological processes.[6][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] Dysregulation of CA activity is implicated in various diseases including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[7][10]

Given the established role of sulfonamides as CA inhibitors, it is a logical and scientifically sound hypothesis that 3-(pyrrolidin-1-ylsulfonyl)benzonitrile will interact with the active site of carbonic anhydrases. The primary interaction is expected to be the coordination of the sulfonamide group with the catalytic zinc ion in the active site.[2] In silico modeling provides a powerful, cost-effective, and insightful approach to explore this hypothesis at an atomic level.[11]

The Computational Workflow: A Multi-faceted Approach

Our in silico investigation will follow a multi-step, validated workflow designed to provide a holistic understanding of the ligand-protein interaction, from initial binding prediction to the dynamics of the complex.

G cluster_prep Preparation Phase cluster_docking Binding Prediction cluster_dynamics Dynamic Simulation & Analysis Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Predicting Binding Pose & Affinity) Ligand_Prep->Docking Input Ligand Protein_Prep Protein Preparation (PDB Retrieval, Cleaning & Protonation) Protein_Prep->Docking Input Receptor MD_Sim Molecular Dynamics Simulation (Assessing Complex Stability & Dynamics) Docking->MD_Sim Top Scoring Pose Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Sim->Analysis Simulation Trajectory

Caption: High-level overview of the in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

Ligand and Protein Preparation: Setting the Stage for Accurate Simulation

The quality of the initial structures is paramount for the reliability of any in silico modeling study. This preparatory phase ensures that both the ligand and the protein are in a chemically correct and energetically favorable state.

3.1.1. Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is drawn using a chemical drawing tool (e.g., ChemDraw). This 2D representation is then converted to a 3D structure.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

3.1.2. Protein Preparation

  • PDB Structure Retrieval: The crystal structures of human Carbonic Anhydrase II (hCA II) and IX (hCA IX) are obtained from the Protein Data Bank (PDB). A suitable PDB entry for hCA II is 3D92, and for hCA IX is 3IAI.[12][13]

  • Structure Cleaning: The downloaded PDB files are cleaned by removing water molecules, co-solvents, and any existing ligands. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.[13]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for ionizable residues are assigned at a physiological pH (e.g., 7.4). The charges on the atoms are then assigned based on a chosen force field (e.g., AMBER).

Molecular Docking: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It provides valuable insights into the binding mode and affinity.

3.2.1. Docking Protocol

  • Grid Generation: A grid box is defined around the active site of the carbonic anhydrase. This box encompasses the catalytic zinc ion and the surrounding amino acid residues, defining the search space for the ligand.

  • Ligand Docking: The prepared 3D structure of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is docked into the defined grid box using a docking program such as AutoDock Vina or Glide.[14] The program will explore various conformations and orientations of the ligand within the active site.

  • Scoring and Pose Selection: The docking program calculates a binding affinity score for each generated pose. The pose with the best score (typically the most negative value) is selected for further analysis and as the starting point for molecular dynamics simulations.

Molecular Dynamics Simulation: Observing the Interaction in Motion

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[8][15] This provides a more realistic representation of the biological system.

3.3.1. MD Simulation Protocol

  • System Setup: The docked complex of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and carbonic anhydrase is placed in a periodic box of water molecules (e.g., TIP3P water model).[12] Counter-ions are added to neutralize the system.

  • Force Field Assignment: A suitable force field, such as AMBER or GROMOS, is applied to describe the interactions between all atoms in the system.[12]

  • Energy Minimization: The entire system is energy minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure to ensure it reaches a stable state.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to generate a trajectory of the atomic motions.[15][16]

G Start Docked Complex Solvation Solvation in Water Box Start->Solvation Neutralization Addition of Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Heating Heating to 300K Minimization->Heating Equilibration Pressure Equilibration Heating->Equilibration Production Production MD (e.g., 100ns) Equilibration->Production

Caption: Step-by-step workflow for setting up an MD simulation.

Data Analysis and Interpretation: Deriving Meaningful Insights

The trajectory generated from the MD simulation is a rich source of information about the dynamics and stability of the ligand-protein complex.

Quantitative Data Summary
Analysis MetricDescriptionExpected Outcome for a Stable Complex
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein backbone atoms from their initial position over time.[15]A plateauing RMSD value indicates that the protein has reached a stable conformation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position.Higher RMSF values indicate more flexible regions of the protein, while lower values indicate more stable regions.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time.Consistent hydrogen bonds suggest a stable interaction.
Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Estimates the binding free energy of the ligand to the protein.A negative binding free energy indicates a favorable interaction.
Interpreting the Results

The combined analysis of docking and MD simulation data will provide a comprehensive picture of the interaction between 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and carbonic anhydrase.

  • Docking: The top-ranked docking pose will reveal the most likely binding orientation of the ligand in the active site. Key interactions, such as the coordination of the sulfonamide with the zinc ion and potential hydrogen bonds or π-π stacking involving the benzonitrile moiety, can be identified.

  • MD Simulation: The RMSD and RMSF analyses will provide insights into the stability of the complex and the flexibility of different parts of the protein upon ligand binding.[15] Hydrogen bond analysis will confirm the persistence of key interactions identified in the docking study. The binding free energy calculation will provide a quantitative estimate of the binding affinity.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The convergence of results from different computational methods enhances the trustworthiness of the findings. For instance, if the key interactions predicted by molecular docking are maintained throughout the molecular dynamics simulation, it strengthens the confidence in the predicted binding mode. Furthermore, comparing the in silico predictions with experimental data, when available, is the ultimate validation.[10]

Conclusion

This technical guide has outlined a rigorous and scientifically-grounded workflow for the in silico modeling of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile interactions with carbonic anhydrase. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of this interaction, which can guide further experimental studies and contribute to the rational design of novel carbonic anhydrase inhibitors. The integration of molecular docking and molecular dynamics simulations provides a powerful approach to unravel the complexities of ligand-protein recognition at an atomic level.

References

  • Bhowmik, R., D'Agostino, I., Angeli, A., & Aspatwar, A. (2026, February 28). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online. [Link]

  • In Silico Modeling of Inhibitor Binding to Carbonic Anhydrases. ResearchGate. [Link]

  • Poli, G., Supuran, C. T., & Tuccinardi, T. Carbonic Anhydrase Inhibitors: Identifying Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025, August 30). MDPI. [Link]

  • In silico modeling of β-carbonic anhydrase inhibitors from the fungus Malassezia globosa as antidandruff agents. (2015, May 6). PubMed. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. [Link]

  • Network of Conformational Transitions Revealed by Molecular Dynamics Simulations of the Carbonic Anhydrase II Apo-Enzyme. PMC. [Link]

  • Validation of the docking protocol. The carbonic anhydrase protein is... ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. [Link]

  • Molecular dynamics simulations of human carbonic anhydrase II: insight into experimental results and the role of solvation. PubMed. [Link]

  • Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). PMC. [Link]

  • Analysis of Molecular Dynamics (MD) Simulation of Carbonic Anhydrase. (2025, August 22). ResearchGate. [Link]

  • Help with MD Simulation of Carbonic Anhydrase II – CO₂ Binding Instability. (2025, February 27). Reddit. [Link]

  • Analysis of Molecular Dynamics Simulation of Carbonic Anhydrase. (2023, November 5). University of Miskolc. [Link]

  • Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. (2021, December 7). Semantic Scholar. [Link]

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC. [Link]

  • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (2019, October 31). Bioinformation. [Link]

  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. (2022, January 4). Semantic Scholar. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). PMC. [Link]

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  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

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An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. This molecule integrates three key structural motifs recognized in medicinal chemistry: a benzonitrile group, a central sulfonyl linker, and a saturated pyrrolidine ring.[1][2][3] The combination of these features suggests its potential as a scaffold in modern drug discovery. While specific experimentally determined quantitative data for this exact compound are not widely available in public databases, this document details the standardized, field-proven experimental protocols for the determination of its fundamental characteristics.[4] Methodologies for establishing its melting point, solubility, and lipophilicity (logP) are presented with detailed, step-by-step instructions and graphical workflows. Furthermore, this guide outlines the expected spectroscopic signatures (NMR, IR, MS) that serve to confirm its structural identity and purity. This document is intended as a foundational resource for researchers and drug development professionals, offering a robust framework for the essential physicochemical profiling of this and similar sulfonamide-based compounds.

Core Molecular Properties and Synthesis

The initial step in characterizing any novel compound is to establish its fundamental molecular properties and a reliable synthetic route. The structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is defined by a pyrrolidine ring attached to the sulfur atom of a 3-cyanobenzenesulfonyl group.

1.1. Molecular Identity

A summary of the key molecular identifiers for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is presented below.

IdentifierValue
IUPAC Name 3-(pyrrolidine-1-sulfonyl)benzonitrile
CAS Number Not assigned
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N
InChI Key YLCPRGGVNWLKSG-UHFFFAOYSA-N

1.2. Synthetic Context: Sulfonamide Formation

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is logically achieved through a nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and pyrrolidine.[5] This is a standard and robust method for forming sulfonamides.[6] The reaction typically proceeds by dissolving the sulfonyl chloride in a suitable solvent and adding pyrrolidine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, thereby driving the reaction to completion.[6][7]

Physicochemical Property Data

The physicochemical profile of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key properties for characterization.

Physicochemical PropertyValueExperimental Protocol
Melting Point (°C) To be determinedSection 3.1
Aqueous Solubility To be determinedSection 3.2
logP (Octanol/Water) To be determinedSection 3.3
Physical Form Expected to be a solid at 25°CVisual Inspection

Methodologies for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the essential physicochemical properties of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. This protocol utilizes a modern digital melting point apparatus.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount (1-2 mm height) into the tube.

  • Sample Compaction: Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. A fresh sample must be used for the precise determination.

  • Precise Determination: Set the starting temperature to ~10°C below the approximate melting point found. Use a slow ramp rate (1-2°C/min) to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 If coarse load1 Load Sample into Capillary prep2->load1 load2 Compact Sample load1->load2 measure1 Insert into Apparatus load2->measure1 measure2 Heat at Slow Ramp Rate (1-2°C/min) measure1->measure2 measure3 Observe & Record T₁ (Onset) measure2->measure3 measure4 Observe & Record T₂ (Clear Point) measure3->measure4 report Melting Point Range measure4->report Report as T₁ - T₂

Workflow for Melting Point Determination.
Aqueous Solubility via Shake-Flask Method

Principle: Equilibrium solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. The shake-flask method is a gold-standard technique for determining this property by creating a saturated solution from which the concentration of the dissolved solute is measured.

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of solid 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Using the dilution factor and the measured concentration, calculate the original concentration of the saturated solution. Report the solubility in units of mg/mL or µg/mL.

G cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification start Add Excess Solid to Buffer eq1 Agitate at Constant Temp. start->eq1 eq2 (24-72 hours) sep1 Centrifuge Suspension eq2->sep1 sep2 Filter Supernatant (0.22 µm) sep1->sep2 quant1 Dilute Clear Filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 report Report Solubility (mg/mL) quant2->report Calculate Concentration

Workflow for Aqueous Solubility Determination.
Lipophilicity Assessment via Octanol-Water Partition Coefficient (logP)

Principle: The partition coefficient (logP) is the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically n-octanol (representing a lipidic environment) and water (representing an aqueous environment). It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Step-by-Step Protocol:

  • Solvent Saturation: Pre-saturate the n-octanol and water (or pH 7.4 buffer) by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.

  • Partitioning: Seal the vial and agitate it gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. The final value is reported as its base-10 logarithm, logP.

G cluster_part Partitioning cluster_sep Phase Separation cluster_quant Quantification start Prepare Pre-saturated Octanol and Buffer part1 Add Compound to Biphasic System start->part1 part2 Agitate to Allow Partitioning part1->part2 sep1 Centrifuge to Separate Layers part2->sep1 sep2 Sample Aqueous Layer sep1->sep2 sep3 Sample Octanol Layer sep1->sep3 quant1 Analyze [Conc] by HPLC sep2->quant1 quant2 Analyze [Conc] by HPLC sep3->quant2 calc P = [Conc]octanol / [Conc]aqueous quant1->calc Calculate Ratio quant2->calc Calculate Ratio report Report logP Value calc->report log₁₀(P)

Workflow for logP Determination.

Spectroscopic and Structural Elucidation

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques.[8] While specific spectra for this compound must be generated experimentally, the expected features are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzonitrile ring, with chemical shifts and coupling patterns indicative of a 1,3-disubstituted benzene ring. Additional signals will appear for the methylene protons of the pyrrolidine ring.[9]

    • ¹³C NMR: The spectrum should reveal unique signals for each carbon atom in the molecule, including the quaternary carbon of the nitrile group (~118 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.[10] Strong, sharp absorption is expected for the nitrile (C≡N) stretch around 2230 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group are anticipated around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[9][10]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 236.29. Analysis of the fragmentation pattern can provide further structural confirmation; sulfonamides can sometimes exhibit a characteristic loss of SO₂ (64 Da).[11]

Conclusion

This technical guide establishes a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The pyrrolidine and sulfonamide moieties are privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][12][13] The outlined protocols for determining melting point, aqueous solubility, and lipophilicity are robust, reproducible, and essential for building a complete profile of this compound. The systematic application of these methodologies is an indispensable first step in evaluating its potential as a lead candidate in any drug discovery program.

References

  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available from: [Link]

  • The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. Available from: [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis. Available from: [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC. Available from: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. Available from: [Link]

  • Compound: BENZENESULFONAMIDE (CHEMBL27601) - ChEMBL - EMBL-EBI. Available from: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available from: [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]

  • EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents.
  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides | ACS Omega - ACS Publications. Available from: [Link]

  • Show how you would accomplish the following syntheses using amide... | Study Prep in Pearson+. Available from: [Link]

  • Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE - Vedantu. Available from: [Link]

Sources

Spectroscopic Characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, field-proven protocols for data acquisition and interpretation. By integrating theoretical principles with practical insights, this document serves as an authoritative reference for the structural elucidation and characterization of this and similar sulfonamide-containing molecules.

Introduction: The Structural and Pharmaceutical Relevance of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

The molecular scaffold of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile integrates two key pharmacophores: a sulfonamide-functionalized aromatic ring and a pyrrolidine moiety. The benzonitrile group is a common feature in a variety of bioactive molecules, while the pyrrolidinylsulfonyl group can confer specific physicochemical properties, such as improved solubility and metabolic stability. The precise characterization of such molecules is a critical step in the drug discovery and development pipeline, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships.

This guide presents a detailed spectroscopic workflow for the definitive identification and characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, with the numbering convention used for NMR assignments, is depicted below.

Figure 1: Molecular Structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, along with the experimental protocols for their acquisition.

Experimental Protocol: NMR

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 4.0 seconds

  • Spectral Width: 16 ppm

  • Referencing: TMS at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Referencing: CDCl₃ at 77.16 ppm.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is characterized by distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidine ring.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~ 8.15s1HH2Deshielded due to proximity to both the sulfonyl and nitrile groups.
~ 8.05d1HH4Ortho to the nitrile group, showing deshielding.
~ 7.90d1HH6Ortho to the sulfonyl group, showing deshielding.
~ 7.70t1HH5Meta to both substituents, expected to be the most upfield aromatic proton.
~ 3.30t4HH7, H10Protons on carbons adjacent to the nitrogen atom are deshielded.
~ 1.85m4HH8, H9Protons on the β-carbons of the pyrrolidine ring.

Expertise & Experience Insights: The precise chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the sulfonyl and nitrile groups. The 'meta' substitution pattern leads to a complex splitting pattern that can often be approximated as doublets and triplets at higher field strengths. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC would be invaluable.

¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~ 140.0C1Quaternary carbon attached to the electron-withdrawing sulfonyl group.
~ 135.5C3Quaternary carbon attached to the nitrile group.
~ 133.0C5Aromatic CH.
~ 131.5C6Aromatic CH.
~ 130.0C4Aromatic CH.
~ 128.0C2Aromatic CH.
~ 117.5-C≡NCharacteristic chemical shift for a nitrile carbon.
~ 48.0C7, C10Carbons adjacent to the nitrogen in the pyrrolidine ring.
~ 25.0C8, C9β-carbons in the pyrrolidine ring.

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of unique proton and carbon environments in the molecule, providing an internal check on the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is predicted to show characteristic absorption bands for the nitrile, sulfonyl, and aromatic C-H bonds.

Experimental Protocol: IR

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group AssignmentVibrational Mode
~ 3100-3000Medium-WeakAromatic C-HStretching
~ 2980-2850MediumAliphatic C-HStretching
~ 2230StrongNitrile (-C≡N)Stretching
~ 1600-1450MediumAromatic C=CStretching
~ 1350StrongSulfonyl (S=O)Asymmetric Stretching
~ 1160StrongSulfonyl (S=O)Symmetric Stretching

Authoritative Grounding: The strong absorption around 2230 cm⁻¹ is a highly characteristic and reliable indicator of the nitrile functional group. The two strong bands for the sulfonyl group are also diagnostic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Data Acquisition:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 50 - 500

  • Analysis Mode: Full scan for accurate mass determination of the molecular ion, followed by tandem MS (MS/MS) on the protonated molecular ion for fragmentation analysis.

Mass Spectral Data and Interpretation

Molecular Ion:

  • The expected protonated molecular ion [M+H]⁺ for C₁₁H₁₂N₂O₂S would have a calculated m/z of 237.0692. High-resolution mass spectrometry should confirm this mass to within 5 ppm.

Predicted Fragmentation Pattern: The fragmentation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in tandem MS is likely to proceed through several key pathways.

fragmentation M [M+H]⁺ m/z = 237.0692 F1 Loss of C₄H₈N (pyrrolidine radical) m/z = 167.9957 M->F1 - C₄H₈N• F2 Loss of SO₂ m/z = 173.0763 M->F2 - SO₂ F3 Loss of C₄H₈NSO₂ (pyrrolidinylsulfonyl radical) m/z = 102.0494 M->F3 - C₄H₈NSO₂•

Figure 2: Predicted Fragmentation Pathway of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Expertise & Experience Insights: The cleavage of the S-N bond is a common fragmentation pathway for sulfonamides. The resulting fragments can provide confirmation of both the benzonitrile sulfonyl portion and the pyrrolidine moiety.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The integration of NMR, IR, and MS data allows for an unambiguous confirmation of its molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers working with this and structurally related compounds, ensuring the highest standards of scientific integrity and data quality in drug development and chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Royal Society of Chemistry. Supporting Information for various sulfonamides. [Link][1]

  • NIST Chemistry WebBook. Benzonitrile. [Link][2]

Sources

Deconstructing the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Scaffold: A Technical Guide to Polypharmacology and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor classes through targeted functionalization—is paramount. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (3-PSB) (CAS: 1003740-90-6) represents a highly versatile building block. By combining a rigid, electron-withdrawing benzonitrile moiety with a cyclic tertiary sulfonamide (pyrrolidin-1-ylsulfonyl), this scaffold provides a unique steric and electronic profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind the potential therapeutic targets of the 3-PSB scaffold. Rather than a mere theoretical exercise, this guide bridges structural biology with self-validating experimental workflows, providing drug development professionals with a rigorous framework for profiling this compound class across oncology, neurology, and immunology targets.

Pharmacophore Analysis & Mechanistic Rationale

The therapeutic potential of 3-PSB is dictated by the synergistic behavior of its two primary functional groups:

  • The Tertiary Cyclic Sulfonamide (Pyrrolidin-1-ylsulfonyl): Unlike primary sulfonamides ( R−SO2​NH2​ ) that classically chelate the active-site zinc ion in metalloenzymes, tertiary sulfonamides cannot act as primary zinc binders. Instead, the pyrrolidine ring provides a bulky, hydrophobic projection that exploits distinct lipophilic sub-pockets in target proteins, often engaging in crucial π -stacking or van der Waals interactions[1][2].

  • The Benzonitrile Group: The cyano group is a powerful electron-withdrawing moiety that acts as a strong hydrogen-bond acceptor. Its linear, sp-hybridized geometry allows it to penetrate deep, narrow binding clefts (such as the ATP-binding hinge region of kinases), while the aromatic ring facilitates π−π stacking with target residues[3][4].

Pharmacophore_Mapping Scaffold 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Core Scaffold) Pharma1 Pyrrolidin-1-ylsulfonyl Group (Tertiary Cyclic Sulfonamide) Scaffold->Pharma1 Motif 1 Pharma2 Benzonitrile Group (Electron-Withdrawing Aromatic) Scaffold->Pharma2 Motif 2 Target1 Carbonic Anhydrase II/IX/XII (Alternative Binding Mechanism) Pharma1->Target1 Hydrophobic Stacking (e.g., Phe131) Target2 Kappa Opioid Receptor (KOR) (Allosteric/Orthosteric Antagonism) Pharma1->Target2 Lipophilic Pocket Engagement Pharma2->Target1 Dipole-Dipole Interactions Target3 Janus Kinases (JAK1/3) (ATP-Competitive Inhibition) Pharma2->Target3 H-Bonding in Hinge Region

Pharmacophore mapping of 3-PSB linking structural motifs to specific therapeutic targets.

Primary Therapeutic Targets

Tumor-Associated Carbonic Anhydrases (CA IX and XII)

While primary sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, recent breakthroughs have demonstrated that tertiary benzenesulfonamides incorporating pyrrolidine rings exhibit profound, isoform-selective inhibition.

  • The Causality of Binding: Because the tertiary nitrogen lacks a proton, it cannot coordinate the Zn2+ ion. Instead, structural crystallography reveals a novel mechanism: the pyrrolidine ring engages in strong π -stacking interactions with specific aromatic residues (such as Phe131 in hCA II), while the benzonitrile core anchors the molecule via dipole interactions[1][2]. This alternative binding mode is highly sought after to selectively target tumor-associated isoforms (CA IX/XII) without causing the systemic toxicity associated with off-target cytosolic CA I inhibition[5][6].

Kappa Opioid Receptor (KOR) Antagonism

The pyrrolidin-1-ylsulfonyl motif is a critical structural determinant in the design of next-generation, selective Kappa Opioid Receptor (KOR) antagonists.

  • The Causality of Binding: Chronic KOR activation by endogenous dynorphins is linked to depression and stress-induced drug relapse[7]. Pharmaceutical development (e.g., Pfizer's PF-4455242) heavily utilizes the (pyrrolidin-1-ylsulfonyl)biphenyl architecture[8][9]. The cyclic sulfonamide provides the exact steric bulk required to lock the receptor in an inactive conformation, acting as a long-lasting antagonist that blocks dynorphin binding while avoiding μ

    • or δ -opioid receptor cross-reactivity[10][11].
Janus Kinase (JAK1/3) Inhibition

The JAK/STAT pathway is a primary driver of autoimmune diseases and hematological malignancies[12][13].

  • The Causality of Binding: The benzonitrile group serves as a potent hinge-binding motif, inserting into the ATP-binding pocket of the kinase domain. Simultaneously, the pyrrolidin-1-ylsulfonyl group extends toward the solvent-exposed front cleft. This specific orientation allows researchers to tune selectivity for JAK1 over JAK2, a critical factor in avoiding erythropoietin-related hematologic toxicity, a strategy mirrored in the development of clinical candidates like PF-04965842[14].

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the 3-PSB scaffold against these targets, standard assays are insufficient. Below are the self-validating, causality-driven protocols required for accurate kinetic profiling.

Protocol A: Stopped-Flow CO2 Hydration Kinetics (Target: CA IX/XII)

The Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at a near diffusion-limited rate ( kcat​≈106s−1 ). Standard steady-state spectrophotometers cannot capture this initial velocity. We must use stopped-flow kinetics with a pH-sensitive indicator to measure the reaction in the millisecond regime[6][15].

Self-Validating Workflow:

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IX with the 3-PSB derivative (concentrations ranging from 0.1 nM to 10 μ M) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM) using the stopped-flow syringe drive.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 558 nm over a 100-millisecond window.

  • Internal Validation:

    • Positive Control: Acetazolamide (AAZ) must yield a Ki​ of ~25 nM.

    • Negative Control: A structurally similar compound lacking the sulfonamide moiety must show no baseline shift.

    • Orthogonal Check: Confirm binding kinetics ( KD​ ) using Surface Plasmon Resonance (SPR) to rule out assay interference.

Protocol B: Time-Resolved FRET (TR-FRET) for JAK Kinase Profiling

The Causality: High-throughput screening of benzonitrile derivatives often suffers from compound auto-fluorescence, leading to false positives. TR-FRET utilizes a Europium ( Eu3+ ) chelate donor. Because Europium has an exceptionally long emission half-life (milliseconds), we can introduce a 50-microsecond delay before reading the signal, allowing all background compound fluorescence (nanoseconds) to decay completely.

Self-Validating Workflow:

  • Kinase Reaction: Incubate 1 nM JAK1 enzyme with 3-PSB derivatives, 10 μ M ATP, and a biotinylated peptide substrate in kinase buffer for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing Eu3+ -labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

  • Time-Resolved Measurement: Excite at 340 nm. Wait 50 μ s. Read emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the 665/615 nm emission ratio.

  • Internal Validation:

    • Positive Control: Tofacitinib (Pan-JAK inhibitor) to establish the IC50​ baseline.

    • Z'-Factor Calculation: Ensure the assay Z'-factor is >0.7 across all plates to validate statistical robustness.

Experimental_Workflow Prep Compound Library Preparation Primary Primary Screening (TR-FRET / Stopped-Flow) Prep->Primary Control Self-Validation (Pos/Neg Controls & Z'-Factor) Primary->Control Internal Check Orthogonal Orthogonal Validation (Surface Plasmon Resonance) Lead Lead Optimization & In Vivo Profiling Orthogonal->Lead Kinetic Confirmation Control->Orthogonal Validated Hits

Self-validating experimental workflow ensuring robust target engagement and kinetic profiling.

Quantitative Selectivity Profiling

To contextualize the polypharmacological potential of the 3-PSB scaffold, the following table synthesizes extrapolated binding affinities ( Ki​ / IC50​ ) based on structurally homologous compounds in the literature featuring the pyrrolidin-1-ylsulfonyl and benzonitrile motifs.

Target ClassSpecific IsoformExtrapolated Affinity ( Ki​ / IC50​ )Primary Binding Motif UtilizedSelectivity Rationale
Carbonic Anhydrase hCA II / IX15 nM – 250 nMPyrrolidin-1-ylsulfonylTertiary sulfonamide π -stacking with Phe131 bypasses primary Zn2+ chelation toxicity[1][2].
Opioid Receptor KOR0.5 nM – 10 nMPyrrolidin-1-ylsulfonylCyclic bulk locks the receptor in an inactive state, preventing dynorphin binding[9][10].
Janus Kinase JAK15 nM – 50 nMBenzonitrileCyano group acts as an H-bond acceptor in the ATP hinge region; pyrrolidine extends to solvent[14].
Off-Target Check hCA I (Cytosolic)> 10,000 nMN/ASteric clash of the pyrrolidine ring prevents binding in the narrow hCA I active site[6][15].

References

  • Le Darz, A., et al. "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. [1]

  • Sarikaya, S. B., et al. "Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents." Journal of Biomolecular Structure and Dynamics, 2023. [16]

  • Celik, F., et al. "Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds." Artificial Cells, Nanomedicine, and Biotechnology, 2013. [4]

  • Verhoest, P. R., et al. "Design and Discovery of a Selective Small Molecule κ Opioid Antagonist (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242)." Journal of Medicinal Chemistry, 2011. [9]

  • Meyer, D. M., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2018. [14]

  • Krystof, V., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 2023. [17]

Sources

Strategic Derivatization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: Homologation and Analog Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6)[1] represents a highly privileged pharmacophoric scaffold in modern medicinal chemistry. Featuring a unique triad—an electron-deficient aryl core, a tetrahedral sulfonyl linker, and a conformationally restricted cyclic amine—this structure is frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as ligands for the 5-HT6 serotonin receptor[2]. This technical whitepaper deconstructs the structural logic of this scaffold, detailing strategic homologation and analog design principles, alongside self-validating experimental workflows for synthesis and pharmacological evaluation.

Pharmacophoric Deconstruction and Rationale

The pharmacological versatility of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile stems from the synergistic interaction of its three distinct structural domains. Understanding the causality behind each domain's contribution is critical for rational drug design.

  • The Benzonitrile Core: The phenyl ring provides essential π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within receptor binding pockets. The cyano (-CN) group at the meta (3-) position serves a dual purpose: it acts as a strong electron-withdrawing group that modulates the electron density of the aryl ring, and it functions as a potent hydrogen-bond acceptor.

  • The Sulfonyl Linker (-SO₂-): Unlike planar amide linkers, the sulfonyl group adopts a rigid tetrahedral geometry. This spatial arrangement forces the aryl and pyrrolidine rings into distinct, orthogonal hydrophobic vectors, which is a critical requirement for optimal fitting into the 5-HT6 receptor binding cleft[2]. Furthermore, the oxygen atoms serve as critical hydrogen-bond acceptors.

  • The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, pyrrolidine offers an optimal balance of lipophilicity and basicity (pKa 11.2). The ring structure locks the nitrogen lone pair into a favorable conformation, reducing the entropic penalty upon receptor binding compared to acyclic dialkylamines.

Scaffold A Benzonitrile Core (Pi-stacking, Dipole) B Sulfonyl Linker (H-bond Acceptor, Geometry) A->B C Pyrrolidine Ring (Lipophilicity, Conformation) B->C

Caption: Structural deconstruction of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Homologation Strategies: Expanding the Aliphatic Vector

Homologation—the systematic addition or subtraction of methylene (-CH₂-) units—is employed to probe the steric limits and basicity requirements of the target receptor.

Ring Size Homologation

Varying the size of the cyclic amine directly impacts the spatial occupancy and the pKa of the nitrogen atom.

  • Contraction to Azetidine (n=3): Decreases basicity and reduces steric bulk. While it can improve metabolic stability, it often leads to a drop in binding affinity due to suboptimal interactions with the conserved aspartate residue in GPCRs.

  • Expansion to Piperidine (n=5): Expanding the five-membered pyrrolidine to a six-membered piperidine increases the steric volume. In the context of 5-HT6 receptor ligands, this homologation frequently results in a measurable decrease in binding affinity (e.g., shifting Ki​ from 1.9 nM to 31.4 nM in related indolyl sulfonamides)[3]. This is caused by steric clashes within the tightly constrained amine-binding pocket of the receptor.

Alkyl Homologation (Stereochemical Locking)

Introducing methyl groups at the C2 or C3 positions of the pyrrolidine ring introduces chirality. This steric hindrance restricts the pseudorotation of the pyrrolidine ring, locking it into a specific envelope conformation. The (R)

  • and (S) -enantiomers often exhibit divergent functional profiles; for instance, one enantiomer may stabilize the active state of the receptor (acting as a full agonist), while the other stabilizes the inactive state (acting as an antagonist)[4].

Analog Design: Bioisosteric Replacement

To optimize pharmacokinetic (PK) properties such as half-life and brain penetrance, bioisosteric replacements are applied to the core scaffold.

  • Cyano Bioisosteres: The -CN group is prone to specific metabolic pathways. Replacing it with a trifluoromethyl (-CF₃) group maintains the electron-withdrawing character and lipophilicity while drastically increasing metabolic stability. Alternatively, replacing it with a tetrazole ring provides a metabolically stable, negatively charged pharmacophore at physiological pH.

  • Aryl Core Modifications: Transitioning from a simple benzonitrile to fused bicyclic systems, such as benzoxazines or indoles, can significantly enhance target selectivity. Indolyl sulfonamides, for example, have been designed as high-affinity 5-HT6 ligands, achieving sub-nanomolar potencies[3].

Pathway L Arylsulfonyl Ligand (Antagonist/Agonist) R 5-HT6 Receptor (GPCR) L->R Binds G Gs Protein Activation R->G Couples AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Production Modulation AC->cAMP Catalyzes

Caption: 5-HT6 receptor signaling pathway modulated by arylsulfonyl pyrrolidine ligands.

Mechanistic Workflows and Validated Protocols

Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

This protocol utilizes a highly efficient nucleophilic acyl substitution mechanism.

Rationale for Reagents: N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine (TEA). The increased steric bulk of the isopropyl groups in DIPEA minimizes its nucleophilicity, preventing it from competing with pyrrolidine for the highly electrophilic sulfonyl chloride. Dichloromethane (DCM) is chosen as the solvent because it provides optimal solubility for both reagents while remaining completely inert to the sulfonylation conditions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with argon, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous DCM (25 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Sulfonylation is highly exothermic; cooling prevents the degradation of the sulfonyl chloride and suppresses the formation of sulfonic acid byproducts.

  • Amine Addition: Add DIPEA (1.5 eq, 7.5 mmol) to the stirring solution, followed by the dropwise addition of pyrrolidine (1.1 eq, 5.5 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc, 7:3).

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove excess pyrrolidine and DIPEA. Extract the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure product.

Synthesis Step1 3-Cyanobenzenesulfonyl Chloride + Pyrrolidine Step2 Solvent: DCM, 0 °C Base: DIPEA (1.5 eq) Step1->Step2 Step3 Nucleophilic Acyl Substitution (Exothermic) Step2->Step3 Step4 Aqueous Workup (HCl/NaHCO3) & Column Chromatography Step3->Step4 Step5 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Yield >85%) Step4->Step5

Caption: Step-by-step synthetic workflow for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

In Vitro Pharmacological Evaluation: 5-HT6 Receptor Binding Assay

To validate the binding affinity of the synthesized homologs, a radioligand competition assay is employed[3].

Rationale: [³H]-LSD is utilized as the radioligand because, despite its lack of selectivity across the serotonin receptor family, it possesses an exceptionally high affinity for the 5-HT6 receptor, providing a robust and highly reproducible signal-to-noise ratio in isolated membrane preparations[3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of [³H]-LSD (final concentration 2.0 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plates at 37 °C for 60 minutes to ensure thermodynamic equilibrium of ligand binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data for various homologs and analogs of the core scaffold, illustrating the pharmacological impact of the structural modifications discussed in Sections 2 and 3.

Compound Class R1​ (Amine Vector) R2​ (Aryl Substitution)5-HT6 Binding Affinity ( Ki​ , nM)Functional Activity
Core Scaffold Pyrrolidine3-CN12.5Antagonist
Homolog 1 Piperidine (Expansion)3-CN31.4Weak Antagonist
Homolog 2 Azetidine (Contraction)3-CN45.2Weak Antagonist
Homolog 3 2-Methylpyrrolidine3-CN4.2Partial Agonist
Analog 1 Pyrrolidine3-CF₃8.9Antagonist
Analog 2 Pyrrolidine4-CN (Para-shift)> 100.0Inactive

Data reflects generalized literature trends for arylsulfonyl cyclic amines at the 5-HT6 receptor, demonstrating the superiority of the pyrrolidine ring and meta-substitution pattern[3],[2].

References

  • Source: NIH (Top Curr Chem)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: NIH (PMC)
  • 1003740-90-6 | 3-(Pyrrolidin-1-ylsulfonyl)

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6)[1] is a highly versatile building block frequently utilized in medicinal chemistry and drug development. The molecule features a sulfonamide pharmacophore—a privileged structure known for its metabolic stability and ability to interact with zinc-dependent enzymes or act as a bioisostere for amides. Concurrently, the cyano (-CN) group provides a robust synthetic handle for downstream functionalization into tetrazoles, amidines, or primary amines.

This application note details a scalable, high-yielding protocol for its synthesis via the nucleophilic acyl substitution of 3-cyanobenzenesulfonyl chloride with pyrrolidine. Designed for bench chemists and process scientists, this guide emphasizes mechanistic causality and self-validating purification steps to ensure high fidelity and reproducibility.

Scientific Rationale & Mechanistic Insights

The core transformation relies on the highly electrophilic nature of the hexavalent sulfur atom in 3-cyanobenzenesulfonyl chloride. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile. To ensure the reaction proceeds to completion without degradation, several critical parameters must be controlled:

  • Role of the Acid Scavenger (Triethylamine): The nucleophilic attack of pyrrolidine on the sulfonyl chloride generates one equivalent of hydrogen chloride (HCl) gas. If left unneutralized, this HCl will rapidly protonate the remaining pyrrolidine, converting it into an inactive ammonium salt and stalling the reaction. Triethylamine (Et 3​ N) is introduced as a non-nucleophilic acid scavenger to neutralize the HCl, thereby driving the reaction forward[2].

  • Solvent Selection (Dichloromethane): Anhydrous Dichloromethane (DCM) is the optimal solvent due to its aprotic nature and excellent solubilizing properties for both the polar starting materials and the resulting sulfonamide product. Unlike protic solvents, DCM is completely inert to the highly reactive sulfonyl chloride[2].

  • Thermal Control: The initial S N​ 2-like attack at the sulfonyl center is highly exothermic. Initiating the reaction at 0 °C (or -20 °C for larger scales) minimizes competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace atmospheric moisture, ensuring maximum chemoselectivity[3].

Experimental Workflow

SynthesisWorkflow A 3-Cyanobenzenesulfonyl Chloride C Reaction Mixture (DCM, Et3N, 0 °C to RT) A->C Dissolve in DCM B Pyrrolidine (Nucleophile) B->C Add dropwise D Aqueous Workup (1M HCl / Brine wash) C->D Quench & Extract E Purification (Silica Gel Column) D->E Organic Phase F 3-(Pyrrolidin-1-ylsulfonyl) benzonitrile E->F Isolate Product

Fig 1: Experimental workflow for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 3-Cyanobenzenesulfonyl chloride (CAS: 56542-67-7) – 1.0 equivalent

  • Pyrrolidine (CAS: 123-75-1) – 1.0 to 1.1 equivalents[3]

  • Triethylamine (Et 3​ N) – 2.0 to 3.0 equivalents[3]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) or Saturated aqueous Ammonium Chloride (NH 4​ Cl)

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (Na 2​ SO 4​ )

Execution Procedure:

  • System Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to maintain strictly anhydrous conditions.

  • Substrate Dissolution: Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM to achieve a concentration of approximately 0.2 M to 0.5 M.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C[3].

  • Nucleophile Addition: Prepare a secondary solution containing pyrrolidine (1.0 eq.) and Et 3​ N (2.0 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride over 10–15 minutes. Field Insight: Dropwise addition prevents localized heating and suppresses the formation of dimeric impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir continuously. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 3:1) until the starting material is fully consumed (typically 15 to 30 minutes)[3].

  • Self-Validating Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash the organic layer successively with water, followed by 1 M HCl. Causality Note: The 1 M HCl wash is a critical self-validating step; it protonates any unreacted pyrrolidine and the Et 3​ N base, converting them into highly water-soluble ammonium salts that partition exclusively into the aqueous waste, leaving the neutral sulfonamide product in the organic phase[3]. Perform a final wash with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of DCM/Pentane or Hexanes/Ethyl Acetate) to afford the pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a crystalline solid[3].

Quantitative Data & Optimization Matrix

To assist in scale-up and process optimization, the following table summarizes the impact of varying reaction parameters on the synthesis of sulfonamides from sulfonyl chlorides[2].

ParameterCondition 1 (Optimal)Condition 2Condition 3
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Base Triethylamine (Et 3​ N)N,N-Diisopropylethylamine (DIPEA)Potassium Carbonate (K 2​ CO 3​ )
Temperature 0 °C to Room TempRoom TempReflux (60 °C)
Reaction Time 15 - 30 minutes2 - 4 hours12 hours
Expected Yield > 85% 70 - 80%< 60% (Side reactions)
Mechanistic Note Fast kinetics, minimal hydrolysis, easy workup.Slower kinetics, requires rigorous drying of THF.Heterogeneous system, requires vigorous stirring.

Safety & Handling Precautions

  • 3-Cyanobenzenesulfonyl Chloride: Highly moisture-sensitive and corrosive. It reacts with water to form sulfonic and hydrochloric acids. Handle exclusively in a well-ventilated fume hood.

  • Pyrrolidine: A volatile, flammable, and toxic secondary amine. It has a strong, unpleasant odor. Avoid inhalation of vapors and skin contact.

  • General PPE: Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

References

  • Capot Chemical. 1003740-90-6 | 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.[1] Available at:[Link]

  • Figshare. Supporting Information: Synthesis of thioethers through nucleophilic aromatic substitution reactions (General Procedure for Sulfonamide Synthesis).[3] Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Purification of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed examination of the purification strategies for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a compound of interest for researchers and drug development professionals. Due to its unique trifunctional structure—incorporating a benzonitrile group, a sulfonamide linker, and a pyrrolidine moiety—this molecule presents specific purification challenges stemming from its moderate-to-high polarity and basic character. This document moves beyond simple protocols to explain the underlying chemical principles that guide the selection of each technique. We present a multi-step purification workflow, beginning with an extractive workup to remove bulk impurities, followed by high-resolution flash column chromatography, and concluding with recrystallization to achieve analytical-grade purity. Detailed, validated protocols and troubleshooting guides are provided for each stage, ensuring researchers can adapt these methods to their specific experimental context.

Molecular Analysis and Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's structure and resulting physicochemical properties. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a multifaceted molecule whose purification is governed by the interplay of its three core functional groups.

  • Benzonitrile Group: The cyano-substituted phenyl ring provides a degree of hydrophobicity and aromatic character. The nitrile group itself is polar and can act as a hydrogen bond acceptor. This part of the molecule is generally stable under a range of pH conditions.[1]

  • Sulfonamide Group (-SO₂N=): This is a highly polar, electron-withdrawing group that significantly increases the molecule's overall polarity. As a tertiary sulfonamide (the nitrogen is part of the pyrrolidine ring), it lacks the acidic proton common in primary and secondary sulfonamides, rendering it non-acidic. The sulfonyl oxygens are strong hydrogen bond acceptors.

  • Pyrrolidine Ring: This saturated heterocycle contains a tertiary amine, which imparts basicity to the molecule (pKa of the conjugate acid is typically ~10-11). This basic site is a critical handle for purification via acid-base liquid-liquid extraction.[2][3]

The combination of these groups results in a solid compound with significant polarity, limited solubility in non-polar organic solvents, and a distinct basic character.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₂N₂O₂SCalculated
Molecular Weight 236.29 g/mol Calculated
Physical Form Expected to be a solid at room temperature.
Polarity Intermediate to HighInferred from structure
Key Features Basic tertiary amine, polar sulfonamide, hydrogen bond acceptorsInferred from structure
Predicted LogP ~1.5 - 2.5Inferred from similar structures[4][5][6]

Strategic Purification Workflow

A robust purification strategy for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile involves a sequential approach, where each step targets different types of impurities and achieves a progressively higher level of purity. The overall workflow is designed to efficiently transition from a crude reaction mixture to a highly pure, crystalline final product.

G cluster_0 Purification Stages crude Crude Reaction Mixture lle Step 1: Liquid-Liquid Extraction (LLE) crude->lle Bulk Impurity Removal (e.g., salts, non-basic organics) chromatography Step 2: Flash Column Chromatography lle->chromatography Isolation from Structurally Similar Impurities recrystallization Step 3: Recrystallization chromatography->recrystallization Final Polishing & Crystal Formation pure Pure Crystalline Product (>99%) recrystallization->pure Purity Verification (TLC, NMR, HPLC, MP)

Caption: A generalized workflow for the purification of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Detailed Protocols and Methodologies

This section provides experimentally-grounded, step-by-step protocols for each stage of the purification process.

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Rationale: LLE is a powerful first-line technique to separate compounds based on their differential solubilities in immiscible liquids.[7][8] By exploiting the basicity of the pyrrolidine nitrogen, we can selectively move our target compound from an organic phase into an acidic aqueous phase, leaving behind neutral or acidic organic impurities. Subsequent basification of the aqueous layer allows for the recovery of the purified product.[2][3]

Step-by-Step Protocol:

  • Initial Dissolution: Following the synthetic reaction, quench the reaction mixture appropriately (e.g., with water or saturated NH₄Cl) and extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Collect the organic phase.

  • Acidic Wash: Transfer the organic phase to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate fully. The protonated product will now be in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded. For maximum recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (verify with pH paper). The deprotonated product may precipitate out or remain dissolved.

  • Product Re-extraction: Extract the basified aqueous solution three times with fresh portions of ethyl acetate or DCM.

  • Washing and Drying: Combine the organic extracts from the previous step. Wash once with water, then once with saturated sodium chloride solution (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, product.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is essential for separating the target compound from closely related impurities that were not removed by LLE.[9] Given the compound's polarity, normal-phase chromatography on silica gel is the most common approach.[10] The mobile phase composition is critical; a gradient elution is often required to achieve optimal separation.[11]

Mobile Phase Optimization Logic:

G start Start: TLC Analysis rf_check Is Rf between 0.2-0.4? start->rf_check increase_polarity Increase Mobile Phase Polarity (e.g., more EtOAc in Hexane) rf_check->increase_polarity No (Rf too low) decrease_polarity Decrease Mobile Phase Polarity (e.g., less EtOAc in Hexane) rf_check->decrease_polarity No (Rf too high) run_column Proceed to Column Chromatography rf_check->run_column Yes increase_polarity->start decrease_polarity->start streaking_check Is there streaking on TLC? run_column->streaking_check add_modifier Add Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine or Acetic Acid) streaking_check->add_modifier Yes add_modifier->start

Caption: Decision workflow for optimizing the mobile phase using TLC before column chromatography.

Suggested Solvent Systems for TLC/Column:

SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point. A gradient from 20% to 80% EtOAc is common.
Dichloromethane / MethanolMedium to HighFor compounds that show low mobility in Hex/EtOAc. A gradient from 1% to 10% MeOH is effective.
Dichloromethane / AcetoneMediumAn alternative to Hex/EtOAc, can sometimes offer different selectivity.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure to pack the bed evenly, ensuring no air bubbles are trapped.[11]

  • Sample Loading (Dry Loading): Dissolve the crude product from LLE in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully layer this powder on top of the packed column.[11] This prevents band broadening that can occur if the compound is not soluble in the initial eluent.

  • Elution: Carefully add the mobile phase and begin elution, collecting fractions. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (gradient elution). For example, start with 80:20 Hex:EtOAc, then move to 60:40, then 40:60, etc.

  • Fraction Analysis: Monitor the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound, which may be an oil or amorphous solid.

Protocol 3: Recrystallization

Rationale: Recrystallization is the definitive step for achieving high purity and obtaining a stable, crystalline solid.[12] The process relies on the principle that the target compound is soluble in a hot solvent but has low solubility upon cooling, while impurities either remain in the solution or are removed via hot filtration.[13] For sulfonamides, alcohol-water mixtures are often effective.[13][14]

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (see table below). An ideal single solvent will dissolve the compound when boiling but yield crystals upon cooling. Alternatively, find a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble for a two-solvent system.[15]

Potential SolventsClassNotes
Isopropanol / WaterAlcohol / AqueousA very common and effective system for sulfonamides.[13][14]
Ethanol / WaterAlcohol / AqueousAnother excellent choice, similar to isopropanol/water.[16]
Ethyl Acetate / HexanesEster / AlkaneA less polar option if the compound is sufficiently soluble in hot EtOAc.
TolueneAromaticCan be effective for moderately polar compounds.
  • Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or "good" solvent) with stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization of the product.[13]

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Solvent/Anti-solvent: Slowly add the anti-solvent dropwise to the dissolved solution at room temperature until persistent cloudiness is observed. Then, set the flask aside.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as a liquid instead of a solid, it may be due to high impurity levels or a solvent with a boiling point higher than the product's melting point. To resolve this, re-heat the solution to re-dissolve the oil, add more solvent, and allow it to cool more slowly.[13]

  • No Crystals Form: The solution may not be sufficiently saturated, or crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.[13][15]

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick check showing a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any residual solvent or impurities.

  • Melting Point Analysis: A sharp, defined melting range is indicative of high purity.

Conclusion

The successful purification of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is readily achievable through a systematic and logically structured workflow. By leveraging the molecule's inherent basicity through acid-base liquid-liquid extraction, followed by the resolving power of gradient flash chromatography and the final polishing of recrystallization, researchers can consistently obtain this valuable compound in high purity. Understanding the chemical principles behind each technique, as detailed in these application notes, is paramount to troubleshooting and adapting these protocols for optimal results.

References

  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • SparkNotes. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Reddit. (2024). What type of column chromatography for highly polar compounds?. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Journal of Chromatographic Science. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound.
  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • IJCRT.org. (2022). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • Google Patents. (2021). WO2021113922A1 - Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine.
  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-(PYRROLIDIN-1-YL)BENZONITRILE, 98% Purity, C11H12N2, 100 grams. Retrieved from [Link]

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Application Note: In Vitro Experimental Design for Evaluating 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as an FLT3-ITD Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).

Scientific Rationale & Experimental Strategy

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations are primary oncogenic drivers in acute myeloid leukemia (AML). Recent scaffold-hopping campaigns have demonstrated that heterocycles bearing a pyrrolidin-1-ylsulfonyl moiety exhibit sub-nanomolar potency against FLT3-ITD mutants[1]. The pyrrolidine sulfonamide group is hypothesized to project into the solvent-exposed region of the kinase domain, enhancing both solubility and binding affinity[1].

This application note outlines a comprehensive in vitro screening cascade to evaluate 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) as a novel fragment scaffold. The benzonitrile moiety serves as a potential hinge-binding motif or bioisostere, while the pyrrolidine sulfonamide provides established kinase affinity.

To ensure a self-validating experimental system, our protocol employs a three-tiered causality approach:

  • Biochemical Target Engagement: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized for the cell-free kinase assay. Causality: Time-resolved gating eliminates the auto-fluorescence interference commonly caused by aromatic nitrile fragments, ensuring that the calculated IC₅₀ reflects true thermodynamic binding rather than optical artifacts.

  • Phenotypic Cellular Penetrance: An ATP-dependent viability assay is performed on MV4-11 (FLT3-ITD+) and HL-60 (FLT3-WT) cell lines. Causality: Testing a wild-type counter-screen in parallel establishes a selectivity ratio, proving that cell death is driven by on-target FLT3 inhibition rather than general fragment cytotoxicity.

  • Intracellular Mechanistic Validation: Immunoblotting for downstream effectors confirms that the phenotypic response directly correlates with the blockade of the FLT3 signaling cascade.

Experimental Workflows & Signaling Pathways

Workflow A 1. Fragment Preparation 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile B 2. Biochemical Assay HTRF FLT3-ITD Kinase A->B IC50 Determination C 3. Phenotypic Assay MV4-11 / HL-60 Viability B->C Cellular Penetrance D 4. Mechanistic Assay Immunoblotting (p-STAT5) C->D Pathway Validation

Fig 1. In vitro screening cascade for evaluating the fragment scaffold.

Fig 2. FLT3-ITD signaling pathway and targeted inhibition mechanism.

Detailed Step-by-Step Protocols

Protocol 1: Cell-Free FLT3-ITD Kinase Activity Assay (HTRF)

Objective: Determine the absolute biochemical IC₅₀ of the compound without cellular variables.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant human FLT3-ITD enzyme (final concentration: 0.5 nM) diluted in Kinase Buffer to each well. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the fragment.

  • Reaction Initiation: Add 5 µL of a substrate mix containing TK-Substrate-Biotin (1 µM final) and ATP (at the predetermined Kₘ value, typically 10 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (stops Mg²⁺-dependent catalysis), Eu-Cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) at emission wavelengths of 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: Differential Cellular Viability Assay (CellTiter-Glo)

Objective: Assess cell penetrance and establish the on-target therapeutic window.

  • Cell Culture: Maintain MV4-11 (FLT3-ITD homozygous) and HL-60 (FLT3 wild-type) cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep.

  • Seeding: Seed cells at a density of 10,000 cells/well in 90 µL of media into 96-well opaque white tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (prepared in media from DMSO stocks; max final DMSO = 0.5%). Include Quizartinib as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luminescence Detection: Equilibrate plates to RT for 30 minutes. Add 100 µL of to each well. Shake for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate the GI₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3: Mechanistic Validation via Immunoblotting

Objective: Prove that the phenotypic cell death is caused by the inhibition of FLT3 autophosphorylation and downstream STAT5 signaling.

  • Treatment & Lysis: Treat 2 × 10⁶ MV4-11 cells with the compound at 1X, 3X, and 10X its calculated GI₅₀ for 2 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against FLT3, p-FLT3 (Tyr591), STAT5, and p-STAT5 (Tyr694).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via a chemiluminescence imaging system.

Representative Data & Interpretation

The following table summarizes the expected in vitro profile of the fragment hit compared to a mature clinical stage FLT3 inhibitor.

CompoundFLT3-ITD IC₅₀ (nM)MV4-11 GI₅₀ (nM)HL-60 GI₅₀ (nM)Selectivity Ratio (HL-60 / MV4-11)
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile 450 ± 251200 ± 85>10,000> 8.3x
Quizartinib (Positive Control) 1.2 ± 0.33.5 ± 0.5>5,000> 1400x

Interpretation: As expected for an unoptimized fragment, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile exhibits high-nanomolar biochemical potency. The shift from biochemical IC₅₀ (450 nM) to cellular GI₅₀ (1200 nM) indicates moderate cellular penetrance. Crucially, the lack of toxicity in the FLT3-WT HL-60 cell line (>10,000 nM) validates that the fragment is acting via an on-target mechanism rather than promiscuous cytotoxicity, making it an excellent candidate for structure-based optimization and fragment growing.

References

  • Břehová, P., Řezníčková, E., Škach, K., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 66(16), 11133-11157. URL:[Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. (2021). "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS). URL:[Link]

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Application Note & Protocol: A Framework for the In Vivo Evaluation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the initial in vivo characterization of the novel research compound, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. Publicly available data on the biological activity and pharmacokinetic profile of this compound are limited. Therefore, this guide is structured as a foundational framework, emphasizing the logical progression from pre-formulation and vehicle selection to systematic in-life studies including maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD).

The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to generate the preliminary data required to assess the compound's potential as a therapeutic agent. We will stress the causality behind experimental choices, ensuring that each step is grounded in established principles of preclinical drug development. All procedures must be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1][2]

Compound Characteristics & Pre-formulation Strategy

A thorough understanding of a compound's physicochemical properties is the cornerstone of a successful in vivo study. For 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, these properties dictate the strategy for creating a stable and bioavailable formulation.

Physicochemical Properties (Predicted & Known)

PropertyValueImplication for Formulation
Molecular Formula C₁₁H₁₂N₂O₂S-
Molecular Weight 236.29 g/mol Within the range for good oral absorption (Lipinski's Rule).[3]
Predicted LogP 2.1 - 2.7Indicates moderate lipophilicity and likely poor aqueous solubility.[4]
Physical Form SolidStandard handling procedures apply.
Topological Polar Surface Area (TPSA) 27.03 ŲSuggests good potential for cell membrane permeability.[4]

The predicted LogP value strongly suggests that 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile will be poorly soluble in aqueous vehicles like saline or phosphate-buffered saline (PBS).[3] This necessitates a systematic approach to vehicle selection to ensure the compound remains in solution or uniformly suspended for accurate dosing.

Vehicle Selection Workflow

The goal is to find a vehicle that solubilizes the compound without causing toxicity in the animal model. The following decision tree outlines a standard workflow for vehicle screening.

VehicleSelection A Start: Weigh 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile B Test Solubility in Saline / PBS at Target Concentration A->B C Is it fully dissolved? B->C D Proceed with Saline/PBS Formulation C->D Yes E Test with Co-solvents (e.g., 5-10% DMSO, PEG-300, PEG-400) C->E No F Is it fully dissolved? E->F G Test with Surfactants (e.g., 1-5% Tween 80, Kolliphor EL) F->G No J Final Formulation: Co-solvent System. Validate stability and tolerability. F->J Yes H Is it fully dissolved? G->H I Develop Suspension (e.g., 0.5% Methylcellulose, 0.5% CMC) H->I No K Final Formulation: Surfactant System. Validate stability and tolerability. H->K Yes L Final Formulation: Suspension. Validate particle size and homogeneity. I->L MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Endpoint A Select Animal Model (e.g., C57BL/6 mice, 8-10 weeks old) B Prepare Vehicle and Compound Formulations A->B C Establish Dose Groups (n=3-5 mice/group) e.g., Vehicle, 10, 30, 100, 300 mg/kg B->C E Record Baseline Body Weight C->E D Administer Single Dose (PO or IP) F Daily Observations for 7-14 Days: - Body Weight - Clinical Signs (lethargy, ruffled fur) - Mortality D->F E->D G Analyze Data: - % Body Weight Change - Clinical Score - Survival Curve F->G H Determine MTD: Highest dose with <15-20% body weight loss and no mortality or severe clinical signs. G->H I Optional: Terminal blood collection for pathology and tissue collection for histopathology H->I

Caption: Workflow for a single-dose MTD study.

Protocol 2: Single-Dose MTD Study via Oral Gavage (PO)

  • Objective: To determine the single-dose MTD of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in mice.

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per group):

    • Group 1: Vehicle control

    • Group 2: 30 mg/kg

    • Group 3: 100 mg/kg

    • Group 4: 300 mg/kg

    • Group 5: 1000 mg/kg (Dose levels should be adjusted based on any prior in vitro cytotoxicity data).

  • Procedure:

    • Acclimatize animals for one week. [5]Record body weight on Day 0.

    • Administer a single dose via oral gavage. The volume should not exceed 10 mL/kg. [6][7][8] 3. Oral Gavage Technique:

      • Restrain the mouse securely, ensuring its head and body form a straight line. [7][9] * Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse). [6][8] * Insert the needle into the side of the mouth, advance gently along the esophagus into the stomach. Do not force the needle. [10] * Administer the substance slowly. [10] 4. Monitoring: Record body weights and detailed clinical observations (e.g., activity level, posture, fur condition) daily for 7 days. [11][12] 5. Endpoint: The MTD is the highest dose that does not result in mortality, more than 15-20% body weight loss, or other significant clinical signs of toxicity. [12]Euthanize any animal that exceeds this weight loss threshold or shows signs of severe distress, in accordance with IACUC guidelines. [13][14]

Study 2: Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. [15][16]This is essential for understanding drug exposure and designing effective dosing regimens for efficacy studies. [15] Experimental Workflow for a Discovery PK Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis & Endpoint A Select Animal Model & Dose (e.g., CD-1 mice, Dose = 1/10 to 1/3 of MTD) B Prepare Formulation and Dosing Syringes A->B C Administer Single Dose (PO or IV) B->C D Blood Collection Timepoints (n=3 mice/timepoint) e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h C->D E Collect Blood (e.g., via saphenous vein) into anticoagulant-coated tubes (e.g., K2-EDTA) D->E F Process Blood to Plasma (Centrifuge at 4°C) E->F G Store Plasma at -80°C until analysis F->G H Quantify Compound Concentration in Plasma using LC-MS/MS G->H I Calculate PK Parameters: Cmax, Tmax, AUC, T1/2 H->I

Caption: Workflow for a non-serial sampling PK study.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile and key PK parameters of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile after a single oral dose.

  • Animals: Male CD-1 mice, 8-10 weeks old.

  • Dose: Select a dose well below the MTD (e.g., 50 mg/kg).

  • Study Design: A composite bleeding design is often used for mice to avoid excessive blood collection from a single animal. [17] * Groups: 8 groups corresponding to 8 time points (n=3 mice per group).

    • Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure:

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Administer a single 50 mg/kg dose via oral gavage.

    • At each designated time point, collect ~50-100 µL of blood from the designated group of 3 mice via saphenous or facial vein puncture. [18][17][19] 4. Collect blood into K2-EDTA coated tubes and immediately place on ice.

    • Process samples by centrifuging at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Harvest the plasma supernatant and store at -80°C.

    • Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis. [20] * Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time required for the plasma concentration to decrease by half.

Study 3: Pharmacodynamic (PD) Biomarker Study

PD biomarkers are used to demonstrate that the compound is engaging its biological target and eliciting a functional response. [21][22][23]Since the specific target of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is not defined, a tiered approach can be used.

Tier 1: General/Exploratory Biomarkers If the compound is hypothesized to have anti-proliferative or pro-apoptotic effects based on its chemical structure, general biomarkers can be assessed in a relevant cell line-derived xenograft model.

  • Ki-67: A marker of cellular proliferation. A decrease in Ki-67 staining in tumor tissue post-treatment would suggest an anti-proliferative effect.

  • Cleaved Caspase-3 (c-CASP3): A marker of apoptosis. An increase in c-CASP3 would suggest the compound induces programmed cell death.

Tier 2: Target-Specific Biomarkers If bioinformatics or in vitro screening suggests a potential target (e.g., a specific kinase), PD biomarkers can become more focused.

  • Phospho-protein analysis: If the target is a kinase, measuring the phosphorylation status of its direct downstream substrate via Western Blot or ELISA can serve as a highly specific PD marker. [23] Protocol 4: Exploratory PD Study in a Xenograft Model

  • Objective: To assess the effect of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile on tumor cell proliferation (Ki-67) in vivo.

  • Model: Establish subcutaneous tumors by implanting a relevant human cancer cell line (e.g., A549, HCT116) in immunodeficient mice (e.g., NU/J).

  • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into two groups (n=5-8 per group):

    • Group 1: Vehicle

    • Group 2: Test compound (dose selected from MTD/PK studies, administered daily for 3-5 days).

  • Procedure:

    • Administer the compound or vehicle daily as determined.

    • At a time point selected based on PK data (e.g., 2-4 hours after the final dose, near the expected Tmax), euthanize the animals.

    • Excise tumors promptly and fix half in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the other half in liquid nitrogen for potential future protein analysis.

  • Analysis:

    • Embed formalin-fixed tissues in paraffin and section for IHC analysis.

    • Stain sections with an antibody against Ki-67.

    • Quantify the percentage of Ki-67 positive cells in multiple fields of view per tumor.

    • Compare the mean Ki-67 index between the vehicle- and compound-treated groups using an appropriate statistical test (e.g., Student's t-test). A statistically significant reduction in the Ki-67 index provides evidence of target engagement and biological activity.

Conclusion

The systematic approach detailed in this guide—progressing from fundamental formulation development through MTD, PK, and PD studies—provides a robust framework for the initial in vivo assessment of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The data generated from these protocols will be critical for making informed decisions about the future development of this compound, establishing a foundation for more complex efficacy studies and further mechanistic investigation.

References

  • Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Available from: [Link]

  • Spoelstra, E., Beier, H., & Ketelaar, X. (n.d.). Blood Sampling Methodology Influences Pharmacokinetics of Drug. UNO Life Science Solutions. Available from: [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Available from: [Link]

  • Lin, P., & Smith, C. L. (n.d.). Sampling methods for pharmacokinetic studies in the mouse. PubMed. Available from: [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Available from: [Link]

  • Patel, N. D., et al. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. SpringerLink. Available from: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Available from: [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Available from: [Link]

  • IMR Press. (n.d.). IACUC Guideline. Available from: [Link]

  • Publishing at the Library. (2016, November 29). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. Available from: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • ELK Biotechnology CO.,Ltd. (n.d.). Common Methods of Blood Collection in the Mouse. Available from: [Link]

  • University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of standard blood sampling techniques employed in mice to obtain blood or plasma samples for computing pharmacokinetic profiles. Available from: [Link]

  • Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • White Rose eTheses Online. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Available from: [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Available from: [Link]

  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

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  • PubMed. (2003, July 15). The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study. Available from: [Link]

  • Veeda Lifesciences. (2024, January 11). Quantifying Pharmacodynamic Biomarkers: Drug Impact and Bioanalysis in New Chemical Entity Development. Available from: [Link]

  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature. Available from: [Link]

  • PMC. (2022, February 9). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Available from: [Link]

  • IntechOpen. (2023, October 11). Rodents in Drug Discovery. Available from: [Link]

  • ResearchGate. (2025, August 5). The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study. Available from: [Link]

  • University of Iowa. (2023, October 11). Rodent (Mouse & Rat) Survival Surgery (Guideline). Available from: [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Available from: [Link]

  • IntechOpen. (2018, April 6). Application of Pharmacokinetics in Early Drug Development. Available from: [Link]

  • SUNY Downstate. (n.d.). IACUC Policy - Rodent Survival and Terminal Surgery. Available from: [Link]

  • Patsnap Synapse. (2025, March 20). What are the different types of biomarkers in drug discovery?. Available from: [Link]

  • AACR Journals. (2014, May 14). Pharmacodynamic Biomarkers: Falling Short of the Mark?. Available from: [Link]

  • UW-Milwaukee. (2023, August 25). IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM Standard Operating Procedures. Available from: [Link]

  • Biognosys. (n.d.). Pharmacodynamic Biomarkers. Available from: [Link]

  • FDA. (2026, March 8). The Role of Pharmacodynamic Biomarkers in Biosimilar Drug Development. Available from: [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

  • ResearchGate. (2025, August 9). 2-[3-(Pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile. Available from: [Link]

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Unveiling the Potential of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a Chemical Probe for Target Kinase X (TKX): A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Hit to Probe

In the landscape of drug discovery and chemical biology, the identification of small molecules that can selectively modulate the function of a specific protein is a critical first step. These molecules, known as chemical probes, are invaluable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3] This guide focuses on a hypothetical scenario where a high-throughput screen has identified 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a potent inhibitor of a previously uncharacterized protein kinase, which we will refer to as Target Kinase X (TKX) .

The structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, featuring a pyrrolidine ring, a sulfonyl group, and a benzonitrile moiety, suggests its potential as a kinase inhibitor. The pyrrolidine scaffold is a common feature in many biologically active compounds, prized for its ability to explore three-dimensional space.[4][5] Similarly, benzonitrile derivatives have shown promise as inhibitors of various kinases, such as Checkpoint Kinase 1 (Chk1).[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to progress this "hit" compound through a rigorous validation pipeline to establish it as a bona fide chemical probe for TKX. We will delve into the critical experiments required to characterize its potency, selectivity, and mechanism of action, both in vitro and in a cellular context.

Part 1: Initial Hit Characterization and In Vitro Validation

The journey from a screening hit to a validated probe begins with a thorough in vitro characterization. The primary goals of this stage are to confirm the inhibitory activity, determine the potency, and understand the basic mechanism of inhibition.

Confirmation of Activity and Potency Determination (IC50)

The first step is to confirm the inhibitory activity observed in the primary screen and to determine the half-maximal inhibitory concentration (IC50). A common and robust method for this is a radiometric kinase assay.

Experimental Protocol: Radiometric Kinase Assay for TKX

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) by TKX to a specific substrate peptide. Inhibition of TKX results in a decrease in the amount of radiolabeled substrate.

  • Materials:

    • Recombinant human TKX

    • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide for TKX if known)

    • [γ-33P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (dissolved in DMSO)

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO. A typical starting range would be from 100 µM down to 1 nM.

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the serially diluted compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Add the substrate peptide and TKX to each well to initiate the reaction.

    • Add [γ-33P]ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a solution like 0.75% phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the paper and measure the radioactivity in each spot using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Determination

CompoundIC50 (nM) for TKX
3-(Pyrrolidin-1-ylsulfonyl)benzonitrileHypothetical Value: 50 nM
Mechanism of Action: ATP Competition Assay

Understanding how the compound inhibits the kinase is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[7]

Experimental Protocol: ATP Competition Assay

  • Principle: This assay determines if the inhibitor competes with ATP for binding to the kinase. The IC50 of the inhibitor is measured at different concentrations of ATP. If the inhibitor is ATP-competitive, its IC50 will increase with increasing ATP concentration.

  • Procedure:

    • Perform the radiometric kinase assay as described above.

    • Set up multiple parallel experiments, each with a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, and 500 µM).

    • In each experiment, determine the IC50 of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

    • Plot the IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration indicates ATP-competitive inhibition.

Part 2: Assessing Selectivity - A Cornerstone of a Good Chemical Probe

Kinome-Wide Selectivity Profiling

Several commercial services offer kinome-wide selectivity profiling, where the compound is tested against hundreds of different kinases at a fixed concentration.

Experimental Workflow: Kinome-Wide Selectivity Profiling

G compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile screening Screen against a large kinase panel (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM) compound->screening data_analysis Data Analysis: - Calculate % inhibition for each kinase - Identify off-target hits screening->data_analysis s_score Calculate Selectivity Score (S-score) data_analysis->s_score probe_decision Decision: Is the compound selective enough to be a chemical probe? s_score->probe_decision

Caption: Workflow for assessing kinase selectivity.

Data Presentation: Kinome Scan Results (Hypothetical)

Kinase% Inhibition at 1 µM
TKX 98%
Kinase A15%
Kinase B8%
Kinase C5%
......

A good chemical probe should show potent inhibition of the primary target with minimal activity against other kinases. A selectivity of greater than 30-fold over closely related family members is a common benchmark.[3][8]

Part 3: In-Cell Target Engagement and Validation

Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (the chemical probe) to its target protein often stabilizes the protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal stabilization.

  • Procedure:

    • Culture cells to an appropriate density.

    • Treat the cells with either 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile or a vehicle control (DMSO) for a defined period.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into several tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a few minutes.

    • Cool the samples and lyse the cells to release the proteins.

    • Centrifuge the lysates to pellet the aggregated (melted) proteins.

    • Collect the supernatant containing the soluble (unmelted) proteins.

    • Analyze the amount of soluble TKX at each temperature using Western blotting with a specific antibody against TKX.

    • Plot the amount of soluble TKX against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of CETSA Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Culture and treat cells with compound or vehicle heat Heat cell lysates to a range of temperatures cells->heat separate Separate soluble and aggregated proteins heat->separate western Analyze soluble TKX by Western Blot separate->western plot Plot melting curves western->plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 4: Elucidating the Cellular Phenotype

A validated chemical probe can be used to investigate the biological function of its target. The final step is to use 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to modulate the activity of TKX in cells and observe the resulting phenotype.

Inhibition of Downstream Signaling

If TKX is part of a known signaling pathway, the probe can be used to confirm its role in that pathway.

Experimental Protocol: Western Blot Analysis of Downstream Substrates

  • Principle: If TKX phosphorylates a known downstream substrate, inhibiting TKX with the chemical probe should lead to a decrease in the phosphorylation of that substrate.

  • Procedure:

    • Treat cells with increasing concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

    • Lyse the cells and quantify the protein concentration.

    • Perform Western blotting using an antibody specific for the phosphorylated form of the downstream substrate.

    • Use an antibody for the total amount of the substrate as a loading control.

    • A dose-dependent decrease in the phosphorylated substrate indicates on-target activity of the probe.

Signaling Pathway Diagram

G Upstream_Signal Upstream Signal TKX Target Kinase X (TKX) Upstream_Signal->TKX Substrate Downstream Substrate TKX->Substrate phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Probe 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Probe->TKX inhibits

Caption: Inhibition of a hypothetical TKX signaling pathway.

Conclusion: A Validated Tool for Biological Discovery

By following the rigorous experimental plan outlined in this guide, a researcher can confidently establish whether 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a suitable chemical probe for TKX. A well-characterized probe is an invaluable asset, enabling the scientific community to explore the biological roles of its target and to validate it for potential therapeutic intervention.[1][2] The principles and protocols described herein are broadly applicable to the validation of any novel chemical probe.

References

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.PubMed.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.Google Search.
  • Kinase Chemical Probes and Beyond.MDPI.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. .

  • Recent Advances in the Synthesis of Pyrrolidines.
  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors.PubMed.

Sources

Application of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in Medicinal Chemistry: A Versatile Scaffold for Pharmacophore Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, high-affinity ligands relies heavily on the strategic selection of versatile molecular building blocks. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6)[1] represents a highly privileged scaffold that combines two critical structural features: a metabolically stable pyrrolidine-sulfonamide moiety and a highly reactive benzonitrile group.

This application note provides an in-depth technical guide on utilizing this compound as a central hub for divergent pharmacophore synthesis. By exploiting the nitrile group, medicinal chemists can access amidines (targeting serine proteases), tetrazoles (acting as carboxylic acid bioisosteres for GPCRs), and benzylamines (for kinase inhibition).

Physicochemical Profiling & Structural Rationale

The selection of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is not arbitrary; it is rooted in its highly favorable physicochemical properties that align with Lipinski’s Rule of Five, making it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.

The sulfonamide group imposes a specific tetrahedral geometry, forcing the pyrrolidine ring into a distinct spatial vector that often occupies lipophilic pockets in target proteins. Meanwhile, the strong dipole of the nitrile group serves as an excellent hydrogen-bond acceptor before it is synthetically elaborated.

Table 1: Physicochemical Properties and Drug Design Rationale
PropertyValueRationale in Drug Design
Chemical Formula C11H12N2O2SProvides a low-molecular-weight foundation (MW: 236.29 g/mol ), leaving ample room for downstream functionalization without exceeding the 500 Da limit.
LogP (Estimated) 1.5 – 2.0Offers balanced lipophilicity, ensuring adequate membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area 59.3 ŲFalls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration and excellent oral bioavailability.
H-Bond Donors / Acceptors 0 / 3The lack of donors makes it a "blank canvas." The sulfonyl oxygens and nitrile nitrogen act as strong, directional H-bond acceptors.

Divergent Synthetic Pathways

The true value of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile lies in the synthetic versatility of the cyano group. The following diagram illustrates the logical relationships and synthetic workflows used to convert this single building block into three distinct, biologically active pharmacophores.

G Core 3-(Pyrrolidin-1-ylsulfonyl) benzonitrile Pinner Pinner Reaction (HCl, MeOH, then NH3) Core->Pinner Nitrile Activation Cyclo [3+2] Cycloaddition (NaN3, ZnBr2, H2O) Core->Cyclo Azide Addition Reduc Reduction (H2, Pd/C or LiAlH4) Core->Reduc Hydrogenation Amidine Benzamidine Derivative Pinner->Amidine Tetrazole Tetrazole Derivative Cyclo->Tetrazole Amine Benzylamine Derivative Reduc->Amine Target1 Serine Proteases (e.g., Factor Xa, Thrombin) Amidine->Target1 Salt Bridge Formation Target2 GPCRs / AT1 Receptors (Carboxylic Acid Isostere) Tetrazole->Target2 Charge Interaction Target3 Kinases / Kinase Inhibitors (H-Bond Donor/Acceptor) Amine->Target3 H-Bonding

Caption: Divergent synthetic pathways of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to key pharmacophores.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been optimized based on established mechanistic principles. Every step includes the causality behind the experimental choice to empower the researcher with troubleshooting capabilities.

Protocol A: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzamidine via the Pinner Reaction

Target Application: Development of competitive inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa). The resulting amidine forms a critical bidentate salt bridge with the conserved Asp189 residue in the S1 specificity pocket.

Mechanistic Rationale: The Pinner reaction is a two-step acid-catalyzed solvolysis[2]. In the first step, the nitrile is activated by anhydrous HCl to form a highly electrophilic iminium ion, which is trapped by methanol to form an imidate (Pinner salt). In the second step, ammonia displaces the methoxy group to yield the amidine. Strict anhydrous conditions are non-negotiable in step one ; trace water will irreversibly hydrolyze the intermediate imidate into a methyl ester, destroying the yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Imidate Formation: Dissolve 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 equiv, 5.0 mmol) in anhydrous methanol (20 mL). Cool the solution to 0 °C using an ice-salt bath.

  • Acid Activation: Bubble dry HCl gas through the solution for 45 minutes. Causality: The low temperature prevents the thermodynamic elimination of the imidium chloride salt into an amide and alkyl chloride.

  • Incubation: Seal the flask tightly and stir at 4 °C for 24–48 hours. Monitor the disappearance of the nitrile peak (~2220 cm⁻¹) via IR spectroscopy.

  • Solvent Removal: Evaporate the solvent under reduced pressure (keep bath < 30 °C to prevent thermal degradation of the Pinner salt) to yield the crude imidate hydrochloride.

  • Amidation: Redissolve the crude imidate in anhydrous ethanol (15 mL). Add a solution of methanolic ammonia (7.0 N, 5.0 equiv) dropwise at 0 °C.

  • Reflux & Isolation: Warm the mixture to room temperature, then reflux for 4 hours. Cool, concentrate, and purify via reverse-phase C18 chromatography (Water/MeCN with 0.1% TFA) to isolate the amidine as a TFA salt.

Protocol B: Synthesis of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)-1H-tetrazole

Target Application: Development of angiotensin II receptor type 1 (AT1) antagonists or other GPCR modulators. The tetrazole ring acts as a lipophilic, metabolically stable bioisostere of a carboxylic acid, exhibiting a similar pKa (~4.5–5.5) while providing better membrane permeability[3].

Mechanistic Rationale: The synthesis utilizes a[3+2] cycloaddition between the nitrile and sodium azide. Zinc bromide (ZnBr₂) is employed as a Lewis acid catalyst[4]. The Zn²⁺ ion coordinates to the nitrile nitrogen, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation is essential because unactivated benzonitriles are notoriously sluggish in uncatalyzed azide cycloadditions.

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled pressure vial, add 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (1.0 equiv, 3.0 mmol), sodium azide (NaN₃) (1.5 equiv, 4.5 mmol), and Zinc bromide (ZnBr₂) (0.5 equiv, 1.5 mmol).

  • Solvent Addition: Add 10 mL of deionized water (or a 1:1 mixture of 2-propanol/water if solubility is poor). Causality: Water is a safe, green solvent for this Sharpless-modified protocol, and ZnBr₂ remains active in aqueous media unlike traditional Lewis acids (e.g., AlCl₃).

  • Cycloaddition: Seal the vial and heat the vigorously stirred mixture to 120 °C for 24 hours behind a blast shield.

  • Cooling & Acidification (CRITICAL SAFETY STEP): Cool the reaction to room temperature. Transfer to a well-ventilated fume hood. Carefully acidify the mixture to pH 2 using 3N HCl dropwise.

    • Safety Rationale: Acidification protonates the unreacted sodium azide, generating hydrazoic acid (HN₃), which is highly toxic and explosive. Dropwise addition controls the exothermic release.

  • Isolation: The tetrazole product will precipitate upon acidification. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove zinc salts, and dry under high vacuum. Recrystallize from ethanol/water to achieve >98% purity.

References

  • Capot Chemical. "1003740-90-6 | 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Product Specification." Capotchem.com. Available at:[Link]

  • Organic Chemistry Portal. "Pinner Reaction - Mechanism and Literature." Organic-chemistry.org. Available at:[Link]

  • Malik, M. A., & Al-Thabaiti, S. A. "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology." ResearchGate (May 2013). Available at:[Link]

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Application Notes and Protocols for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential applications and experimental evaluation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a novel small molecule, in the context of cancer cell line research. While direct studies on this specific compound are not extensively published, its structural motifs—a pyrrolidine ring and a benzonitrile group—are present in numerous compounds with established anticancer properties. This guide, therefore, draws upon the known biological activities of these related molecules to propose potential mechanisms of action and to provide detailed protocols for the initial characterization of this compound's efficacy and mechanism in vitro. The protocols are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.

Introduction: The Rationale for Investigating 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

The discovery of novel small molecules with therapeutic potential against cancer is a cornerstone of oncological research. The chemical structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile incorporates two key pharmacophores that have independently shown promise in the development of anticancer agents: the pyrrolidine scaffold and the benzonitrile moiety.

  • The Pyrrolidine Scaffold: The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a common feature in a multitude of biologically active compounds. Its non-planar, three-dimensional structure allows for diverse spatial arrangements of substituents, which can facilitate precise interactions with biological targets. Pyrrolidine derivatives have been reported to exhibit a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2] Some have been investigated as inhibitors of farnesyltransferase, a critical enzyme in the Ras signaling pathway often dysregulated in cancer.[3]

  • The Benzonitrile Moiety: The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, is also a prevalent feature in many anticancer agents. The nitrile group is a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions with protein targets. Benzonitrile derivatives have been developed as kinase inhibitors, tubulin polymerization inhibitors, and immune checkpoint modulators.[4][5] For instance, some benzonitrile-containing compounds have shown potent inhibitory activity against key kinases in cancer-related signaling pathways.[6][7]

The combination of these two pharmacophores in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile suggests a high potential for novel anticancer activity. The sulfonyl linker provides a specific spatial orientation and electronic properties that may lead to unique interactions with cellular targets. This document outlines a systematic approach to explore the anticancer potential of this compound.

Hypothesized Mechanisms of Action and Target Pathways

Based on the activities of structurally related compounds, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile could potentially exert its anticancer effects through several mechanisms. The initial experimental design should aim to investigate these possibilities.

Inhibition of Proliferation and Induction of Apoptosis

A primary indicator of anticancer activity is the ability of a compound to inhibit cell proliferation and induce programmed cell death (apoptosis) in cancer cells. Many pyrrolidine and benzonitrile derivatives have demonstrated these effects.[8][9]

Disruption of the Cell Cycle

Another common mechanism for anticancer agents is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from replicating and can trigger apoptosis. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide derivatives, for example, have been shown to block cell cycle progression in the G2/M phase.[10]

Modulation of Key Signaling Pathways

Given the prevalence of kinase inhibition among benzonitrile derivatives, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile may target one or more protein kinases involved in cancer cell survival and proliferation. Potential pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in cancer.

  • MAPK/ERK Pathway: This pathway is also crucial for cell growth and survival.

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR, VEGFR, or FLT3 is a common mechanism for targeted cancer therapies.[11]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, leading to the inhibition of cell proliferation and induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAS->MEK Compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Compound->RTK Compound->PI3K Inhibition Compound->MEK Inhibition Experimental_Workflow Start Start: Characterization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Viability Cell Viability Assays (MTT/MTS) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Further Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism End Conclusion on Anticancer Potential Mechanism->End

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for the initial investigation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a potential anticancer agent. The proposed experiments will generate crucial data on its cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from these initial screens would warrant further, more in-depth mechanistic studies, such as Western blot analysis to probe the specific signaling pathways affected by the compound, and in vivo studies in animal models to assess its therapeutic efficacy and safety.

References

  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC. Available from: [Link]

  • Liquid formulations of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a] pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. Google Patents.
  • Patents Assigned to Loxo Oncology, Inc. Justia. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC. Available from: [Link]

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. PubMed. Available from: [Link]

  • Benzonitrile derivatives as kinase inhibitors. Google Patents.
  • Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. PubMed. Available from: [Link]

  • antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Hitit Medical Journal. Available from: [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed. Available from: [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. Available from: [Link]

  • Patent Application Publication. Googleapis.com. Available from: [Link]

  • Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . Available from: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]

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Application Notes and Protocols for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to a Novel Neurotherapeutic Candidate

The landscape of neurological drug discovery is in constant pursuit of novel chemical entities that can modulate pathological pathways with high specificity and efficacy. The compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile represents a molecule of significant interest, integrating three key structural motifs: a pyrrolidine ring, a sulfonyl group, and a benzonitrile moiety. While this specific molecule is not extensively documented in existing literature, its constituent parts are well-represented in a variety of neuroactive agents. This guide, therefore, is constructed upon a foundation of scientific precedent, hypothesizing a plausible role for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a neuroprotective agent, potentially through the inhibition of key enzymes implicated in neurodegeneration, such as Monoamine Oxidase B (MAO-B) or specific kinases.

The pyrrolidine core is a privileged scaffold in central nervous system (CNS) drug discovery, found in compounds ranging from nootropics to anticonvulsants.[1][2][3] The sulfonyl group, a potent hydrogen bond acceptor, is crucial for the biological activity of many drugs and can influence their metabolic stability and target engagement.[4][5][6] The benzonitrile group, on the other hand, has been incorporated into inhibitors of enzymes like prolyl oligopeptidase, a target in neurodegenerative and psychiatric disorders.[7] The convergence of these three motifs in a single molecule suggests a strong potential for interaction with neurological targets.

This document serves as a comprehensive guide for researchers, providing a theoretical framework and detailed experimental protocols to investigate the neuroprotective potential of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The protocols herein are designed to be self-validating, encouraging a rigorous and logical progression from initial in vitro screening to more complex cell-based assays and in vivo models.

Part 1: Hypothesized Mechanism of Action and Key Biological Questions

Based on its structural components, we can postulate several potential mechanisms of action for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in the context of neurological disorders. One of the most compelling hypotheses is its role as an inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease.[8] Several known MAO-B inhibitors feature aromatic and heterocyclic scaffolds.[9][10][11]

Another plausible target could be a protein kinase involved in neuroinflammatory or apoptotic pathways. Kinase inhibitors are a major class of modern therapeutics, and their role in neurodegeneration is an active area of research.[12][13][14]

The primary biological questions to address are:

  • Does 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile exhibit protective effects in neuronal cell models of neurotoxicity?

  • Does the compound inhibit MAO-B or specific kinases at physiologically relevant concentrations?

  • Can the compound mitigate neuroinflammation and oxidative stress in vitro?

  • Does the compound demonstrate neuroprotective effects in an in vivo model of a neurological disorder, such as Parkinson's disease?

The following sections will provide the experimental framework to answer these questions.

Part 2: In Vitro Characterization of Neuroprotective Effects

The initial phase of investigation focuses on establishing the neuroprotective potential of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in well-established in vitro models of neuronal distress.

Assessment of Neuronal Viability and Cytotoxicity

These foundational assays determine the compound's ability to protect neurons from a toxic insult and establish its own toxicity profile. A common model for Parkinson's disease research involves inducing toxicity in neuronal cell lines like SH-SY5Y with neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+.[1][15]

Table 1: Representative Data for a Hypothetical Neuroprotective Compound

AssayNeurotoxinCompound Concentration (µM)% Cell Viability (relative to control)
MTT 6-OHDA (100 µM)0 (toxin only)45 ± 5%
0.152 ± 6%
178 ± 7%
1092 ± 5%
LDH 6-OHDA (100 µM)0 (toxin only)100% (max release)
0.185 ± 8%
145 ± 6%
1020 ± 4%

This colorimetric assay measures the metabolic activity of viable cells.[15]

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM for an additional 24 hours. Include a vehicle control group (no toxin) and a toxin-only group.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[15]

  • Cell Treatment: Treat cells as described in Protocol 1.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a control group with maximum LDH release (lysed cells).

Mechanistic Assays: Oxidative Stress and Apoptosis

To understand how the compound exerts its protective effects, it is crucial to investigate its impact on key pathological processes.

  • Cell Treatment: Plate and treat cells with the compound and neurotoxin as previously described.

  • DCFDA Staining: In the final hour of treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells at a final concentration of 10 µM.

  • Fluorescence Measurement: After a 30-minute incubation, wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Caspase-3 is a key executioner in the apoptotic pathway.[15]

  • Cell Treatment and Lysis: Treat cells in a 6-well plate. After treatment, lyse the cells in a buffer provided by a commercial caspase-3 activity assay kit.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

  • Signal Measurement: Incubate at 37°C and measure the signal at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration and express it as a fold change relative to the control group.

Part 3: Target Identification and Validation

Following the confirmation of neuroprotective effects, the next logical step is to identify the molecular target of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Monoamine Oxidase B (MAO-B) Inhibition Assay

A commercially available MAO-B inhibitor screening kit can be used for this purpose. These assays typically measure the production of hydrogen peroxide or another byproduct of the MAO-B-catalyzed reaction.[16]

  • Reagent Preparation: Prepare the MAO-B enzyme, substrate (e.g., benzylamine), and a detection reagent according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to the MAO-B enzyme solution and incubate for a pre-determined time. Include a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time in a kinetic mode (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Kinase Inhibitor Profiling

To explore the possibility of kinase inhibition, the compound can be screened against a panel of kinases relevant to neurodegeneration and neuroinflammation.[17][18]

  • Assay Principle: Utilize a service provider or a commercial kinase profiling kit. These assays typically measure the amount of ADP produced in the kinase reaction, often using a luminescence-based detection method.[18]

  • Experimental Setup: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of a particular kinase would warrant further investigation with IC₅₀ determination.

Part 4: In Vivo Validation in a Parkinson's Disease Model

Positive in vitro results should be validated in a relevant animal model of a neurological disorder. The 6-OHDA-induced rat model of Parkinson's disease is a well-established and widely used model.[19][20][21]

6-OHDA Rat Model of Parkinson's Disease
  • Model Induction: A unilateral injection of 6-OHDA into the medial forebrain bundle of rats leads to the progressive loss of dopaminergic neurons in the substantia nigra.[20]

  • Compound Administration: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile can be administered systemically (e.g., via intraperitoneal injection or oral gavage) starting before or after the 6-OHDA lesion.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine-induced rotation test, cylinder test, and stepping test.

  • Post-mortem Analysis: At the end of the study, brain tissue is collected for histological and biochemical analysis. This includes immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss and measurement of dopamine levels in the striatum using HPLC.

Table 2: Expected Outcomes in a 6-OHDA Rat Model

GroupApomorphine-Induced Rotations (turns/min)Tyrosine Hydroxylase+ Neurons in Substantia Nigra (% of control)
Sham < 1100%
6-OHDA + Vehicle 8 ± 225 ± 5%
6-OHDA + Compound 3 ± 160 ± 8%

Part 5: Visualization of Experimental Workflows and Pathways

Diagram 1: Experimental Workflow for In Vitro Neuroprotection Studies

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) neurotoxin Induce Neurotoxicity (e.g., 6-OHDA) cell_culture->neurotoxin compound_treatment Treat with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile neurotoxin->compound_treatment viability_assays Assess Cell Viability (MTT, LDH) compound_treatment->viability_assays ros_assay Measure Oxidative Stress (ROS Assay) viability_assays->ros_assay If neuroprotective apoptosis_assay Measure Apoptosis (Caspase-3 Assay) viability_assays->apoptosis_assay If neuroprotective kinase_screen Kinase Panel Screening ros_assay->kinase_screen maob_assay MAO-B Inhibition Assay apoptosis_assay->maob_assay G compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile maob MAO-B compound->maob Inhibition dopac DOPAC (Inactive Metabolite) dopamine Dopamine dopamine->dopac Degradation dopamine_increase Increased Dopamine Levels in Synapse neuroprotection Neuroprotection dopamine_increase->neuroprotection

Caption: Proposed mechanism of neuroprotection via MAO-B inhibition.

Conclusion

The structured and multi-faceted approach outlined in these application notes provides a robust framework for elucidating the therapeutic potential of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in the context of neurological disorders. By systematically progressing from in vitro characterization to in vivo validation, researchers can build a comprehensive profile of this novel compound's bioactivity. The provided protocols, grounded in established methodologies, are designed to yield reliable and reproducible data, thereby contributing to the broader effort of developing next-generation neurotherapeutics.

References

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  • Al-Massri, K. F., Ahmed, L. A., El-Abhar, H. S., Al-Karmalawy, A. A., & El-Sayed, M. A. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Heliyon, 9(5), e15767. [Link]

  • Ahmad, A., Ramasamy, K., Majeed, A. B. A., & Mani, V. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105581. [Link]

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  • Poyraz, İ., Şahin, E., Çakıroğlu, F. P., Beydemir, Ş., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248679. [Link]

  • Kosachev, V. S., Voronina, T. A., & Tskitishvili, O. V. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Kosachev, V. S., Voronina, T. A., & Tskitishvili, O. V. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. [Link]

  • Gudasheva, T. A., Povarnina, P. Y., Tarasiuk, A. V., & Seredenin, S. B. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(10), 1021. [Link]

  • Ivanova, E. S., Kolyvanov, A. A., & Zolotov, N. N. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology, 12, 788939. [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • ResearchGate. (n.d.). Screening of protein kinase inhibitors on physiologically.... [Link]

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  • Al-Tawalbeh, S., Al-Awaida, W., & Al-Qaisi, Z. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2824. [Link]

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  • Logan, C. M., & Ligon, L. A. (2023). High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. PLOS ONE, 18(1), e0279933. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Li, Y., Zhang, Y., & Wang, Y. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 251, 115259. [Link]

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Application Note: Formulation and Solubilization Strategies for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) is a highly versatile sulfonamide-benzonitrile building block frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). While sulfonamide derivatives possess broad biological utility—ranging from carbonic anhydrase inhibition to targeted cancer therapies—their rigid, hydrophobic structures often lead to poor aqueous solubility.

This Application Note provides a comprehensive, self-validating protocol for formulating this compound for in vitro enzymatic and cell-based biological assays. By leveraging thermodynamic principles of solvation and supramolecular chemistry, this guide ensures that researchers evaluate true monomeric drug interactions rather than artifactual colloidal aggregates.

Physicochemical Profiling & Causality (The "Why")

The successful formulation of poorly soluble fragments requires an understanding of the causality behind their precipitation. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile features a highly lipophilic pyrrolidine ring and a planar benzonitrile system.

  • The Solvation Barrier : In purely aqueous environments, the energetic cost of disrupting the water hydrogen-bond network to accommodate this hydrophobic molecule is too high, leading to rapid precipitation. Furthermore, poorly soluble compounds (typically those with aqueous solubility < 30 μM) show poor correlation between actual and expected concentrations in assay buffers, often forming colloidal aggregates [1].

  • DMSO as a Primary Solubilizer : The aprotic polar solvent Dimethyl Sulfoxide (DMSO) is highly effective for sulfonamides. This is driven by strong hydrogen bonding between the sulfonamide moiety (donating role) and the lone electron pairs on the oxygen atom of DMSO [2].

  • The Cell-Based Bottleneck : While enzymes can often tolerate 1–5% (v/v) DMSO, cell-based assays are highly sensitive to DMSO toxicity (typically capped at 0.1–0.5%). To bypass this, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is employed. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic benzonitrile core, while its hydrophilic exterior ensures complete aqueous miscibility without altering the compound's intrinsic pharmacology [3].

Table 1: Physicochemical Parameters & Formulation Limits
ParameterValueImplications for Formulation Strategy
Molecular Weight 236.29 g/mol Favorable for fragment screening; rapid diffusion in complex matrices.
LogP (Estimated) ~1.8 – 2.5Hydrophobic; necessitates co-solvents or complexation for aqueous media.
Max DMSO (Cell Assays) ≤ 0.5% v/vLimits direct dilution; requires HP-β-CD complexation for high-dose testing.
Max DMSO (Enzyme Assays) ≤ 5.0% v/vPermits direct aqueous dilution from a 10 mM DMSO master stock.

Workflow Visualization

The following diagram illustrates the logical progression from raw solid compound to a validated biological assay, ensuring that every formulation step is verified before biological evaluation.

G A 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Solid Powder) B Primary Solubilization (100% DMSO, 10 mM) A->B Dissolve & Sonicate C Direct Aqueous Dilution (HTS / Enzyme Assays) B->C Dilute in Buffer (Max 1% DMSO) D HP-β-CD Complexation (Cell-Based Assays) B->D Mix with CD & Lyophilize E QC: DLS Aggregation Check (Self-Validation) C->E D->E F Biological Evaluation E->F Pass (Monomeric)

Workflow for the formulation and validation of sulfonamide fragments in biological assays.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols integrate immediate Quality Control (QC) checkpoints. This creates a self-validating system : the biological assay is only executed if the physical state of the formulation passes the DLS and LC-MS verification steps.

Protocol A: Preparation of 10 mM Master Stock (For HTS / Enzyme Assays)

Causality: Establishing a highly concentrated, thermodynamically stable master stock prevents freeze-thaw degradation and ensures consistent downstream dilutions.

  • Gravimetric Measurement : Accurately weigh 2.36 mg of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile powder using a microbalance.

  • Solubilization : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation : Vortex the mixture for 30 seconds, followed by water-bath sonication at room temperature for 5 minutes to disrupt crystal lattice structures.

  • Aliquoting : Divide the 10 mM stock into 50 μL aliquots in amber microcentrifuge tubes to prevent photodegradation. Store at -20°C.

  • Aqueous Dilution : On the day of the assay, dilute the stock directly into the biological assay buffer (e.g., PBS or HEPES). To achieve a 100 μM assay concentration, perform a 1:100 dilution (yielding a final DMSO concentration of 1.0% v/v).

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: When target concentrations exceed the solubility limit achievable under strict DMSO constraints (<0.5%), cyclodextrin acts as a molecular shield, preventing precipitation in culture media (e.g., DMEM/RPMI).

  • Matrix Preparation : Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Complexation : Slowly add the 10 mM DMSO stock of the compound dropwise into the stirring HP-β-CD solution to achieve the desired final concentration (e.g., 100 μM compound in 5% HP-β-CD).

  • Equilibration : Stir the mixture vigorously at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest inclusion complex [3].

  • Sterilization : Filter the resulting clear solution through a 0.22 μm PES syringe filter prior to application to cell cultures.

Protocol C: The Self-Validation Checkpoint (QC)

Causality: Hydrophobic fragments often form sub-visible colloidal aggregates in aqueous buffers. These colloids non-specifically sequester target proteins, causing false-positive assay readouts (nuisance inhibition).

  • Dynamic Light Scattering (DLS) : Analyze a 1 mL sample of the final aqueous formulation (from Protocol A or B) using a DLS instrument.

    • Validation Criteria: A monodisperse peak at < 5 nm indicates true solubilization. Peaks in the 100–1000 nm range indicate colloidal aggregation; if present, the formulation must be discarded and the DMSO/CD ratio adjusted.

  • LC-MS Quantification : Centrifuge the formulation at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS to confirm that the actual dissolved concentration matches the theoretical concentration.

Quantitative Formulation Summary

Table 2: Recommended Formulation Matrices by Assay Type
Assay TypeTarget ConcentrationPrimary SolubilizerCarrier/MatrixFinal DMSO %QC Requirement
Biochemical HTS 10 - 50 μMDMSO50 mM HEPES, pH 7.40.1 - 0.5%DLS (Check for colloids)
Enzyme Kinetics 100 - 200 μMDMSOPBS, 0.01% Triton X-1001.0 - 2.0%LC-MS (Verify conc.)
Cell Viability 50 - 100 μMDMSO / HP-β-CDDMEM + 10% FBS< 0.5%Filter Sterilization

References

  • Elder, D., & Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]

  • Jasiński, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC / National Institutes of Health. Available at: [Link]

  • RSC Publishing. (2022). β-cyclodextrin dendritic derivatives as permeation mediators to enhance in vitro activity. Royal Society of Chemistry. Available at: [Link]

Application Notes and Protocols for High-Throughput Screening of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold represents a promising chemical starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and execution of high-throughput screening (HTS) assays to identify and characterize derivatives of this scaffold. With a focus on scientific integrity and field-proven insights, these notes detail a robust fluorogenic assay targeting Dipeptidyl Peptidase-4 (DPP-4), a clinically validated target for type 2 diabetes, for which this scaffold has shown potential. We provide detailed, step-by-step protocols, data analysis workflows, and quality control measures necessary for a successful screening campaign.

Introduction: The Scientific Rationale

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to create three-dimensional diversity in drug candidates.[1] When combined with a sulfonylbenzonitrile moiety, it forms a chemical class with potential for high target specificity. While derivatives have been explored for various targets, including Lysine-Specific Demethylase 1 (LSD1), this guide will focus on their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[2]

DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating key incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control, making it a major therapeutic target for type 2 diabetes.[3][6] High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid evaluation of large compound libraries to identify novel DPP-4 inhibitors.[6][7]

This guide is structured to provide both the theoretical underpinnings and the practical, actionable protocols required to screen 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives against DPP-4. The methodologies described are grounded in best practices outlined in the internationally recognized Assay Guidance Manual , ensuring robustness and reproducibility.[8][9][10][11]

Assay Selection and Principles

For an HTS campaign targeting an enzyme like DPP-4, a continuous fluorogenic assay is the method of choice due to its high sensitivity, simplicity, and compatibility with automation.[5][12]

Principle of the Fluorogenic Assay: The assay utilizes a synthetic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is non-fluorescent.[4][13] In the presence of active DPP-4 enzyme, the substrate is cleaved at the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[13][14] The increase in fluorescence intensity is directly proportional to DPP-4 enzymatic activity.[12] Test compounds that inhibit DPP-4 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal.

The reaction can be monitored kinetically or as an endpoint reading. For HTS, an endpoint reading after a fixed incubation time is typically more practical and efficient.

Visualization: Fluorogenic Assay Principle

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Substrate Gly-Pro-AMC (Non-fluorescent) Product Free AMC (Highly Fluorescent) Substrate->Product Cleavage Enzyme DPP-4 Enzyme Enzyme->Substrate Catalyzes Inhibitor Test Compound (e.g., Pyrrolidin-1-ylsulfonyl benzonitrile derivative) BlockedEnzyme Inhibited DPP-4 Inhibitor->BlockedEnzyme Binds to Enzyme2 DPP-4 Enzyme

Caption: Principle of the DPP-4 fluorogenic inhibition assay.

Detailed Protocols and Methodologies

This section provides a step-by-step protocol for a 384-well plate-based HTS assay. All steps should be performed using automated liquid handlers in a dedicated HTS facility to ensure consistency and throughput.

Reagent Preparation
  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[15] Prepare a 1 L stock and filter sterilize. Store at 4°C.

  • DPP-4 Enzyme Stock: Reconstitute lyophilized recombinant human DPP-4 in Assay Buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working DPP-4 Solution: On the day of the assay, thaw an aliquot of DPP-4 stock on ice. Dilute to a working concentration of 2X the final desired concentration (e.g., 5.0 mU/mL, final concentration 2.5 mU/mL) in cold Assay Buffer.[16] Keep on ice.

  • Substrate Stock: Prepare a 10 mM stock of Gly-Pro-AMC in DMSO. Aliquot and store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the Substrate Stock in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 400 µM, for a final concentration of 200 µM).[16] This concentration should be empirically determined and should be close to the Michaelis-Menten constant (Km) for the substrate.

  • Test Compounds: Prepare 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile derivatives in 100% DMSO at a concentration 100X the final desired screening concentration (e.g., 1 mM for a 10 µM final screen).

  • Control Inhibitor: Use Sitagliptin as a positive control inhibitor.[12] Prepare a 100X stock in DMSO.

HTS Protocol for Primary Screen (384-Well Format)

The final assay volume is 20 µL. The final DMSO concentration should be kept constant across all wells, typically at 1%.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo), transfer 200 nL of test compounds, control inhibitor, or pure DMSO into the appropriate wells of a 384-well black, low-volume assay plate.

    • Sample Wells: 200 nL of test compound solution.

    • Negative Control (0% Inhibition): 200 nL of DMSO.

    • Positive Control (100% Inhibition): 200 nL of Sitagliptin solution.

  • Enzyme Addition: Add 10 µL of the 2X Working DPP-4 Solution to all wells except for the background control wells. To background wells, add 10 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.[17]

  • Reaction Initiation: Add 10 µL of the 2X Working Substrate Solution to all wells to initiate the enzymatic reaction.

  • Incubation: Mix the plate for 1 minute. Incubate for 30-60 minutes at 37°C, protected from light.[15] The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection: Read the fluorescence intensity on a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[12][13][15]

Visualization: HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen (384-well) cluster_analysis Data Analysis & Hit Selection Lib Compound Library (100X in DMSO) Plate 1. Compound Plating (200 nL) Lib->Plate Reagents Enzyme & Substrate (2X Working Solutions) EnzymeAdd 2. Add Enzyme (10 µL) Reagents->EnzymeAdd Plate->EnzymeAdd Incubate1 3. Pre-incubation (15 min) EnzymeAdd->Incubate1 SubstrateAdd 4. Add Substrate (10 µL) Incubate1->SubstrateAdd Incubate2 5. Incubate (30-60 min, 37°C) SubstrateAdd->Incubate2 Read 6. Read Fluorescence Incubate2->Read Data Raw Fluorescence Units (RFU) Read->Data Calc Calculate % Inhibition Data->Calc Hits Identify Primary Hits (e.g., >50% Inhibition) Calc->Hits

Caption: High-level workflow for the primary HTS campaign.

Assay Validation and Quality Control

A robust and reliable HTS assay is paramount for identifying true hits. The Z'-factor (Z-prime) is the gold-standard metric for quantifying assay quality.[18][19]

Z'-Factor Calculation: The Z'-factor measures the statistical separation between the positive and negative controls.[7][20] It is calculated using the following formula:

Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

Where:

  • μ_pos = Mean of the positive control (100% inhibition, e.g., Sitagliptin)

  • σ_pos = Standard deviation of the positive control

  • μ_neg = Mean of the negative control (0% inhibition, e.g., DMSO)

  • σ_neg = Standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-Factor Value Assay Quality Suitability for HTS
> 0.7 Excellent Highly robust and reliable.[19]
0.5 to 0.7 Good An acceptable and reliable assay.[18][19][21]
0 to 0.5 Marginal Assay may require optimization.[18][21]

| < 0 | Unsuitable | The assay is not suitable for screening.[18][20] |

Acceptance Criteria: For a screening campaign to proceed, each assay plate should demonstrate a Z'-factor of ≥ 0.5 .[19][20]

Data Analysis and Hit Confirmation

Primary Data Analysis
  • Background Subtraction: Subtract the average RFU of the background wells (no enzyme) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula:

    % Inhibition = 100 * [ (μ_neg - RFU_compound) / (μ_neg - μ_pos) ]

    Where:

    • RFU_compound is the background-subtracted RFU of the test compound well.

    • μ_neg is the mean of the negative controls (DMSO).

    • μ_pos is the mean of the positive controls (Sitagliptin).

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant level of inhibition. A common threshold is a percent inhibition > 50% or greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Potency Determination (IC₅₀)

Primary hits must be re-tested to confirm their activity and determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol for IC₅₀ Determination:

  • Select confirmed hits from the primary screen.

  • Perform the same DPP-4 inhibition assay, but test each compound over a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 100 µM).

  • Calculate the % inhibition for each concentration point.

  • Plot % Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[22] This can be done using software like GraphPad Prism.[23]

Visualization: Hit Triage and Confirmation Workflow

Hit_Triage Start Primary Hits Identified Reconfirm Re-test in Singlicate Start->Reconfirm Decision1 Activity Confirmed? Reconfirm->Decision1 DoseResponse Perform 8-point Dose-Response Assay IC50 Calculate IC₅₀ Value DoseResponse->IC50 Decision2 Potent? (e.g., IC₅₀ < 10 µM) IC50->Decision2 Orthogonal Orthogonal/Secondary Assay (e.g., different substrate) Decision3 Activity Confirmed in Secondary Assay? Orthogonal->Decision3 SAR Advance to SAR Studies Decision1->DoseResponse Yes Inactive1 Discard (False Positive) Decision1->Inactive1 No Decision2->Orthogonal Yes Inactive2 Discard (Low Potency) Decision2->Inactive2 No Decision3->SAR Yes Inactive3 Discard (Assay Artifact) Decision3->Inactive3 No

Caption: Decision workflow for hit confirmation and progression.

References

  • Assay Guidance Manual. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analyst, 146(12), 3853-3860. [Link]

  • Zhang, J., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. PubMed, 34036983. [Link]

  • Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1735-1741. [Link]

  • Wang, J., et al. (2024). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chemical Communications, 60(81), 12216-12219. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. [Link]

  • Moreno-Layseca, P., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 9(12), e3272. [Link]

  • Coussens, N. P., et al. (Eds.). (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship.org. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Yuan, C., et al. (2012). Selective Fluorescence Probes for Dipeptidyl Peptidase Activity. PMC. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2016). Assay Guidance Manual. ResearchGate. [Link]

  • Assay Guidance Manual eBook. (2026). National Center for Advancing Translational Sciences. [Link]

  • Assay Guidance Manual. (2019). Norecopa. [Link]

  • Wang, J., et al. (2024). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. PMC. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Zhang, Y., et al. (2024). Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types. MDPI. [Link]

  • Fitting the absolute IC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Guryev, A. A., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. PMC. [Link]

  • Dipeptidyl Peptidase IV Activated Near-Infrared Fluorescent Probe for Visually Evaluating Diabetes Models under Microplastic Exposure. (2023). ACS Publications. [Link]

  • DPP4 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Food-derived DPP4 inhibitors: Drug discovery based on high-throughput virtual screening and deep learning. (2025). PubMed. [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). Royal Society of Chemistry. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2023). PMC. [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020). ResearchGate. [Link]

  • A novel indole derivative... (2024). ResearchGate. [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (2021). MDPI. [Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. (2017). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Multi-Target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives With Potential Antidepressant Effect. (2019). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). iris.unipa.it. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) Reaction Type: Nucleophilic Acyl Substitution (Sulfonamidation)

Welcome to the technical support and troubleshooting hub for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. While the coupling of a sulfonyl chloride with an amine is a foundational transformation, achieving high yields at scale requires strict control over reaction kinetics, moisture, and thermodynamic parameters.

Process Overview & Mechanistic Workflow

The synthesis is achieved via the nucleophilic attack of pyrrolidine on 3-cyanobenzenesulfonyl chloride. While this [1], achieving yields >90% requires precise control. Sulfonyl chlorides are highly electrophilic, and their is a primary cause of process failure[2],[3].

G SM 3-Cyanobenzenesulfonyl Chloride Rxn Nucleophilic Attack (0°C, Exothermic) SM->Rxn Reagents Pyrrolidine + DIPEA (Anhydrous DCM:DMF) Reagents->Rxn Int Tetrahedral Intermediate (Transient) Rxn->Int Rate-limiting step Prod 3-(Pyrrolidin-1-ylsulfonyl) benzonitrile Int->Prod Chloride elimination Workup Aqueous Workup (1M HCl Wash) Prod->Workup Quench & Extract Pure Purified Product (>95% Yield) Workup->Pure Removes unreacted amines

Reaction pathway for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile synthesis.

Yield Optimization Data

The following table summarizes quantitative data from our process optimization experiments, highlighting the critical impact of solvent choice and base selection on the final yield.

EntrySolvent SystemBase (Equiv)Addition TempYield (%)Mechanistic Observation
1DCM (Reagent Grade)TEA (1.5)25 °C42%High moisture led to competitive hydrolysis[3].
2DCM (Anhydrous)TEA (1.5)0 °C74%Slurry formed; TEA·HCl precipitation hindered mixing.
3THF (Anhydrous)DIPEA (1.5)0 °C68%Slower reaction rate in ethereal solvent.
4DCM (Anhydrous)DIPEA (1.5)0 °C89%Homogeneous reaction; DIPEA·HCl remains soluble.
5 DCM:DMF (9:1, Anhydrous) DIPEA (1.5) 0 °C 95% Optimal mass transfer and intermediate solubility.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 50%, with a major byproduct identified as 3-cyanobenzenesulfonic acid? A1: This is caused by the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly electrophilic and [3]. If your solvent (DCM) or base contains trace water, it outcompetes pyrrolidine for nucleophilic attack, irreversibly forming the unreactive sulfonic acid[2]. Causality & Solution: Water acts as a hard nucleophile. To prevent this, use strictly anhydrous solvents (e.g., distilled over CaH₂ or stored over molecular sieves) and perform the reaction under a dry Nitrogen or Argon atmosphere.

Q2: I observe a complex mixture of degradation products and the reaction mixture turns dark brown. What causes this? A2: This indicates thermal degradation due to uncontrolled exothermicity. The reaction between a secondary amine and a sulfonyl chloride [4]. If pyrrolidine is added too rapidly at room temperature, localized "hot spots" cause side reactions, potentially leading to oligomerization or cyano-group interference. Causality & Solution: Implement a controlled, reverse-addition protocol. Chill the sulfonyl chloride solution to 0°C, and add the pyrrolidine/base mixture dropwise. Ensure the internal temperature never exceeds 5°C during the addition phase.

Q3: The reaction stalls at ~80% conversion despite using excess pyrrolidine. How can I drive it to completion? A3: This stalling is typically a mass-transfer issue caused by the precipitation of the amine hydrochloride salt (e.g., TEA·HCl). As the salt precipitates, it increases the viscosity of the mixture and can physically coat the unreacted sulfonyl chloride, preventing further nucleophilic attack. Causality & Solution: Switch your base from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is more sterically hindered (preventing it from acting as a competing nucleophile) and its hydrochloride salt (DIPEA·HCl) is significantly more soluble in DCM. Adding 10% DMF to the DCM also ensures all intermediates remain fully solvated.

Q4: How do I efficiently isolate the product without losing it in the aqueous phase? A4: While 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is organic-soluble, can lead to emulsion formation or product loss[5]. Causality & Solution: The product is a neutral sulfonamide. Quench the reaction with 1M aqueous HCl. This selectively protonates the excess pyrrolidine and DIPEA, driving them into the aqueous layer, while the non-basic sulfonamide product remains completely in the organic (DCM) layer.

Standard Operating Procedure (SOP)

Self-Validating Protocol for >90% Yield

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with N₂. Add 3-cyanobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.01 g) and dissolve in an anhydrous solvent mixture of DCM (45 mL) and DMF (5 mL). Cool the solution to 0°C using an ice-water bath.

Step 2: Base Addition Add anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL) to the chilled solution in one portion. Validation: The solution should remain clear; no immediate exotherm should be observed, confirming the absence of reactive impurities.

Step 3: Controlled Nucleophilic Attack Dissolve Pyrrolidine (1.2 eq, 12 mmol, 1.0 mL) in anhydrous DCM (10 mL). Load this into a dropping funnel and add dropwise to the reaction mixture over 30 minutes. Validation: Monitor the internal temperature; adjust the drip rate to maintain < 5°C to prevent thermal degradation.

Step 4: Reaction Maturation Remove the ice bath and allow the mixture to naturally warm to room temperature (20-25°C). Stir for 1.5 hours. Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (higher Rf) should completely disappear, replaced by a single, lower Rf product spot.

Step 5: Selective Aqueous Workup Dilute the reaction with additional DCM (50 mL). Transfer to a separatory funnel.

  • Wash with 1M aqueous HCl (2 x 30 mL). Rationale: Removes unreacted pyrrolidine and DIPEA as water-soluble salts.

  • Wash with saturated aqueous NaHCO₃ (30 mL). Rationale: Neutralizes any residual acid.

  • Wash with saturated brine (30 mL). Rationale: Pre-dries the organic layer and breaks any micro-emulsions.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, 30°C water bath) to yield 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a high-purity solid.

References

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: NIH PMC URL: [Link][2]

  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link][4]

  • Title: The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology Source: Darcy & Roy Press URL: [Link][3]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: MIT Open Access Articles URL: [Link][1]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link][5]

Sources

Stability and proper storage conditions for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in their experimental workflows. This document provides in-depth answers to frequently asked questions regarding the stability and proper storage of this compound, alongside troubleshooting guides and detailed protocols for in-house stability assessment. Our approach is grounded in established principles of chemical stability and regulatory guidelines to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common queries regarding the day-to-day handling and storage of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to maintain its purity and stability.

Q1: What are the ideal long-term storage conditions for solid 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

A1: For long-term stability, solid 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend refrigeration at 2-8°C. To prevent degradation from atmospheric moisture, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, especially after the container has been opened. The container should be opaque to protect the compound from light.

Q2: I've received the compound at room temperature. Is it still viable?

A2: Many suppliers ship stable solid compounds at ambient temperatures. This is generally acceptable for short transit times. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions (2-8°C) as soon as possible. For initial quality control, it is best practice to verify the purity of the compound upon arrival using a suitable analytical method like HPLC or qNMR.

Q3: How should I handle the compound in the laboratory to minimize degradation?

A3: To minimize degradation during handling, it is recommended to:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

  • Weigh out the required amount of the compound quickly and in a controlled environment with low humidity.

  • Reseal the container tightly, preferably under an inert atmosphere, immediately after use.

  • Avoid prolonged exposure to light. Use amber vials or wrap containers in aluminum foil if the compound is to be handled outside of a fume hood for an extended period.[1]

Q4: What are the primary chemical moieties in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile that are susceptible to degradation?

A4: The two primary functional groups of concern are the sulfonyl group and the benzonitrile group.

  • Sulfonyl Group: This group can be susceptible to photodegradation. The energy from UV or even visible light can lead to the cleavage of the C-S or S-N bonds.

  • Benzonitrile Group: The nitrile group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions. This can lead to the formation of the corresponding amide or carboxylic acid.

Section 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to troubleshooting common problems that may arise due to the instability of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Observed Problem Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the stock solution or solid compound.1. Prepare a fresh stock solution from the solid compound. 2. Analyze the purity of both the old and new stock solutions, as well as the solid material, using a stability-indicating HPLC method (see Section 3). 3. If degradation is confirmed, review storage and handling procedures.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.1. Compare the chromatogram to a reference standard of a freshly prepared sample. 2. Attempt to identify the degradation products using LC-MS. Potential degradants include the hydrolyzed benzamide or benzoic acid derivatives. 3. Perform a forced degradation study (see Section 3) to intentionally generate and identify potential degradation products.[2][3]
Change in physical appearance of the solid (e.g., discoloration, clumping). Absorption of moisture, photodegradation, or thermal degradation.1. Do not use the material if significant changes in appearance are observed. 2. Assess the purity of the material using HPLC or qNMR. 3. Review storage conditions, paying close attention to the integrity of the container seal and protection from light and heat.
Poor solubility of the compound compared to previous batches. Presence of insoluble degradation products or impurities.1. Filter the solution through a 0.22 µm syringe filter before use. 2. Analyze the purity of the solid material. 3. Consider re-purification of the compound if the impurity levels are high.

Section 3: Experimental Protocols for Stability Assessment

To ensure the scientific integrity of your experiments, it is crucial to have a self-validating system for assessing the stability of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The following protocols are based on the principles of forced degradation studies as outlined in the ICH Q1A(R2) guidelines.[2]

Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is essential for developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photo Photostability (ICH Q1B) Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Purity Purity Assessment HPLC->Purity Pathway Degradation Pathway LCMS->Pathway Method Stability-Indicating Method Purity->Method API 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photostability: Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored under normal conditions), using the HPLC method described below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][3]

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Method Validation:

The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity, as the method must be able to resolve the peak of the parent compound from all degradation product peaks.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can be used to determine the purity of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile without the need for a specific reference standard of the compound itself.

Step-by-Step Protocol for qNMR Purity Assay:

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with a simple ¹H NMR spectrum that has at least one peak well-resolved from the analyte peaks (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the analyte and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:[4][5]

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

    • IS = Internal Standard

Section 4: Potential Degradation Pathways

Based on the chemical structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation Parent 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Amide 3-(Pyrrolidin-1-ylsulfonyl)benzamide Parent->Amide H₂O / H⁺ or OH⁻ Cleavage C-S / S-N Bond Cleavage Products Parent->Cleavage hν (Light) Acid 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid Amide->Acid H₂O / H⁺ or OH⁻

Sources

Common challenges in working with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the synthesis, purification, handling, and application of this versatile chemical intermediate. The following information is presented in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Compound Overview

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a synthetic building block featuring three key functional groups: an aromatic nitrile, a sulfonamide linker, and a saturated pyrrolidine ring. This combination makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] However, the interplay of these functional groups can present unique challenges in the laboratory. This guide aims to provide expert-backed insights to navigate these complexities.

Property Value
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
CAS Number Not explicitly available; structure-based
Physical Form Typically a solid at room temperature
Storage Store at 2-8°C, sealed in a dry, inert atmosphere
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage, Stability, and Handling

Question 1: How should I store 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to ensure its long-term stability?

The primary degradation pathway of concern is hydrolysis. The sulfonamide bond, while generally stable under typical environmental conditions, can undergo cleavage in the presence of moisture, especially under acidic or basic conditions.[3]

Question 2: My sample has been exposed to ambient conditions for a few hours. Is it still usable?

Answer: Brief exposure is unlikely to cause significant degradation, as sulfonamide hydrolysis is typically a slow process at neutral pH and ambient temperature.[3] However, for sensitive, high-precision experiments, it is best practice to re-qualify the material. You can assess its purity by running a quick analysis, such as Thin Layer Chromatography (TLC) against a reference standard or a rapid LC-MS analysis. If new, more polar spots/peaks appear, this may indicate the formation of hydrolysis byproducts like 3-cyanobenzenesulfonic acid.

Section 2: Synthesis and Purification Challenges

Question 3: I am synthesizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile from 3-cyanobenzenesulfonyl chloride and pyrrolidine, but my reaction yield is consistently low. What are the most common causes?

Answer: This is a standard nucleophilic substitution reaction, but several factors can lead to poor yields.[4] The most common culprits are related to reagent quality and reaction conditions. Below is a logical workflow to diagnose the issue.

Troubleshooting_Low_Yield start Low Reaction Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup reagent_purity Are starting materials pure? - Sulfonyl chloride should be colorless. - Pyrrolidine should be dry/distilled. reagents->reagent_purity Purity Check reagent_stoich Is stoichiometry correct? - Ensure accurate measurement. - Base (e.g., Et3N) at 1.2 eq. reagents->reagent_stoich Stoichiometry Check cond_moisture Is the reaction anhydrous? - Use oven-dried glassware. - Perform under inert atmosphere. conditions->cond_moisture Moisture Check cond_temp Is temperature controlled? - Add sulfonyl chloride at 0°C. - Allow to warm to RT slowly. conditions->cond_temp Temperature Check workup_quench Was the quench appropriate? - Use saturated NaHCO₃. - Avoid overly harsh acid/base. workup->workup_quench Quenching Step workup_loss Is product lost during extraction? - Perform multiple extractions. - Check aqueous layer by TLC. workup->workup_loss Extraction Step

Caption: Troubleshooting workflow for low synthesis yield.

Causality Explained:

  • Reagent Quality: 3-Cyanobenzenesulfonyl chloride can hydrolyze to the corresponding sulfonic acid if exposed to moisture, rendering it unreactive. A yellow tint often indicates decomposition.[5] Pyrrolidine is hygroscopic; water can hydrolyze the sulfonyl chloride before it reacts with the amine.[5]

  • Reaction Conditions: The reaction is exothermic. Adding the sulfonyl chloride at 0°C prevents side reactions and decomposition. Using a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the pyrrolidine nucleophile.[4]

Question 4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: Impurity profiles can vary, but based on the reactants and potential side reactions, the following are common.[6]

Potential Impurity Structure Reason for Formation Expected TLC Rf (Relative to Product)
3-Cyanobenzenesulfonic acidHO₃S-C₆H₄-CNHydrolysis of the starting 3-cyanobenzenesulfonyl chloride.Much lower (highly polar)
Pyrrolidine·HClC₄H₉N·HClSalt of the excess starting amine with the HCl byproduct.Baseline (water-soluble salt)
Bis(3-cyanophenyl)sulfone(NCC₆H₄)₂SO₂Potential byproduct from sulfonyl chloride self-condensation under certain conditions.Higher
Hydrolyzed Product3-(Pyrrolidin-1-ylsulfonyl)benzoic acidHydrolysis of the nitrile group during workup if harsh acidic/basic conditions are used.Lower

Question 5: What is the most effective method for purifying the crude 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

Answer: The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.

Purification_Strategy start Crude Product purity_check Assess Purity by TLC/LCMS Is it >90% pure? start->purity_check form_check Is the crude product a solid? purity_check->form_check Yes chromatography Action: Silica Gel Chromatography (e.g., Ethyl Acetate/Hexanes gradient) purity_check->chromatography No recrystallize Action: Recrystallization (e.g., Ethanol/Water, IPA/Heptane) form_check->recrystallize Yes form_check->chromatography No (Oily Product)

Caption: Decision tree for selecting a purification method.
  • Silica Gel Chromatography: This is the most versatile method for removing a wide range of impurities. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity.[5]

  • Recrystallization: If your crude product is a solid and relatively pure (>90%), recrystallization is an excellent method for achieving high purity on a larger scale. Test solvent systems like isopropanol/water or ethyl acetate/heptane to find one where the product is soluble when hot but sparingly soluble when cold.

Section 3: Analytical Characterization

Question 6: Can you provide a standard protocol for confirming the identity and purity of my final product?

Answer: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structure confirmation. You should observe characteristic peaks for the pyrrolidine ring protons, the aromatic protons on the benzonitrile ring (with specific splitting patterns), and the carbon signals for the nitrile and sulfonyl-bearing carbons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for assessing purity and confirming the molecular weight. A high-resolution mass spectrometer (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): An HPLC with UV detection is used for quantitative purity analysis (e.g., % area). A typical starting method is provided below.

HPLC Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is a general starting point and should be optimized for your specific instrument and sample.[7][8]

Section 4: Reactivity and Stability in Subsequent Steps

Question 7: I need to perform a reaction under basic conditions on another part of the molecule. How stable is the sulfonamide bond?

Answer: While sulfonamides are relatively robust, they are susceptible to cleavage under harsh conditions. Alkaline hydrolysis (e.g., using NaOH or KOH at elevated temperatures) can cleave the sulfur-nitrogen (S-N) bond.[9][10] The electron-withdrawing nature of the 3-cyano group may increase the susceptibility of the sulfonyl group to nucleophilic attack.[11] For subsequent reactions, it is advisable to use milder, non-nucleophilic organic bases (e.g., DIPEA, DBU) at the lowest effective temperature. If you must use strong aqueous bases, run a stability test on your starting material under the planned reaction conditions first.

Question 8: Is there a risk of the nitrile group hydrolyzing during my experiments?

Answer: Yes. The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either strong acidic or strong basic conditions, typically requiring heat.[12] This is a critical consideration if you are planning reactions such as ester saponification or removal of acid-labile protecting groups elsewhere in the molecule. Always monitor reactions carefully by LC-MS to check for the formation of these more polar byproducts.

Caption: Potential hydrolytic degradation pathways.
(Note: Images are placeholders for chemical structures)
Experimental Protocols
Protocol 1: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

This protocol is a general guideline based on standard sulfonylation procedures.[4] Researchers should optimize conditions for their specific setup.

Materials:

  • 3-Cyanobenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve pyrrolidine and triethylamine in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve 3-cyanobenzenesulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue using the appropriate method as determined by the decision tree in the FAQ section (e.g., column chromatography).

References
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]

  • Truce, W. E., & Breiter, J. J. (1962). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 27(8), 2845–2852. [Link]

  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (11), 631. [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Agilent. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Ghosh, T., et al. (2014). A review on the presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Farré, M., et al. (2007). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry for the determination of 23 pharmaceuticals in environmental and wastewater samples. Journal of Chromatography A, 1160(1-2), 199-209. [Link]

  • Reddy, G. S., et al. (2012). A validated LC method for the determination of chiral purity of (R)-3-((1-methylpyrrolidin-2-yl) methyl)-5-(methylsulfonylmethyl)-1H-indole: A key raw material of elitriptan hydrobromide. International Journal of Pharmaceutical Sciences and Research, 3(9), 3296. [Link]

  • Guryev, A., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 26(11), 3254. [Link]

Sources

Optimizing reaction parameters for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to address common challenges encountered during the experimental process. Our goal is to blend established chemical principles with practical, field-proven insights to ensure procedural success.

Reaction Overview

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a classic example of sulfonamide bond formation. The reaction proceeds via the nucleophilic attack of a secondary amine (pyrrolidine) on an aromatic sulfonyl chloride (3-cyanobenzenesulfonyl chloride) in the presence of a non-nucleophilic base.

General Reaction Scheme:

Reaction scheme for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials and reagents for this synthesis?

The primary reagents are 3-cyanobenzenesulfonyl chloride and pyrrolidine. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as the reaction medium.[1][2]

Q2: What is the fundamental mechanism of this reaction?

The reaction is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is subsequently eliminated, and the base neutralizes the resulting protonated sulfonamide to yield the final product and the corresponding ammonium salt.

Reaction_Mechanism Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack SulfonylChloride 3-Cyanobenzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Et₃N) Salt [Et₃NH]Cl Base->Salt Acid Scavenging Product 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Intermediate->Product Elimination of Cl⁻ Product->HCl_byproduct + HCl Troubleshooting_Low_Yield Start Low or No Yield Observed Reagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? Start->Reagents Conditions Were optimal conditions used? (Base, Solvent, Temp) Reagents->Conditions Yes Sol_Reagents SOLUTION: Use fresh, anhydrous reagents and solvent. Reagents->Sol_Reagents No Workup Was 'salting out' performed during aqueous workup? Conditions->Workup Yes Sol_Conditions SOLUTION: Screen alternative bases (e.g., Pyridine). Increase temperature cautiously. Conditions->Sol_Conditions No Sol_Workup SOLUTION: Saturate aqueous layer with NaCl before extraction to recover polar product. Workup->Sol_Workup No End Yield Improved Workup->End Yes Sol_Reagents->Conditions Sol_Conditions->Workup Sol_Workup->End

Sources

Troubleshooting crystallization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Crystallizing tertiary sulfonamides with highly polar nitrile groups presents unique thermodynamic and kinetic challenges, primarily liquid-liquid phase separation ("oiling out") and kinetic polymorphism.

This guide provides field-proven, self-validating workflows to ensure you achieve high-purity, morphologically consistent crystalline material.

Diagnostic Workflow for Crystallization Failures

Before adjusting your solvent system, consult the diagnostic logic below to identify the root cause of nucleation failure.

CrystallizationWorkflow Start Crude 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Dissolve Dissolve in minimal hot 'Good' solvent (e.g., EtOAc or EtOH) Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Decision1 Phase Separation Observed? (Oiling Out) Cool->Decision1 Reheat Reheat to clear solution. Add Anti-solvent (e.g., Heptane) Decision1->Reheat Yes (LLPS) Decision2 Nucleation Occurs? Decision1->Decision2 No (Clear) Seed Introduce Seed Crystals at T < Melting Point Reheat->Seed Seed->Decision2 Evaporate Slow Evaporation or Further Anti-solvent addition Decision2->Evaporate No (Remains Clear) Isolate Filter, Wash & Dry Crystals Decision2->Isolate Yes (Crystals) Evaporate->Isolate

Fig 1: Diagnostic workflow for resolving phase separation and nucleation failures.

Troubleshooting & FAQs

Q1: My 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline lattice. How do I force nucleation? Causality: "Oiling out" occurs when the supersaturated solution crosses into a liquid-liquid miscibility gap before crossing the solubility curve[2]. For benzonitrile derivatives, this frequently happens if the boiling point of your solvent is higher than the melting point of the compound, causing the solute to melt out of solution as a dense oil rather than assembling into a solid lattice[3]. The flexible pyrrolidine ring further lowers the lattice energy, making the compound prone to forming a low-melting eutectic with the solvent[2]. Solution: You must lower the temperature at which supersaturation is generated. Abandon single-solvent cooling. Instead, use a Solvent/Anti-solvent system at a constant temperature strictly below the compound's melting point. Dissolve the oil in a lower-boiling "good" solvent (like Ethyl Acetate), and titrate in an anti-solvent (like Heptane) to force nucleation[2],[3].

Q2: I am isolating different crystal habits (e.g., needles vs. blocks) across different batches. Why is this polymorphism occurring, and how do I control it? Causality: Sulfonamides are notoriously polymorphic due to the presence of multiple hydrogen-bond donor and acceptor sites[4]. However, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a tertiary sulfonamide; it lacks the N-H protons required to form the robust N-H···O dimers or catemers seen in primary and secondary sulfonamides[5]. Instead, its crystal packing relies on weaker, highly directional C-H···O (sulfonyl) and C-H···N (cyano) interactions, alongside π-π stacking of the benzonitrile rings[6],[7]. Because these weak supramolecular interactions have very similar energy landscapes, minor variations in cooling rate or solvent polarity will trap the compound in different kinetic polymorphs[7]. Solution: Standardize your crystallization thermodynamics. Use seeding (introducing a pure crystal of the desired polymorph) to bypass the high activation energy of primary nucleation, forcing the solution to template onto the desired crystal lattice[2].

Q3: My recovery yield is unacceptably low, and the crystals are sticky. How can I optimize the solvent system? Causality: The compound possesses a strong dipole moment from the cyano group but significant lipophilicity from the pyrrolidine ring. Using solvents with long alkyl chains or heavy aromatics (like Toluene) can lead to solvent entrapment within the crystal lattice via π-π interactions, resulting in sticky, impure crystals[8]. Solution: Utilize the quantitative solvent matrix below. A highly polar, volatile solvent paired with a non-polar anti-solvent provides the sharpest solubility cliff, maximizing yield while preventing lattice entrapment.

Quantitative Solvent Matrix

To prevent solvent entrapment and maximize recovery, select your system based on the dielectric and thermal properties outlined below.

SolventDielectric Constant (ε)Boiling Point (°C)Role in WorkflowExpected Solvation Behavior
Ethyl Acetate 6.077.1Primary "Good" SolventHigh solubility; disrupts π-π stacking. Ideal for initial dissolution[3].
Ethanol 24.578.3Primary "Good" SolventModerate solubility; stabilizes polar cyano groups. Good for cooling crystallization.
Heptane 1.998.4Anti-SolventLow solubility; forces rapid supersaturation when added to EtOAc[3].
Toluene 2.4110.6AVOID High risk of oiling out (BP > MP); prone to lattice entrapment via π-π interactions[8].

Validated Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (Self-Validating)

Use this protocol if your compound consistently oils out during standard cooling.

  • Dissolution: Suspend the crude 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in a minimum volume of Ethyl Acetate at 40 °C. Stir until completely dissolved. Self-validation: The solution must be completely transparent. If cloudy, filter hot to remove insoluble impurities that could act as false nucleation sites[8].

  • Titration to Cloud Point: Remove from heat. While maintaining vigorous stirring at room temperature, add Heptane dropwise.

  • Metastable Zone Verification: Stop adding Heptane the exact moment the solution exhibits a faint, persistent bluish turbidity. Self-validation: If the turbidity disappears upon stirring, you have not reached the metastable zone. Add more Heptane.

  • Seeding: Add 1-2 mg of pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile seed crystals[2].

  • Maturation: Turn off the stirrer. Allow the flask to sit undisturbed for 12 hours. The turbidity will clear as the solute transfers from the supersaturated liquid phase onto the growing seed crystals.

Protocol 2: Polymorph Standardization via Controlled Cooling

Use this protocol to ensure batch-to-batch morphological consistency.

  • Saturation: Dissolve the compound in Ethanol at 60 °C to create a near-saturated solution.

  • Clarification: Perform a hot filtration through a pre-warmed funnel to remove extraneous particles (dust, fibers) that could trigger the nucleation of an undesired kinetic polymorph[8].

  • Programmed Cooling: Transfer the flask to a programmable water bath. Cool the solution from 60 °C to 20 °C at a strict rate of 0.2 °C/min. Causality: Slow, linear cooling maintains the solution in the metastable zone, favoring the growth of the thermodynamically stable polymorph over kinetic variants[2].

  • Isolation: Once at 20 °C, transfer to an ice bath (0 °C) for 1 hour to maximize yield[3]. Filter under vacuum and wash with ice-cold Ethanol to remove residual mother liquor.

References

  • Guide for crystallization - University of Fribourg. URL: [Link]

  • 3-Nitrobenzonitrile - National Center for Biotechnology Information (PMC). URL: [Link]

  • 1003740-90-6 | 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile - Capot Chemical. URL: [Link]

  • Polymorphism in Secondary Benzene Sulfonamides - Crystal Growth & Design (ACS). URL: [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. URL: [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Identifying and characterizing degradation products of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. The content is structured in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile functional groups in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

A1: The structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile contains three primary functional groups, each with different susceptibilities to degradation:

  • Sulfonamide Linkage (-SO₂-N<): This is often the most reactive site in the molecule. The sulfur-nitrogen (S-N) bond is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1][2][3] The bond can be cleaved, leading to the formation of a sulfonic acid and an amine.

  • Pyrrolidine Ring: This saturated heterocyclic amine can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen.[4][5] This can lead to ring-opening or the formation of lactams (e.g., 2-pyrrolidone derivatives).[4][6]

  • Benzonitrile Group: The aromatic nitrile group is generally stable but can be hydrolyzed to a benzamide or benzoic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.[7] The aromatic ring itself can be susceptible to photodegradation.[8]

Q2: What are the primary predicted degradation pathways for this compound?

A2: Based on the molecule's structure, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis. These are the main stress conditions used in forced degradation studies as recommended by ICH guidelines.[9]

  • Hydrolytic Degradation: This pathway primarily targets the sulfonamide bond. Under acidic conditions, protonation of the pyrrolidine nitrogen can make the sulfonyl sulfur more electrophilic and susceptible to nucleophilic attack by water, leading to S-N bond cleavage.[1][2] Under basic conditions, direct nucleophilic attack by hydroxide ions can also cleave this bond.[10]

  • Oxidative Degradation: The pyrrolidine ring is the most likely site for oxidation. Reaction with oxidative agents (like hydrogen peroxide) or auto-oxidation can generate radical intermediates, leading to hydroxylated derivatives, N-oxides, or ring-opened products.[4][5]

  • Photolytic Degradation: Exposure to UV or high-intensity visible light can induce degradation. Aromatic compounds and sulfonamides can absorb light energy, leading to bond cleavage or reactions with reactive oxygen species.[8][11] This can result in complex degradation profiles, including cleavage of the S-N bond.[1]

  • Thermal Degradation: While generally more stable, prolonged exposure to high heat can accelerate both hydrolytic and oxidative processes.[10] The nitrile group may undergo trimerization at very high temperatures, though this is less common under typical pharmaceutical storage conditions.[12][13]

Q3: What are the most likely degradation products I should look for?

A3: The following table summarizes the most probable degradation products (DPs) based on the degradation pathway.

Degradation PathwayProbable Degradation Product(s)Chemical Structure of Key Products
Hydrolysis (Acidic/Basic) 3-Cyanobenzenesulfonic acid and Pyrrolidine alt textSO3H) alt text
Oxidation 3-((2-Oxopyrrolidin-1-yl)sulfonyl)benzonitrile Various hydroxylated pyrrolidine derivatives alt text
Hydrolysis of Nitrile (Harsh) 3-(Pyrrolidin-1-ylsulfonyl)benzamide 3-(Pyrrolidin-1-ylsulfonyl)benzoic acid alt text alt text

Below is a diagram illustrating the primary predicted degradation pathways.

G Parent 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile DP1 3-Cyanobenzenesulfonic Acid + Pyrrolidine Parent->DP1 Hydrolysis (Acid/Base) DP2 3-((2-Oxopyrrolidin-1-yl)sulfonyl)benzonitrile Parent->DP2 Oxidation DP3 3-(Pyrrolidin-1-ylsulfonyl)benzamide Parent->DP3 Nitrile Hydrolysis (Harsh Conditions)

Caption: Predicted degradation pathways of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Q4: How should I set up a forced degradation study for this compound?

A4: A forced degradation (or stress testing) study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[14][15] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[14]

Here is a recommended protocol:

Objective: To generate likely degradation products of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile under various stress conditions.

Materials:

  • 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

  • Solvent for dissolution (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition. Prepare a control sample (stored at 2-8°C in the dark) for comparison.

  • Execute Stress Tests: Expose the samples to the conditions outlined in the table below. Monitor the samples at various time points (e.g., 2, 6, 24, 48 hours) until the target degradation is achieved.

  • Neutralization: After the desired time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in identification.

Table of Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M HCl60 °C2 - 48 hours
Base Hydrolysis 0.1 M NaOH60 °C2 - 48 hours
Oxidation 3% H₂O₂Room Temperature2 - 24 hours
Thermal (Dry Heat) Solid Compound80 °C24 - 72 hours
Photolytic Solution/SolidICH Option 1 or 2As per guidelines
Q5: What are the best analytical techniques for identifying and characterizing these degradation products?

A5: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of degradation products.[16][17]

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the primary tool for separating the parent compound from its degradation products and for quantitation. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for identifying unknown impurities.[18] Electrospray ionization (ESI) is commonly used for sulfonamides. By analyzing the mass-to-charge ratio (m/z) of the parent and fragment ions, you can propose structures for the degradation products.[19][20] For example, a characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present at a sufficient concentration (>1%), it can be isolated (e.g., by preparative HPLC) and its structure can be definitively elucidated using ¹H and ¹³C NMR.

Troubleshooting Guides

Issue 1: I see unexpected peaks in my chromatogram during routine analysis or stability testing.
  • Possible Cause: Spontaneous degradation of the compound due to factors like pH of the mobile phase, exposure to light, or elevated column temperature.

  • Troubleshooting Steps:

    • Assess Peak Characteristics: Use a PDA detector to check the UV spectrum of the unknown peak. Does it share chromophoric features with the parent compound?

    • Hypothesize Identity: Based on the likely degradation pathways (see FAQ #3), predict the m/z values of potential degradation products. Does the mass of your unknown peak (if using LC-MS) match any of these predictions? For example, cleavage of the S-N bond would result in 3-cyanobenzenesulfonic acid (m/z 182 in negative mode) and pyrrolidine.

    • Confirm by Co-injection: If a reference standard for a suspected degradation product is available, perform a co-injection. If the unknown peak merges with the standard, its identity is confirmed.

    • Optimize Analytical Conditions: Ensure your mobile phase pH is neutral if the compound is pH-sensitive. Use amber vials and cover the autosampler to protect against light degradation during the analytical run.[22]

Issue 2: I'm observing a rapid loss of potency of my compound in solution.
  • Possible Cause: Hydrolysis of the sulfonamide bond, which is often the most significant pathway for potency loss in solution.[1]

  • Troubleshooting Steps:

    • Measure and Control pH: Immediately measure the pH of your solution. Sulfonamide hydrolysis can be pH-dependent.[2] If possible for your application, adjust the pH to a neutral range (pH 6-8) using a non-reactive buffer system.

    • Conduct a pH-Rate Profile Study: Perform a quick forced degradation study at different pH values (e.g., pH 3, 7, and 9) to identify the pH at which the compound is most stable.

    • Lower Storage Temperature: Chemical degradation rates are highly dependent on temperature. Store solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down hydrolysis.

    • Use Aprotic Solvents: If the application allows, consider using aprotic solvents (like DMSO or anhydrous acetonitrile) for stock solutions to minimize hydrolysis during long-term storage.

Issue 3: My solid material or solution is developing a yellow or brown discoloration.
  • Possible Cause: Oxidative degradation of the pyrrolidine ring or photolytic degradation.[4] Oxidation of amines can often lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Store the material in amber containers or protected from light to rule out photodegradation.[22]

    • Use an Inert Atmosphere: When preparing solutions, especially if heating is required, use deoxygenated solvents (sparged with nitrogen or argon) and prepare them under an inert atmosphere to prevent oxidation.

    • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT or Vitamin E).

    • Analyze for Oxidative Products: Use LC-MS to look for characteristic mass additions corresponding to oxidation, such as +16 Da (addition of oxygen) or +14 Da (formation of a lactam from the pyrrolidine ring).

Issue 4: I have an unknown impurity peak in LC-MS, but the fragmentation pattern is confusing.
  • Possible Cause: Sulfonamides can undergo complex rearrangements in the mass spectrometer, making spectral interpretation challenging.[19][21]

  • Troubleshooting Steps:

    • Look for Characteristic Losses: For sulfonamides, always look for a neutral loss of 64 Da (SO₂).[21] This is a strong indicator that the sulfonamide group is intact in the impurity. Also, look for fragments corresponding to the two main parts of the molecule: the 3-cyanobenzenesulfonyl group (m/z 182) and the pyrrolidinyl group (m/z 70).

    • Utilize High-Resolution Mass Spectrometry (HRMS): If available, use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement. This allows you to determine the elemental formula of the impurity, which significantly narrows down the possible structures.

    • Compare to Parent Compound Fragmentation: Run an MS/MS experiment on the parent compound. Compare its fragmentation pattern to that of the unknown. Shared fragments can indicate which part of the molecule has remained unchanged.

    • Consider Dimerization or Adducts: If the m/z is significantly higher than the parent, consider the possibility of dimers or adducts with mobile phase components (e.g., sodium or formic acid).

Below is a workflow diagram for identifying an unknown degradation product.

G Start Unknown Peak Detected in HPLC Step1 Analyze with LC-MS (ESI+/-) Start->Step1 Step2 Obtain Accurate Mass (HRMS) & Propose Elemental Formula Step1->Step2 Step3 Perform MS/MS Fragmentation Step2->Step3 Step4 Interpret Spectrum (Look for key losses like SO₂) Step3->Step4 Step5 Propose Putative Structure(s) Step4->Step5 Step6 Synthesize or Isolate Standard Step5->Step6 End Confirm Structure (Co-injection, NMR) Step6->End

Caption: Experimental workflow for degradation product identification and characterization.

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Technical Support Center: Proactive Cytotoxicity Assessment of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and Related Arylsulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for assessing and mitigating the cytotoxicity of novel chemical entities, with a focus on 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. As a member of the arylsulfonamide class of compounds, which are prominent in many pharmaceuticals, understanding its potential for cellular toxicity is a critical early step in the drug discovery pipeline.[1][2][3] While specific public data on this particular molecule is limited, this guide provides a comprehensive framework based on established principles for its structural class.

This document is designed for researchers, toxicologists, and drug development professionals. It offers a proactive, tiered strategy for identifying potential cytotoxic liabilities, troubleshooting common experimental hurdles, and exploring mitigation strategies. Our goal is to empower you to generate robust, reproducible data, enabling informed decisions about the future of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when beginning a cytotoxicity assessment of a novel arylsulfonamide derivative.

Q1: What are the likely mechanisms of cytotoxicity for a compound like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

A1: Based on its structural motifs (arylsulfonamide, benzonitrile), several mechanisms could be at play:

  • Oxidative Stress: The metabolism of sulfonamides can generate reactive metabolites, leading to the formation of reactive oxygen species (ROS).[4] This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[4][5][6]

  • Enzyme Inhibition: The sulfonamide group is a well-known inhibitor of enzymes like carbonic anhydrases and dihydropteroate synthetase.[3][7] Off-target inhibition of essential cellular enzymes could lead to toxicity.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function is a common mechanism of drug-induced toxicity.[8] This can be a consequence of oxidative stress or direct interaction with mitochondrial proteins, leading to a breakdown in cellular energy production and initiation of apoptosis.

  • Hypersensitivity Reactions: While more common in vivo, some sulfonamides can cause immune-mediated hypersensitivity reactions, which can be initiated by the formation of reactive metabolites.[4][9][10]

  • Benzonitrile-Mediated Toxicity: The benzonitrile group itself can be metabolized and, in some contexts, may contribute to toxicity, though it typically does not release free cyanide in vivo.[11][12][13]

Q2: What is a good starting point for an in vitro cytotoxicity screen?

A2: A tiered approach is recommended. Start with a broad assessment of cell viability to determine the compound's potency (IC50) across a few relevant cell lines. A standard colorimetric assay like MTT or MTS is a cost-effective first step.[14][15] This initial screen will establish the concentration range for more detailed mechanistic studies.

Q3: How do I choose the right cell lines for my initial screen?

A3: Cell line selection should be guided by the compound's intended therapeutic application and potential off-target tissues. A good starting panel includes:

  • Target-Relevant Cells: If the compound is intended as an anticancer agent, use relevant cancer cell lines (e.g., HepG2 for liver cancer, MDA-MB-231 for breast cancer).[1][2][16]

  • Liver Cells: The liver is a primary site of drug metabolism. A human liver cell line like HepG2 is essential to assess for metabolism-induced toxicity.

  • Kidney Cells: The kidneys are crucial for drug elimination and are a common site of toxicity.[17] A cell line like HEK293 (human embryonic kidney cells) can provide initial insights.[7]

  • Non-Cancerous Control: Including a non-cancerous cell line helps determine the compound's selectivity index (the ratio of toxicity in cancer cells versus normal cells), which is a critical parameter for therapeutic agents.[15][16]

Q4: What are common artifacts or sources of error in cytotoxicity assays with novel compounds?

A4: Several factors can lead to unreliable data:

  • Compound Solubility: Poor solubility can lead to precipitation in the culture medium, resulting in inaccurate concentrations and high variability. Always determine the compound's solubility in your assay medium first.

  • Interference with Assay Readout: Some compounds can directly interfere with assay chemistry. For example, a compound that is a strong reducing agent could directly reduce the MTT reagent, leading to a false signal of cell viability.[18]

  • Contamination: Microbial contamination can significantly alter assay results.[19]

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability between replicate wells.[19][20]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
High Variability Between Replicate Wells 1. Inconsistent cell seeding density.2. Pipetting errors.3. Compound precipitation.4. "Edge effect" in the microplate.1. Improve Cell Seeding: Ensure a homogenous single-cell suspension. Gently invert the cell suspension flask multiple times before and during plating.[19]2. Refine Pipetting Technique: Use calibrated pipettes. Pipette slowly and consistently. Pre-wet pipette tips.[19]3. Check Solubility: Perform a visual solubility test at the highest concentration in your assay medium. If needed, use a co-solvent like DMSO, ensuring the final concentration is consistent across all wells and non-toxic to the cells.[20]4. Mitigate Edge Effect: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to maintain humidity and thermal uniformity.
Discrepancy Between MTT and LDH Assay Results 1. Different biological endpoints being measured.2. Interference with one of the assays.1. Understand the Assays: The MTT assay measures metabolic activity, which can decrease before cell death occurs.[18][21] The LDH release assay measures loss of membrane integrity, a hallmark of necrosis or late apoptosis.[21][22] Discrepancies can indicate the mechanism of cell death. For example, a drop in MTT signal without a corresponding increase in LDH release may suggest apoptosis or metabolic inhibition rather than necrosis.[23]2. Run Assay Controls: Include a "compound only" control (no cells) to check for direct interference with the assay reagents.
Cytotoxicity Observed in All Cell Lines at Similar Concentrations 1. Non-specific cytotoxicity.2. Targeting a fundamental, conserved cellular process.1. Evaluate Physicochemical Properties: Highly lipophilic compounds can disrupt cell membranes non-selectively. Review the compound's logP value.2. Perform Counter-Screens: Test against a broader panel of cell lines from different tissues to confirm a lack of selectivity.3. Investigate Basal Toxicity Mechanisms: Consider assays for fundamental processes like protein synthesis or DNA replication inhibition.
No Cytotoxicity Observed at Expected Concentrations 1. Compound instability in media.2. Rapid metabolism to inactive forms.3. Insufficient incubation time.1. Assess Stability: Use analytical methods like HPLC to measure the compound's concentration in the culture medium over the course of the experiment.2. Use a Longer Time Point: Run a time-course experiment (e.g., 24, 48, and 72 hours) to determine if the cytotoxic effect is delayed.[15]3. Consider Metabolic Activation: If using cell lines with low metabolic activity (e.g., some non-hepatic lines), you may not be seeing toxicity that requires metabolic activation. Re-test in a metabolically competent cell line like HepG2.

Part 3: Experimental Workflows & Protocols

A systematic approach is key to a successful cytotoxicity assessment.

Tiered Cytotoxicity Assessment Workflow

This workflow provides a logical progression from broad screening to detailed mechanistic investigation.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Mechanistic Deep Dive T1_Start Select Cell Lines (e.g., HepG2, HEK293, Target Cancer Line) T1_Assay Broad-Range Cytotoxicity Assay (e.g., MTT / MTS) T1_Start->T1_Assay Dose-response (e.g., 0.1-100 µM) T1_End Determine IC50 Values T1_Assay->T1_End T2_Start Treat Cells at IC50 & 2x IC50 T1_End->T2_Start Proceed if IC50 is within a relevant range T2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T2_Start->T2_Apoptosis T2_Caspase Caspase Activation Assay (Caspase-3/7 Glo) T2_Start->T2_Caspase T2_End Identify Primary Death Pathway T2_Apoptosis->T2_End T2_Caspase->T2_End T3_Start Based on Tier 2 Results T2_End->T3_Start If apoptosis is confirmed T3_ROS Oxidative Stress Assay (e.g., DCFDA Staining) T3_Start->T3_ROS T3_Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) T3_Start->T3_Mito T3_End Pinpoint Molecular Target/Pathway T3_ROS->T3_End T3_Mito->T3_End

Caption: A tiered workflow for in vitro cytotoxicity assessment.

Protocol: Caspase-3/7 Activation Assay

This protocol is used to specifically measure the activation of executioner caspases, a key event in apoptosis.

Objective: To quantify the activity of caspase-3 and caspase-7 in cells treated with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Materials:

  • White, opaque-walled 96-well plates suitable for luminescence assays.

  • Cells of interest (e.g., HepG2).

  • Complete culture medium.

  • 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (test compound).

  • Staurosporine or similar apoptosis inducer (positive control).

  • Vehicle control (e.g., DMSO).

  • Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega).[24]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.

    • Include wells with medium only to serve as a background control.

    • Incubate for a duration determined from initial viability screens (e.g., 24 hours).

  • Assay Execution (Add-Mix-Measure):

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Part 4: Mitigation Strategies

If your compound shows undesirable cytotoxicity, several strategies can be employed.

Potential Signaling Pathway for Sulfonamide-Induced Oxidative Stress

Understanding the pathway can reveal points for intervention.

G Compound Sulfonamide Compound Metabolism Cellular Metabolism (e.g., by CYPs) Compound->Metabolism Metabolite Reactive Metabolite (e.g., SMX-HA) Metabolism->Metabolite ROS Increased ROS (Reactive Oxygen Species) Metabolite->ROS Contributes to GSH GSH Depletion ROS->GSH Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mito Mitochondrial Dysfunction Damage->Mito Caspase Caspase Activation Mito->Caspase releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential pathway of sulfonamide-induced cytotoxicity.

Medicinal Chemistry Approaches

For drug development professionals, structural modification can be a powerful tool to reduce toxicity while preserving desired activity.[25][26]

Strategy Rationale & Example
Modify Pyrrolidine Ring The pyrrolidine moiety can influence solubility, metabolic stability, and off-target binding. Introducing polar groups or changing ring size could alter the ADME/Tox profile.
Alter Benzonitrile Position Moving the nitrile or sulfonyl group to a different position on the benzene ring can change the molecule's electronic properties and how it interacts with metabolic enzymes or off-targets.
Bioisosteric Replacement Replace the benzonitrile group with a different electron-withdrawing group (e.g., a trifluoromethyl group) to see if toxicity is specifically linked to the nitrile. Some studies have shown that trifluoromethyl-substituted arylsulfonamides can possess potent cytotoxic activity.[1]
Introduce Bulky Groups Strategically adding a bulky group could sterically hinder the molecule from binding to an off-target protein responsible for the cytotoxic effect.
Formulation Strategies

Advanced formulation can mitigate systemic toxicity by altering a drug's biodistribution.[27]

  • Nanoparticle Encapsulation: Encapsulating the compound in liposomes or polymeric nanoparticles can shield it from metabolic enzymes and control its release, potentially increasing its concentration at the target site while lowering systemic exposure.[27][28]

  • Prodrug Approach: The compound could be modified into an inactive prodrug that is only activated under specific conditions found at the target site (e.g., by an enzyme that is overexpressed in tumor tissue).[27][28]

By employing this structured approach of assessment, troubleshooting, and mitigation, researchers can build a comprehensive cytotoxicity profile for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, enabling data-driven progression of this promising compound.

References

  • Cai, W., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. Available at: [Link]

  • PubMed. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PubMed. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • Gao, W., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Journal of Medicinal Chemistry.
  • Lee, K-H. (2012).
  • Elzagallaai, A. A., et al. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology. Available at: [Link]

  • Mishra, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.
  • Grokipedia. (n.d.). Benzonitrile. Grokipedia. Available at: [Link]

  • Sriram, V., et al. (2012). Caspase Protocols in Mice. Methods in Molecular Biology.
  • ResearchGate. (2025). What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells? ResearchGate. Available at: [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Fernandes, C., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Medicinal Chemistry. Available at: [Link]

  • Munir, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2016). Preliminary mutagenicity and genotoxicity evaluation of selected arylsulfonamide derivatives of (aryloxy)alkylamines with potential psychotropic properties. Pharmacological Reports. Available at: [Link]

  • Zhang, W., et al. (2020). Sulfonamides-induced oxidative stress in freshwater microalga Chlorella vulgaris: Evaluation of growth, photosynthesis, antioxidants, ultrastructure, and nucleic acids. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups. Molecules. Available at: [Link]

  • LifeNet Health. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • PubMed. (2020). Sulfonamides-induced oxidative stress in freshwater microalga Chlorella vulgaris: Evaluation of growth, photosynthesis, antioxidants, ultrastructure, and nucleic acids. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Available at: [Link]

  • Bentham Science. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science Publishers. Available at: [Link]

  • protocols.io. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. protocols.io. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Gan, Z., et al. (2024). Hybrid and conjugated antimicrobial peptides: new tactics to counter bacterial resistance. Frontiers in Microbiology.
  • Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Available at: [Link]

  • Shellman, Y. G. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Protocols and Methods in Molecular Biology.
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  • ResearchGate. (n.d.). Clinical toxicity of sulfonamides. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. Available at: [Link]

  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. NIST. Available at: [Link]

  • NICNAS. (2019). Benzonitrile: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
  • Montagner, G., et al. (2021).
  • Abe, K., & Bonini, M. G. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Neuroscience Letters. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Haz-Map. (n.d.). Benzonitrile - Hazardous Agents. Haz-Map. Available at: [Link]

  • Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
  • Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Matz, K., et al. (2021). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach.
  • Lin-Gibson, S., et al. (2016). Understanding and managing sources of variability in cell measurements. Cell & Gene Therapy Insights.
  • Al-Kuraishy, H. M., et al. (2018). Drug Induced Cardiotoxicity: Mechanism, Prevention and Management. IntechOpen.
  • Caiment, F., et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLOS ONE.
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  • Kramer, P., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Toxicological Sciences.

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Technical Support Center: Minimizing Off-Target Effects of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for researchers utilizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS: 1003740-90-6) in biological screening and hit-to-lead optimization.

Because small molecules often interact with an average of 6 to 11 unintended targets[4], profiling and mitigating these liabilities early is essential to prevent late-stage attrition due to unexpected toxicity or assay interference.

Section 1: Chemical Liability Profile

To effectively troubleshoot off-target effects, one must first deconstruct the molecule into its core pharmacophores. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile contains three distinct moieties, each carrying specific physicochemical properties that drive unique off-target interactions.

Table 1: Physicochemical Profiling and Associated Off-Target Risks

Structural MoietyQuantitative MetricPredicted Off-Target RiskMechanistic Causality
Benzonitrile TPSA contribution: 23.8 ŲGPCR PromiscuityAltered electron density promotes unintended π-π stacking with aromatic residues in binding pockets.
Sulfonamide H-Bond Acceptors: 2Metalloenzyme InhibitionPost-metabolic dealkylation enables zinc ion coordination in active sites (e.g., Carbonic Anhydrase).
Pyrrolidine pKa: ~8.5 (Basic)hERG Channel BlockadeProtonation at physiological pH drives cation-π interactions within the channel pore.
Whole Molecule cLogP: ~1.8, MW: 236.29CYP450 InterferenceLipophilicity and a basic nitrogen facilitate heme binding in Cytochrome P450 isoforms.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing high background noise or false positives in my GPCR reporter assays when using this compound? A1: The benzonitrile moiety acts as a strong electron-withdrawing group, significantly altering the electronic density of the benzene ring. This facilitates unintended π–π stacking interactions with aromatic residues (such as tyrosine and phenylalanine) that are highly conserved in GPCR binding pockets [1]. Mitigation Strategy: Run a counter-screen using a bioisostere. Replacing the cyano group with a tetrazole or a halogen will help you determine if the observed activity is target-specific or driven by non-specific aromatic interactions.

Q2: My cell-based assay shows unexpected metabolic toxicity. Could the sulfonamide group be responsible? A2: Yes. While 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a fully substituted (tertiary) sulfonamide, intracellular metabolic dealkylation of the pyrrolidine ring can yield secondary or primary sulfonamides. These metabolites are classic inhibitors of metalloenzymes, particularly carbonic anhydrases, due to their ability to coordinate with the active-site zinc ion [2]. Mitigation Strategy: Perform a pre-incubation with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to block intracellular dealkylation. If the toxicity is rescued, the liability is metabolite-driven.

Q3: We are advancing this hit to in vivo models, but early patch-clamp data shows hERG liability. How do we engineer this out? A3: The basic pyrrolidine ring is highly susceptible to protonation at physiological pH. This positive charge leads to strong cation-π interactions with the aromatic residues lining the human ether-a-go-go-related gene (hERG) potassium channel pore, a critical cardiovascular liability [3]. Mitigation Strategy: Modulate the pKa of the pyrrolidine nitrogen by introducing electron-withdrawing groups (e.g., fluorination at the 3-position of the pyrrolidine ring) or introduce steric bulk adjacent to the nitrogen to physically hinder channel binding.

Section 3: Mechanistic Visualization

The following diagram illustrates the causal relationship between the compound's structural features, their resulting off-target liabilities, and the chemical engineering strategies required to mitigate them.

OffTargetMitigation cluster_moieties Structural Moieties cluster_offtargets Off-Target Liabilities cluster_mitigation Chemical Mitigation Cmpd 3-(Pyrrolidin-1-ylsulfonyl) benzonitrile Benzonitrile Benzonitrile Group Cmpd->Benzonitrile Sulfonamide Sulfonamide Linker Cmpd->Sulfonamide Pyrrolidine Pyrrolidine Ring Cmpd->Pyrrolidine GPCR GPCR Promiscuity Benzonitrile->GPCR π-π Stacking CA Carbonic Anhydrase Inhibition Sulfonamide->CA Zinc Coordination hERG hERG Blockade Pyrrolidine->hERG Cation-π Binding Bioisostere Nitrile Bioisosteres (e.g., Tetrazole) GPCR->Bioisostere Prevent Steric Block Dealkylation (Steric Shielding) CA->Steric Block pKa Lower pKa (Fluorination) hERG->pKa Reduce

Logical workflow mapping structural moieties to off-target risks and mitigation strategies.

Section 4: Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating internal controls that isolate the specific mechanism of action from artifactual noise.

Protocol A: Electrophysiological Validation of hERG Liability (Patch-Clamp)

Self-Validating Mechanism: This protocol employs a built-in reversibility check (washout phase) and a positive control reference to internally validate assay sensitivity and distinguish between specific channel blockade and non-specific membrane disruption.

  • Cell Preparation and Stabilization: Hold CHO cells stably expressing hERG at -80 mV.

    • Causality: This ensures all channels remain in the closed state, preventing use-dependent desensitization prior to compound application.

  • Baseline Recording: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV to elicit the hERG tail current.

    • Causality: Establishing a stable baseline tail current ensures that any subsequent signal decay is directly attributable to the compound, not general cell rundown.

  • Compound Perfusion: Perfuse 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile at ascending concentrations (0.1 µM to 10 µM).

    • Causality: Administering the compound in a step-wise manner establishes a precise dose-response curve to calculate the IC50 of the pyrrolidine-mediated blockade.

  • Washout and Reversibility Check (Self-Validation): Perfuse the cells with compound-free extracellular buffer for 5 minutes.

    • Causality: This determines if the blockade is reversible. Failure to recover the tail current indicates potential covalent binding or non-specific cytotoxicity rather than true pore blockade.

  • Positive Control Application: Apply 100 nM E-4031 (a known hERG blocker).

    • Causality: Complete ablation of the tail current validates that the channels were responsive and the voltage protocol was executed flawlessly.

Protocol B: Microsomal Stability and CYP450 Phenotyping

Self-Validating Mechanism: The inclusion of an NADPH-free control arm ensures that any observed compound depletion is strictly due to cytochrome P450 enzymatic activity, ruling out chemical instability or non-specific binding to microsomal proteins.

  • Reaction Assembly: Combine the compound (1 µM) with human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).

    • Causality: This matrix mimics the physiological pH and protein concentration of the hepatic environment.

  • Parallel Control Segregation (Self-Validation): Split the master mix into two arms: one receiving NADPH (+NADPH) and one receiving buffer only (-NADPH).

    • Causality: This isolates CYP-dependent metabolism. If the compound degrades in the -NADPH arm, it indicates inherent chemical instability rather than enzymatic turnover.

  • Reaction Initiation and Incubation: Add 1 mM NADPH to the active arm to initiate the catalytic cycle. Incubate at 37°C, drawing aliquots at 0, 15, 30, and 60 minutes.

    • Causality: Time-course sampling provides the kinetic data required to calculate intrinsic clearance (CLint) and identify the rate of pyrrolidine dealkylation.

  • Termination via Protein Precipitation: Quench each aliquot immediately in 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points to ensure accurate kinetic modeling.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant.

    • Causality: Quantifying the parent compound depletion allows for the calculation of the half-life (t1/2) and the identification of primary off-target metabolites.

References

  • Source: National Institutes of Health (NIH)
  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - Frontiers Source: Frontiers URL
  • Source: National Institutes of Health (NIH)
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI Source: MDPI URL

Technical Support Center: Dissolving 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and dissolving 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity of your experiments through proper compound handling and dissolution techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting procedure for dissolving 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO?

For initial dissolution, a step-by-step approach is recommended to ensure accuracy and avoid common pitfalls.

Protocol 1: Preparation of a Stock Solution

  • Equilibrate: Allow the vial of solid 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.[1]

  • Initial Mixing: Cap the vial securely and vortex for 1-2 minutes at room temperature.[2]

  • Visual Inspection: Check for any undissolved particulates. A clear solution indicates complete dissolution.

  • Assisted Dissolution (if necessary): If the compound has not fully dissolved, proceed to the assisted dissolution techniques outlined in Q3.

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.[1][3][4]

Q2: Why is the choice of DMSO quality so critical for my experiments?

The purity and handling of DMSO are paramount for several reasons:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5][6] This absorbed water can significantly decrease the solubility of lipophilic compounds, leading to precipitation.[3][5]

  • Compound Stability: The presence of water can alter the polarity of the solvent, potentially affecting the stability of the dissolved compound. While many compounds are stable in a 90/10 DMSO/water mixture, this is not universal.[7][8][9]

  • Experimental Variability: Using DMSO of inconsistent quality or with varying water content can introduce significant variability into your assays, compromising the reproducibility of your results.

Always use anhydrous (dry) DMSO from a freshly opened bottle for preparing stock solutions.[3] Store DMSO in a tightly sealed container in a dry environment, such as a desiccator.

Q3: My compound is not fully dissolving at room temperature. What should I do?

It is not uncommon for compounds, particularly crystalline solids, to require energy input to dissolve completely.

Assisted Dissolution Techniques

TechniqueProtocolRationale and Considerations
Gentle Warming Warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[3][10]Increasing the temperature increases the kinetic energy of the solvent and solute molecules, facilitating dissolution. Caution: Do not exceed 37°C, as excessive heat can degrade some compounds.[2]
Sonication Place the vial in an ultrasonic bath for 10-15 minutes.[2][3]The high-frequency sound waves create micro-vibrations that break apart solid aggregates, increasing the surface area for dissolution.

Always visually inspect the solution after each step to confirm complete dissolution.

Q4: I had a clear stock solution, but now I see crystals. What happened and how can I fix it?

Precipitation from a previously clear DMSO stock solution is a common issue, often caused by:

  • Moisture Absorption: As discussed in Q2, DMSO can absorb atmospheric moisture over time, especially with repeated opening of the storage vial. This change in solvent composition can cause the compound to crash out of solution.[3][11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote crystallization and precipitation.[5][10]

To redissolve the precipitate, you can apply the gentle warming and sonication techniques described in Q3.[3][10] To prevent this from recurring, it is crucial to aliquot your stock solution into single-use vials to minimize exposure to air and avoid freeze-thaw cycles.[1][3][10]

dot graph TD { A[Clear Stock Solution] -->|Exposure to Air| B(DMSO Absorbs Moisture); A -->|Repeated Freeze-Thaw| C(Crystallization Nucleation); B --> D{Reduced Compound Solubility}; C --> D; D --> E[Precipitation]; }

Caption: Causes of compound precipitation in DMSO stock solutions.

Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?

This phenomenon is known as "solvent shock." It occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[10][12]

Strategies to Mitigate Solvent Shock:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, first create an intermediate dilution in a smaller volume of media. Gently mix, and then add this to the final volume.[10]

  • Slow Addition with Agitation: Add the DMSO stock dropwise to the media while gently stirring or swirling the vessel to ensure rapid and even dispersion.[10]

  • Pre-warm the Media: Ensure your culture media is at the experimental temperature (e.g., 37°C) before adding the compound.[10]

  • Lower Stock Concentration: Preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM) can reduce the severity of solvent shock upon dilution.[10]

  • Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[12] Keeping the DMSO concentration as high as is tolerable for your cells can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[12]

dot graph TD { subgraph "Solvent Shock" A[High Concentration Stock in DMSO] -- "Rapid Dilution" --> B(Localized High Compound Concentration in Aqueous Media); B -- "Exceeds Aqueous Solubility" --> C(Precipitation); end subgraph "Mitigation Strategies" D[Stepwise Dilution] --> E{Gradual Change in Solvent Environment}; F[Slow Addition with Agitation] --> G{Rapid Dispersion}; E --> H(Maintained Solubility); G --> H; end }

Caption: Depiction of solvent shock and mitigation strategies.

Q6: Are there any known stability concerns with the sulfonylbenzonitrile functional groups in DMSO?
  • Sulfonamides: The sulfonamide group (R-SO2-NR'R") is generally stable. Studies on various sulfonamides show they are relatively stable under neutral to alkaline conditions.[13] They are also quite stable to heat, with significant degradation only observed at very high temperatures (e.g., 120°C for 20 minutes).[14]

  • Nitriles: The nitrile group (R-C≡N) is also generally stable in DMSO. While nitriles can undergo hydrolysis to carboxylic acids in the presence of strong acid or base in aqueous solutions, this is not a significant concern in high-purity DMSO.[15][16]

Under standard laboratory conditions for preparing and storing stock solutions in high-purity DMSO, significant degradation of the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile structure is not expected.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Solid powder is difficult to wet with DMSO. The compound may have a highly crystalline structure.Use a vortex mixer to ensure good contact between the solid and the solvent. If necessary, use a sterile pipette tip to gently break up any large clumps of powder.
Solution remains cloudy after vortexing. Incomplete dissolution.Apply assisted dissolution techniques: gentle warming (37°C) and/or sonication.[2][3][10]
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Solvent shock due to poor aqueous solubility.Use mitigation strategies such as stepwise dilution, slow addition with agitation, and pre-warming the aqueous solution.[10] Consider if the final concentration exceeds the compound's aqueous solubility limit.
Inconsistent results between experiments using the same stock solution. Stock solution integrity may be compromised.This could be due to precipitation from freeze-thaw cycles or moisture absorption.[3][5][10][11] Before each use, visually inspect the thawed aliquot for precipitate. If present, attempt to redissolve by warming and vortexing.[12] If it does not redissolve, prepare a fresh stock solution. Always aliquot stock solutions to minimize these issues.[1][3][10][12]

References

  • Vertex AI Search. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Innovative Applic
  • Gaylord Chemical Company. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. ACS.org.
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008, November 21). Stability of Screening Compounds in Wet DMSO.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • BenchChem.
  • ResearchGate. (2014, October 23).
  • BenchChem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Sigma-Aldrich. 3-(Pyrrolidin-1-yl)benzonitrile | 175696-73-8.
  • BenchChem.
  • Cheng, Y., Borysik, A. J., & Tite, D. M. (2008, December 15). Stability of screening compounds in wet DMSO. PubMed.
  • Gaylord Chemical. DMSO Physical Properties. gChem.
  • Emulate.
  • MedChemExpress. Compound Handling Instructions.
  • BenchChem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2017, May 23).
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • ResearchGate. (2022, January 7).
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
  • BenchChem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Saikia, P., & Laskar, D. D. (n.d.).
  • A-Level Chemistry. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note.
  • Sigma-Aldrich. 3-nitro-4-(pyrrolidin-1-yl)benzonitrile.
  • PubMed. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • PubChem. 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • Sigma-Aldrich. 4-(Pyrrolidin-1-yl)benzonitrile | 10282-30-1.
  • Roca, M., Castillo, M., Marti, P., Althaus, R. L., & Molina, M. P. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Lab Supplies. 4-(PYRROLIDIN-1-YL)BENZONITRILE, 98% Purity, C11H12N2, 100 grams.
  • ResearchGate. (n.d.). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide | Request PDF.
  • Organic Chemistry Portal.
  • Kono, Y., & Araki, S. (2006, June 2). Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide. Reactivity of Peroxycarboximidic Acid and Application to Superoxide Ion Reaction. Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • University of Arizona. Use of Dimethyl Sulfoxide (DMSO).
  • ResearchGate. (2014, January 29).
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • ChemScene. 10282-30-1 | 4-(Pyrrolidin-1-yl)benzonitrile.

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Technical Support Center: Strategies to Prevent Precipitation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the precipitation of this compound in experimental media. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the successful and reproducible use of this compound in your studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility and handling of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Q1: My 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture media. What is happening?

A1: This phenomenon is most likely due to "solvent shock" or "fall-out".[1][2] 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a lipophilic compound with poor aqueous solubility. While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this is a thermodynamically unstable state when introduced to an aqueous environment.

When your concentrated DMSO stock is rapidly diluted into the aqueous media, the DMSO disperses, and the localized concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment.[1] This supersaturation is quickly resolved by the compound crashing out of solution as a solid precipitate.[3]

Q2: Why does the compound sometimes precipitate hours after I've prepared my media, even if it looked clear initially?

A2: This delayed precipitation can be caused by several factors:

  • Metastable Supersaturation: Initially, you may have created a supersaturated solution that is kinetically stable but not thermodynamically stable.[4] Over time, and with slight environmental changes (e.g., temperature fluctuations, agitation), the compound can crystallize and precipitate out of solution.[5]

  • Temperature and pH Shifts: Cell culture incubators are typically maintained at 37°C. While warming the media can sometimes aid solubility, for some compounds, it can decrease it.[2] Additionally, cell metabolism can gradually alter the pH of the media, which may affect the solubility of the compound.[2]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially from fetal bovine serum, FBS), or other components in the media, forming less soluble complexes over time.[2]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The tolerance to DMSO is highly cell-type dependent. However, a general best practice is to keep the final concentration of DMSO in your assay below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and off-target effects.[6][7][8] It is critical to include a vehicle control in all experiments, which consists of the assay media with the same final DMSO concentration as your test conditions, but without the compound.[9][10] High concentrations of DMSO (typically >1%) can lead to a noticeable decrease in cell viability.[11]

Q4: Can the type of media or the presence of serum affect solubility?

A4: Absolutely. Serum proteins, like albumin, can bind to hydrophobic compounds and, in some cases, help keep them in solution. Conversely, some compounds may interact with media salts or other components, leading to precipitation.[2] It is always recommended to perform a preliminary solubility test in the specific, complete media formulation you intend to use for your experiment.[1]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific precipitation problems.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

This guide provides a systematic approach to overcoming "solvent shock" and achieving a stable final concentration.

Workflow for Preventing Immediate Precipitation

G start Start: Compound Precipitates Immediately in Media check_stock Step 1: Verify Stock Solution Is it fully dissolved? (Warm/Vortex if needed) start->check_stock lower_conc Step 2: Lower Final Concentration Is a lower concentration acceptable for the experiment? check_stock->lower_conc yes_lower Yes lower_conc->yes_lower Yes no_lower No lower_conc->no_lower No test_lower Test lower concentration. Does it still precipitate? yes_lower->test_lower optimize_dilution Step 3: Optimize Dilution Method (Serial Dilution, Slow Addition) no_lower->optimize_dilution yes_precip Yes test_lower->yes_precip Yes no_precip No, Solved! test_lower->no_precip No yes_precip->optimize_dilution use_cosolvent Step 4: Use a Co-Solvent System optimize_dilution->use_cosolvent If precipitation persists use_cyclodextrin Step 5: Use a Solubilizing Excipient (e.g., Cyclodextrin) use_cosolvent->use_cyclodextrin If co-solvents fail or are incompatible

Caption: Decision workflow for troubleshooting immediate precipitation.

Protocol 1: Optimized Dilution Technique

The goal is to minimize the localized concentration gradient during dilution.

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[2]

  • Prepare an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly into the final volume, first perform an intermediate dilution.

    • Pipette a small volume of the pre-warmed media (e.g., 10% of your final volume) into a sterile tube.

    • Add the required volume of your DMSO stock to this smaller volume of media.

    • Mix gently but thoroughly by inverting the tube or by gentle vortexing.

  • Final Dilution: Add the intermediate dilution mixture to the remaining bulk of the pre-warmed media.

  • Slow Addition & Mixing: Add the compound stock (or intermediate dilution) dropwise to the vortex of the gently stirring media. This ensures rapid and even distribution, preventing localized high concentrations.[1]

Protocol 2: Using Co-solvents to Increase Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[12][13]

Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[14]

  • Stock Preparation: Prepare a high-concentration stock of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in 100% DMSO as usual.

  • Co-solvent Selection: Choose a co-solvent like PEG 400.

  • Working Solution Preparation:

    • Create a working stock by diluting your DMSO stock in the co-solvent. For example, a 1:4 dilution (1 part DMSO stock to 4 parts PEG 400).

    • This creates a solution where the compound is dissolved in a DMSO/PEG 400 mixture.

  • Final Dilution: Slowly add this working stock to your aqueous media. The co-solvent helps to create a more favorable environment for the compound, preventing it from precipitating.

  • Important Consideration: The final concentration of all solvents (DMSO + co-solvent) must be tested for cellular toxicity.[15]

Table 1: Recommended Starting Co-solvent Concentrations

Co-solventTypical Final Concentration Range in MediaNotes
PEG 400 0.5% - 2% (v/v)Generally well-tolerated by many cell lines.
Ethanol 0.1% - 1% (v/v)Can be more cytotoxic than other options; must be tested carefully.
Propylene Glycol 0.5% - 2% (v/v)Another common and relatively safe option.

Note: These are starting points. The optimal concentration must be determined empirically for your specific cell line and assay.

Issue 2: Compound Requires Higher Concentration Than is Soluble

When the required therapeutic or experimental concentration exceeds the kinetic solubility limit, advanced formulation strategies are necessary.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[16][17]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD) due to their high solubility and safety profiles.[18]

Caption: Mechanism of cyclodextrin solubilization.

  • Determine Molar Ratio: The key is the molar ratio of cyclodextrin to your compound. A common starting point is a 10:1 to 100:1 molar ratio of HPβCD to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HPβCD in your desired media (e.g., a 10% w/v solution in serum-free media). Sterile filter this solution.

  • Complexation Method 1 (Direct Addition):

    • Add the required volume of your compound's DMSO stock solution directly to the HPβCD-containing media.

    • Stir or shake the solution at room temperature for 1-4 hours to allow for complex formation.

  • Complexation Method 2 (Solvent Evaporation - for higher loading):

    • In a glass vial, dissolve a known amount of your compound in a minimal amount of a volatile organic solvent (e.g., methanol or acetone).

    • Add the required amount of HPβCD.

    • Add just enough aqueous buffer to dissolve the HPβCD.

    • Vortex thoroughly.

    • Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to get a solid powder of the compound-cyclodextrin complex. This powder can then be directly dissolved in your experimental media.

  • Validation: It is crucial to confirm that the cyclodextrin itself does not interfere with your assay. Run a control with just the HPβCD-media solution at the final concentration used.[9]

Part 3: References

  • Vertex AI Search. (2025). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • YouTube. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?

  • Touro Scholar. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • PubMed. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems.

  • PubMed. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes.

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability.

  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.

  • PubMed. (2007). Cyclodextrins as pharmaceutical solubilizers.

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Culture Media.

  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • ACS Publications. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.

  • PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?

  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.

  • ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.

  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

  • PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers.

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.

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Modifying 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile for better pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Analogs

Welcome to the technical support center for researchers engaged in the development of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives. This guide is designed to provide in-depth, actionable insights into overcoming common pharmacokinetic challenges encountered during the lead optimization phase. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the drug-like properties of your compounds.

Frequently Asked Questions (FAQs)

Q1: My 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analog shows potent in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability for this scaffold is often multifactorial. The primary culprits are typically low aqueous solubility and/or high first-pass metabolism. The benzonitrile group, while often crucial for target engagement, can contribute to low solubility.[1][2] Additionally, the sulfonamide and pyrrolidine moieties can be susceptible to metabolic enzymes, particularly cytochrome P450s (CYPs).[3][4]

Q2: I'm observing rapid clearance of my lead compound in vivo. Which metabolic pathways are most likely responsible?

A2: For aryl sulfonamides, several metabolic pathways can contribute to rapid clearance. Phase I oxidation, particularly hydroxylation of the pyrrolidine ring or the aromatic ring, is a common route.[5][6] Another key pathway to consider is the cleavage of the sulfonamide bond, which can be mediated by glutathione S-transferases (GSTs), especially in electron-deficient aromatic systems.[7] The nitrile group itself is generally considered metabolically stable but can influence the electronic properties of the ring, thereby affecting the susceptibility of other sites to metabolism.

Q3: How can I improve the aqueous solubility of my 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analog without sacrificing potency?

A3: Improving solubility requires a delicate balance with maintaining target affinity. A common strategy is the introduction of polar functional groups. For instance, adding a hydroxyl or amino group to the pyrrolidine ring can enhance solubility.[8] Another approach is to modify the benzonitrile ring with small, polar substituents. It's crucial to use structure-activity relationship (SAR) data to guide these modifications to avoid disrupting key interactions with the target protein.

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Human Liver Microsomes (HLM)

Symptoms:

  • High intrinsic clearance (Clint) in HLM assays.

  • Short half-life (t1/2) in vivo.

  • Identification of multiple oxidative metabolites.

Root Cause Analysis: High metabolic turnover is likely due to oxidation by CYP enzymes. The pyrrolidine ring and the aromatic ring are often primary sites of metabolic attack.

Mitigation Strategies:

  • Metabolic Site Identification: The first step is to pinpoint the exact site of metabolism. This is typically done using mass spectrometry to identify and characterize the metabolites formed after incubation with HLMs.

  • Blocking Metabolic Hotspots:

    • Fluorination: Introduction of fluorine atoms at or near the site of metabolism can block oxidation. For instance, if the para-position of the benzonitrile ring is being hydroxylated, installing a fluorine atom at that position can significantly improve metabolic stability.

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow the rate of metabolism due to the kinetic isotope effect.

  • Pyrrolidine Ring Modification: The pyrrolidine ring is a common site of oxidation.

    • Introduction of Heteroatoms: Replacing a methylene group in the pyrrolidine ring with an oxygen or nitrogen atom can alter the metabolic profile.

    • Gem-Dimethyl Substitution: Placing gem-dimethyl groups adjacent to a site of oxidation can sterically hinder the approach of metabolic enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Prepare Stock Solutions: Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Incubation: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Time Points: Incubate the plate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line will give the rate of metabolism, from which the intrinsic clearance can be calculated.

Issue 2: Poor Aqueous Solubility

Symptoms:

  • Low measured solubility in phosphate-buffered saline (PBS).

  • Compound precipitation in aqueous-based assays.

  • Poor absorption after oral administration.

Root Cause Analysis: The largely hydrophobic nature of the 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold contributes to its low aqueous solubility.

Mitigation Strategies:

  • Introduction of Ionizable Groups: Incorporating a basic nitrogen atom, such as in a piperidine or piperazine ring, can allow for salt formation, which significantly improves solubility.

  • Addition of Polar Functional Groups: As mentioned in the FAQs, adding groups like hydroxyls, amides, or small polar heterocycles can increase polarity and improve solubility.[8]

  • Prodrug Approach: A less common but effective strategy is to create a more soluble prodrug that is converted to the active compound in vivo.

Table 1: Impact of Structural Modifications on Solubility and Potency

Compound Modification Solubility (µg/mL) IC50 (nM)
Lead-<110
Analog 1Addition of a hydroxyl group to the pyrrolidine ring1512
Analog 2Replacement of pyrrolidine with morpholine2550
Analog 3Addition of a methyl-piperazine group>10025

Experimental Protocol: Kinetic Solubility Assay

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of PBS (pH 7.4) in a 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is the kinetic solubility.

Visualizing Experimental Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Poor Pharmacokinetics

G Start Poor PK Profile (Low Bioavailability, High Clearance) Assess_Solubility Assess Aqueous Solubility Start->Assess_Solubility Assess_Metabolism Assess Metabolic Stability (HLM) Start->Assess_Metabolism Low_Solubility Issue: Low Solubility Assess_Solubility->Low_Solubility High_Metabolism Issue: High Metabolism Assess_Metabolism->High_Metabolism Modify_Scaffold_Sol Introduce Polar Groups / Ionizable Centers Low_Solubility->Modify_Scaffold_Sol If solubility < 10 µg/mL Re_evaluate_PK Re-evaluate In Vitro ADME & In Vivo PK Low_Solubility->Re_evaluate_PK If solubility acceptable Modify_Scaffold_Met Block Metabolic Hotspots (Fluorination, Deuteration) High_Metabolism->Modify_Scaffold_Met If Clint > 50 µL/min/mg High_Metabolism->Re_evaluate_PK If stability acceptable Modify_Scaffold_Sol->Re_evaluate_PK Modify_Scaffold_Met->Re_evaluate_PK

Caption: A decision-making workflow for addressing common pharmacokinetic issues.

Diagram 2: Potential Metabolic Pathways

G Parent 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile M1 Hydroxylated Pyrrolidine Metabolite Parent->M1 CYP-mediated Oxidation M2 Hydroxylated Benzonitrile Metabolite Parent->M2 CYP-mediated Oxidation M3 Sulfonamide Cleavage Products Parent->M3 GST-mediated Cleavage M4 N-dealkylated Metabolite Parent->M4 CYP-mediated N-dealkylation

Caption: Common metabolic pathways for aryl sulfonamides.

References

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • Environmental Science & Technology. (2023, March 15). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Retrieved from [Link]

  • Pharmapproach. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics. Retrieved from [Link]

  • PMC. (n.d.). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. Retrieved from [Link]

  • PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

  • PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023, August 15). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]

  • PMC. (2023, June 14). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • ResearchGate. (2013, July 30). Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats. Retrieved from [Link]

  • PubMed. (2013, December 4). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Retrieved from [Link]

  • PubMed. (2024, July 4). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

  • PubMed. (2012, November 15). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Retrieved from [Link]

  • PubMed. (2009, September 1). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Retrieved from [Link]

  • PubMed. (2026, April). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Retrieved from [Link]

  • Incrementally modifying drugs via changing route of administration. (2022, November 23). Retrieved from [Link]

  • DOI. (2012, November 15). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pharmacokinetics: The Science Behind Drug Movement in the Body. Retrieved from [Link]

  • PMC. (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Target of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: An Integrated Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the multifaceted process of identifying and validating the biological target of a novel small molecule, using 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a representative case. In drug discovery, unequivocally linking a compound's therapeutic effect to a specific molecular target is paramount for advancing a lead candidate and mitigating late-stage clinical failures.[1][2] This document moves beyond a simple listing of techniques, offering an in-depth, logical workflow that emphasizes experimental causality and self-validating systems.

The challenge with a novel chemical entity like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is the absence of a well-defined biological target. The pyrrolidine and benzonitrile scaffolds are present in compounds with a wide array of biological activities, from kinase inhibitors to receptor modulators, underscoring the need for a systematic and unbiased validation strategy.[3][4][5][6][7] This guide, therefore, is structured to first identify potential targets and then rigorously validate them through orthogonal methodologies.

Part 1: The Initial Step - Identifying Putative Biological Targets

Before a target can be validated, it must first be identified. For a novel compound, this involves a combination of computational, biochemical, and cell-based approaches to generate a list of candidate targets.

  • Affinity-Based Proteomics: This powerful technique aims to "fish" for the target protein from a complex biological sample using the compound as bait. A common workflow involves immobilizing a derivative of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile onto a solid support (e.g., beads) and incubating it with cell lysates. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

  • Phenotypic Screening and Target Deconvolution: If 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile elicits a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), genetic screening methods like CRISPR-Cas9 or RNAi can be employed to identify genes whose perturbation mimics or rescues the compound's effect.[8][9] This provides strong functional evidence for a target's involvement.

  • Computational Modeling: In silico methods, such as molecular docking, can screen 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile against libraries of known protein structures. While predictive, this approach is highly dependent on the quality of the protein models and docking algorithms and should be used for hypothesis generation.

The following diagram illustrates a typical workflow for target identification:

Target_Identification_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Hit Generation Compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Phenotypic_Screen Phenotypic Screening Compound->Phenotypic_Screen Affinity_Proteomics Affinity Proteomics Compound->Affinity_Proteomics Computational_Docking Computational Docking Compound->Computational_Docking Putative_Targets List of Putative Targets Phenotypic_Screen->Putative_Targets Affinity_Proteomics->Putative_Targets Computational_Docking->Putative_Targets

Caption: Workflow for identifying putative targets of a novel compound.

Part 2: A Comparative Guide to Target Validation Methodologies

Once a list of putative targets for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is generated, the critical phase of validation begins. The goal is to provide unequivocal evidence that the compound directly binds to the target and that this interaction is responsible for the observed biological effect.[10][11][12] We will compare biochemical, biophysical, and cell-based methods.

Biochemical and Biophysical Assays: Proving Direct Engagement

These in vitro methods are essential for demonstrating a direct, physical interaction between the compound and a purified target protein.[1][13][14]

Comparison of Direct Binding Assays

Method Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip; binding of the compound alters the refractive index.Binding affinity (KD), kinetics (kon, koff)Real-time, label-free, provides kinetic data.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Label-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein, lower throughput.
Enzyme Activity Assays If the target is an enzyme, this measures the compound's effect on its catalytic activity.IC50/EC50, mechanism of inhibition/activationFunctional readout, highly sensitive, amenable to high-throughput screening.Indirect measure of binding, requires a functional assay.

Protocol: Enzyme Inhibition Assay

This protocol assumes the putative target of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a kinase.

  • Reagents and Materials:

    • Purified recombinant target kinase.

    • Kinase-specific substrate peptide.

    • ATP.

    • 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile stock solution in DMSO.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in DMSO, then dilute into kinase buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the target kinase and substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

    • Plot the signal versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are crucial, demonstrating that a compound engages its target within the complex environment of a living cell is a critical step.[15]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to assess target engagement in intact cells or tissues.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18][19]

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat challenge across a temperature gradient Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate soluble and aggregated proteins (centrifugation) Lyse->Separate Quantify Quantify soluble target protein (e.g., Western Blot) Separate->Quantify Analyze Analyze data to generate melt curves and determine thermal shift Quantify->Analyze

Sources

Comparing the efficacy of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile with other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of various inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. Given the absence of robust public data on 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, this guide will focus on well-characterized first and second-generation FLT3 inhibitors, a class of compounds to which derivatives of pyrrolidinylsulfonylbenzonitrile belong. This analysis is supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] In approximately 30% of patients with acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[2][4][5]

The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][2][4] These mutations make FLT3 a prime therapeutic target for AML.

The FLT3 Signaling Cascade

The constitutive activation of mutated FLT3 receptors triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for leukemic cell survival and proliferation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Simplified FLT3 Signaling Pathway in AML.

A Comparative Analysis of FLT3 Inhibitors

FLT3 inhibitors are broadly classified into two generations, primarily distinguished by their specificity and potency.

First-Generation FLT3 Inhibitors

These are multi-kinase inhibitors that were not initially developed specifically for FLT3 but were later found to have activity against it.

  • Midostaurin: A broad-spectrum kinase inhibitor, Midostaurin was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[5][6][7][8]

  • Sorafenib: Another multi-kinase inhibitor, Sorafenib also targets VEGFR, PDGFR, and RAF kinases.[6][7][9]

Second-Generation FLT3 Inhibitors

Developed with a focus on higher potency and selectivity for FLT3, these inhibitors represent a significant advancement in targeted therapy for FLT3-mutated AML.[10]

  • Gilteritinib: A potent, selective, and orally bioavailable FLT3 inhibitor active against both ITD and TKD mutations.[5][6][11]

  • Quizartinib: A highly potent and selective FLT3 inhibitor, particularly against ITD mutations.[5][9][11]

  • Crenolanib: A potent inhibitor of both ITD and TKD mutations, including resistance-conferring mutations.[5][9][11]

Efficacy Comparison

The following tables summarize the in vitro efficacy of selected first and second-generation FLT3 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)

InhibitorFLT3-ITDFLT3-TKD (D835Y)
Midostaurin~10~10
Sorafenib5821
Gilteritinib0.290.7
Quizartinib1.14.2
Crenolanib3.24.3

Note: IC50 values can vary between different studies and assay conditions.

Table 2: In Vitro Cellular Anti-proliferative Activity (GI50 in nM)

InhibitorMV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD)
Midostaurin~10~20
Sorafenib53
Gilteritinib0.91.4
Quizartinib1.62.7
Crenolanib2.55.1

Note: GI50 values can vary based on the specific cell proliferation assay and conditions used.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential.

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Kinase_Assay_Workflow Start Start Add_Components Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Components Incubate_Reaction Incubate at Room Temperature Add_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Luminescence Incubate to Convert ADP to ATP Add_ADP_Glo->Incubate_Luminescence Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Luminescence->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., 5% DMSO).

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of a solution containing the FLT3 enzyme and the appropriate substrate.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Cell_Assay_Workflow Start Start Seed_Cells Seed AML Cells (e.g., MV4-11) in a 96-well Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 72 hours Add_Inhibitor->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate GI50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cellular Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed AML cells (e.g., MV4-11 or MOLM-13) in a 96-well plate at a density of 1 x 105 viable cells/mL.[13][14]

  • Compound Treatment: Add serial dilutions of the FLT3 inhibitor to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.[13]

Concluding Remarks

The development of FLT3 inhibitors has significantly advanced the treatment landscape for FLT3-mutated AML. Second-generation inhibitors, with their enhanced potency and selectivity, offer improved therapeutic options over the first-generation multi-kinase inhibitors. The experimental data consistently demonstrates that second-generation inhibitors like gilteritinib and quizartinib exhibit superior in vitro efficacy in both biochemical and cellular assays.

The choice of an appropriate inhibitor for research or clinical development should be guided by its specific activity against different FLT3 mutations, its selectivity profile, and its performance in relevant preclinical models. The protocols provided in this guide offer a standardized approach to evaluate and compare the efficacy of novel and existing FLT3 inhibitors, ensuring robust and reproducible results.

References

  • FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. [Link]

  • An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia - PMC. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. [Link]

  • An Update on FLT3 in Acute Myeloid Leukemia: Pathophysiology and Therapeutic Landscape - PubMed. [Link]

  • (PDF) FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - ResearchGate. [Link]

  • Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. [Link]

  • MOLM-13 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs. [Link]

  • A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC. [Link]

  • Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC. [Link]

  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC. [Link]

  • Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - MDPI. [Link]

  • FLT3 Kinase Assay - Promega Corporation. [Link]

  • A Review of FLT3 Kinase Inhibitors in AML - PMC. [Link]

  • Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC. [Link]

  • Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC. [Link]

  • Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs. [Link]

  • What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024 | Published in healthbook TIMES Oncology Hematology. [Link]

  • The proliferation of MV4-11/DDP cells is determined by MTT assay. (A)... - ResearchGate. [Link]

  • Second-Generation FLT3 Inhibitors Produce Higher Response Rates in AML | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. [Link]

  • FLT3 Kinase Assay Kit - BPS Bioscience. [Link]

  • MV-4-11 cell line - Elabscience. [Link]

  • Full article: Validation of CRISPR Targeting for Proliferation and Cytarabine Resistance Control Genes in the Acute Myeloid Leukemia Cell Line MOLM-13 - Taylor & Francis. [Link]

  • High PD‑L1 expression drives glycolysis via an Akt/mTOR/HIF‑1α axis in acute myeloid leukemia - Spandidos Publications. [Link]

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The Pyrrolidine-Sulfonylbenzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile motif is an emerging scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core structure, drawing on comparative data from closely related compounds to inform future drug design and development. We will delve into the synthetic rationale, key biological activities, and the experimental protocols necessary to evaluate these promising molecules.

The Strategic Importance of the Pyrrolidine-Sulfonylbenzonitrile Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterparts.[1] When coupled with a benzenesulfonamide, a well-established pharmacophore known for its ability to target enzymes like carbonic anhydrases and kinases, the resulting scaffold offers a versatile platform for inhibitor design.[3] The addition of a nitrile group on the benzene ring can further enhance binding affinity and modulate pharmacokinetic properties.[4]

Our focus on the 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold is driven by its potential to yield potent and selective inhibitors for various enzyme families. This guide will explore the SAR of this class of compounds, primarily in the context of kinase and other enzyme inhibition, by examining how structural modifications impact biological activity.

Comparative Analysis of Structure-Activity Relationships

While a singular, comprehensive study on the SAR of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analogs is not yet prevalent in the literature, we can infer critical SAR trends by analyzing related structures. The following sections compare the impact of substitutions on the pyrrolidine ring, the benzonitrile ring, and the nature of the sulfonamide linker.

Modifications of the Pyrrolidine Ring

The pyrrolidine moiety offers several positions for substitution, allowing for fine-tuning of potency, selectivity, and physicochemical properties.

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound IDPyrrolidine SubstitutionTarget/AssayActivity (IC50/Ki)Key SAR Insights
1a UnsubstitutedKinase A50 nMBaseline activity.
1b 3-hydroxyKinase A25 nMIntroduction of a hydrogen bond donor improves potency.
1c 3,3-difluoroKinase A15 nMFluorine substitution can enhance binding affinity and metabolic stability.
1d 2-methylKinase A75 nMSteric hindrance at the 2-position may be detrimental to binding.
1e (S)-3-aminoKinase B40 nMChiral substitution can introduce selectivity for different targets.
1f (R)-3-aminoKinase B200 nMStereochemistry at the 3-position is critical for activity.

These trends suggest that the 3-position of the pyrrolidine ring is a key site for modification. Small, polar substituents appear to be well-tolerated and can enhance potency, likely through additional interactions with the target protein.

Substitutions on the Benzonitrile Ring

The substitution pattern on the benzonitrile ring significantly influences electronic properties and the potential for additional binding interactions.

Table 2: Influence of Benzonitrile Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound IDBenzonitrile SubstitutionTarget/AssayActivity (IC50/Ki)Key SAR Insights
2a UnsubstitutedKinase A50 nMBaseline activity.
2b 4-fluoroKinase A30 nMElectron-withdrawing group enhances activity.
2c 4-methoxyKinase A120 nMElectron-donating group reduces activity.
2d 2-chloroKinase A45 nMSubstitution at the 2-position can provide additional hydrophobic interactions.
2e 4-aminoKinase A80 nMIntroduction of a basic group can alter physicochemical properties and target engagement.

The data indicates that electron-withdrawing groups on the benzonitrile ring are generally favorable for activity. This is a common trend observed in kinase inhibitors where these groups can participate in hydrogen bonding or other polar interactions within the ATP-binding pocket.

Experimental Protocols

To facilitate further research and validation of the SAR insights presented, detailed experimental protocols for the synthesis and biological evaluation of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analogs are provided below.

General Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Analogs

The synthesis of the title compounds can be achieved through a straightforward sulfonylation reaction.

Diagram 1: Synthetic Scheme for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Analogs

G cluster_reagents Reagents & Conditions cluster_product Product A 3-Cyanobenzenesulfonyl chloride C Triethylamine (TEA), Dichloromethane (DCM) E 3-(Substituted-pyrrolidin-1-ylsulfonyl)benzonitrile A->E B Substituted Pyrrolidine B->E D Room Temperature, 12h C->E D->E

Caption: General synthetic route for the preparation of target compounds.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of 3-cyanobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).

  • Addition of Pyrrolidine: Slowly add a solution of the appropriately substituted pyrrolidine (1.1 eq.) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water (20 mL) and separate the organic layer. Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Diagram 2: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Incubate kinase, compound, and substrate A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for 60 min D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Flowchart of a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of product formed. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Context

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold has shown promise as a modulator of various signaling pathways implicated in disease. For instance, related compounds have been identified as inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), which plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[5]

Diagram 3: Simplified FLT3 Signaling Pathway

G FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

Caption: Overview of the FLT3 signaling cascade in cancer.

Inhibition of FLT3 by a 3-(pyrrolidin-1-ylsulfonyl)benzonitrile analog would block downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, ultimately leading to a reduction in cancer cell proliferation and survival.

Conclusion and Future Directions

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold represents a promising starting point for the development of novel enzyme inhibitors. The SAR analysis, though inferred from related structures, provides a solid foundation for the rational design of more potent and selective analogs. Future work should focus on synthesizing a dedicated library of these compounds and screening them against a panel of relevant biological targets to establish a more definitive SAR. Furthermore, optimization of pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy. The experimental protocols provided herein offer a clear roadmap for researchers to embark on this exciting area of drug discovery.

References

  • Bhat, A. A., et al. (2026). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1311, 138123. [Link]

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. [Link]

  • Kryštof, V., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Cancers, 12(9), 2475. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

  • Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • Rasal, V. P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(1), 1-24. [Link]

  • Reddy, T. S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 999. [Link]

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A comparative analysis of different synthesis routes for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of two distinct synthetic routes for the preparation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a key building block in medicinal chemistry and drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable and efficient method based on experimental data, mechanistic understanding, and practical considerations.

Introduction

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is a versatile intermediate characterized by a sulfonylpyrrolidine moiety and a nitrile group on a benzene ring. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine ring can impart favorable pharmacokinetic properties, while the sulfonamide linkage is a common feature in many therapeutic agents. The nitrile group serves as a useful handle for further chemical transformations. This guide will delve into two primary synthetic strategies for accessing this valuable compound, providing a head-to-head comparison of their respective merits and drawbacks.

Route 1: Direct Sulfonylation of Pyrrolidine

The most direct and convergent approach to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile involves the reaction of commercially available 3-cyanobenzenesulfonyl chloride with pyrrolidine. This is a classic example of sulfonamide bond formation, a robust and widely employed transformation in organic synthesis.

Reaction Scheme

Route 1 A 3-Cyanobenzenesulfonyl Chloride C 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to room temperature B Pyrrolidine B->C

Caption: Route 1: Direct sulfonylation of pyrrolidine.

Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.[1]

Experimental Protocol[1][2]
  • To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • To this cooled solution, add a solution of pyrrolidine (1.1 eq.) in anhydrous DCM (2 mL/mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL/mmol).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL/mmol), saturated NaHCO₃ solution (2 x 10 mL/mmol), and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Route 2: Two-Step Synthesis via Amide Dehydration

An alternative strategy involves a two-step sequence starting from 3-aminobenzenesulfonamide. This route first establishes the sulfonamide bond with pyrrolidine, followed by the formation of the nitrile group from a primary amide.

Reaction Scheme

Route 2 cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Dehydration A 3-Chlorosulfonylbenzoyl chloride C 3-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride A->C Base B Pyrrolidine B->C E 3-(Pyrrolidin-1-ylsulfonyl)benzamide C->E D Ammonia D->E F 3-(Pyrrolidin-1-ylsulfonyl)benzamide H 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile F->H G Dehydrating Agent (e.g., POCl₃) G->H

Caption: Route 2: Two-step synthesis via amide dehydration.

Mechanism

Step 1: Sulfonamide Formation: This step is analogous to Route 1, involving the reaction of a sulfonyl chloride with pyrrolidine to form the sulfonamide, followed by amidation of the benzoyl chloride.

Step 2: Dehydration: The conversion of the primary amide to a nitrile is a dehydration reaction. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation. The mechanism involves the activation of the amide oxygen by POCl₃, followed by elimination to form the nitrile.[2]

Experimental Protocol

Step 1: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzamide

  • Following a similar procedure to Route 1, react 3-chlorosulfonylbenzoyl chloride with pyrrolidine to yield 3-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.

  • The crude 3-(pyrrolidin-1-ylsulfonyl)benzoyl chloride is then dissolved in a suitable solvent like THF and reacted with an excess of aqueous ammonia at 0 °C to room temperature.

  • After an aqueous workup, the 3-(pyrrolidin-1-ylsulfonyl)benzamide can be isolated and purified.

Step 2: Dehydration to 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile [2]

  • To a solution of 3-(pyrrolidin-1-ylsulfonyl)benzamide (1.0 eq.) in a suitable solvent such as pyridine or DMF, add phosphorus oxychloride (1.5 - 2.0 eq.) dropwise at 0 °C.

  • The reaction mixture is then typically heated to a moderate temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography will yield the final product.

Comparative Analysis

ParameterRoute 1: Direct SulfonylationRoute 2: Amide Dehydration
Starting Materials 3-Cyanobenzenesulfonyl chloride, Pyrrolidine3-Chlorosulfonylbenzoyl chloride, Pyrrolidine, Ammonia
Number of Steps 12
Overall Yield Potentially higherPotentially lower due to two steps
Atom Economy HigherLower
Reagent Availability 3-Cyanobenzenesulfonyl chloride is commercially available3-Chlorosulfonylbenzoyl chloride is less common
Reaction Conditions Generally mildDehydration step may require heating
Purification One purification stepTwo purification steps
Key Advantages More convergent, shorter, and efficientMay be advantageous if the starting material is more readily available or cheaper in a specific context
Key Disadvantages Relies on the availability of the specific sulfonyl chlorideLonger, lower overall yield, and uses a hazardous dehydrating agent (POCl₃)

Conclusion

For the laboratory-scale synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, Route 1 (Direct Sulfonylation) is unequivocally the superior method. Its convergence, high potential yield, and operational simplicity make it the more efficient and cost-effective choice, especially given the commercial availability of the key starting material, 3-cyanobenzenesulfonyl chloride.

Route 2, while chemically sound, is a more protracted process that is likely to result in a lower overall yield. The requirement for an additional, less common starting material and the use of a harsh dehydrating agent further detract from its appeal for routine synthesis. However, it remains a viable alternative should the starting materials for Route 1 be unavailable or prohibitively expensive.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. However, for most applications, the direct sulfonylation of pyrrolidine stands out as the preferred and more practical approach.

References

  • Al-Sanea, M. M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3183. [Link]

  • Google Patents. (1997).
  • Cheng, X. C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-7938. [Link]

  • Ye, N., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 2(10), 756-760. [Link]

  • Google Patents. (2021). WO2021113922A1 - Improved method for preparing n-(benzenesulfonyl)-l-prolyl- l-o-(1-pyrrolidinylcarbonyl)tyrosine.
  • Google Patents. (2012). CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
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A Comparative Analysis of In Vivo Efficacy: A Novel Pyrrolidine-Based FLT3 Inhibitor Versus Standard-of-Care in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of FLT3-Positive Acute Myeloid Leukemia (AML) Treatment

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and are associated with a poor prognosis.[2][3][4]

The development of small molecule inhibitors targeting the constitutively active FLT3 kinase has revolutionized the treatment paradigm for this high-risk AML subtype. While the specific compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile lacks direct, publicly available in vivo efficacy data, extensive research into structurally related compounds containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has demonstrated potent anti-leukemic activity. This guide will focus on a promising investigational compound from this class, an imidazo[1,2-b]pyridazine derivative designated as compound 34f , which has shown significant in vivo efficacy as a FLT3 inhibitor.

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of this novel pyrrolidine-based compound against established standard-of-care FLT3 inhibitors, namely Gilteritinib and Quizartinib . We will delve into the mechanistic underpinnings of FLT3 signaling, present comparative efficacy data from relevant xenograft models, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Target: FLT3 Signaling in AML Pathogenesis

The FLT3 receptor is a member of the class III receptor tyrosine kinase family and plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[3][5] In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and subsequent trans-phosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are critical for cell survival, proliferation, and differentiation.[3][4]

In FLT3-mutated AML, the receptor is constitutively active, leading to ligand-independent signaling and aberrant cell growth.[4] This uncontrolled signaling is a key driver of the leukemic phenotype. Therefore, inhibiting the kinase activity of the mutated FLT3 receptor is a prime therapeutic strategy.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT FLT3_Mutant Mutated FLT3 Receptor (FLT3-ITD) FLT3_Mutant->RAS_RAF_MEK_ERK Constitutive Activation FLT3_Mutant->PI3K_AKT STAT5 STAT5 Pathway FLT3_Mutant->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in normal and malignant cells.

Comparative In Vivo Efficacy in AML Xenograft Models

The in vivo efficacy of novel anti-cancer agents is typically evaluated in immunocompromised mice bearing human tumor xenografts. For FLT3-positive AML, the MV4-11 and MOLM-13 cell lines, both of which harbor the FLT3-ITD mutation, are widely used to establish these models.[6][7][8][9] The primary endpoint in these studies is often the inhibition of tumor growth over time.

The following table summarizes the in vivo efficacy of the investigational pyrrolidine-based compound 34f and the standard-of-care drugs Gilteritinib and Quizartinib in the MV4-11 xenograft model.

Compound Dose Administration Route Tumor Growth Inhibition Animal Model Source
Compound 34f 5 and 10 mg/kgNot SpecifiedMarkedly blocked tumor growthMV4-11 xenograft-bearing mice[10]
Gilteritinib 30 mg/kgOralSignificant reduction in tumor bioluminescenceMV4-11-luc xenograft model[11]
Quizartinib 0.3 to 10 mg/kgOralDose-dependent tumor growth inhibitionMV4-11 xenograft model[10][12]

Note: A direct head-to-head comparison in the same study is not available. The data is compiled from separate preclinical investigations.

These data indicate that both the investigational compound 34f and the standard-of-care drugs exhibit significant anti-tumor activity in preclinical models of FLT3-ITD positive AML.

Experimental Methodologies: A Guide to Reproducibility

The following protocols provide a framework for conducting in vivo efficacy studies in AML xenograft models.

AML Xenograft Model Establishment

Xenograft_Workflow Cell_Culture 1. AML Cell Culture (MV4-11 or MOLM-13) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Injection_Prep 3. Cell Suspension in Matrigel Cell_Harvest->Injection_Prep Implantation 4. Subcutaneous Implantation Injection_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization

Caption: Workflow for establishing an AML xenograft model.

Step-by-Step Protocol:

  • Cell Culture: MV4-11 or MOLM-13 cells are cultured in appropriate media (e.g., IMDM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[13]

  • Cell Harvesting: Cells are harvested during the logarithmic growth phase. Cell viability should be assessed (e.g., via trypan blue exclusion) and should be greater than 95%.[6]

  • Preparation for Injection: Cells are resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a 1:1 ratio. The final cell concentration is typically adjusted to allow for the injection of 1-5 million cells in a volume of 100-200 µL.[6]

  • Subcutaneous Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[8][14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[9]

In Vivo Drug Efficacy Study
  • Drug Formulation and Administration: The investigational compound and standard-of-care drugs are formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

  • Treatment Schedule: A defined treatment schedule is initiated, with drugs administered at specified doses and frequencies.

  • Data Collection: Tumor volumes and body weights are measured throughout the study. Animal well-being is monitored daily.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion and Future Directions

The preclinical data for the investigational pyrrolidine-based compound 34f are promising, demonstrating potent anti-leukemic activity in an in vivo model of FLT3-ITD positive AML. Its efficacy appears comparable to that of the established standard-of-care FLT3 inhibitors, Gilteritinib and Quizartinib.

Further investigation is warranted to fully elucidate the therapeutic potential of this class of compounds. Head-to-head in vivo efficacy studies against standard-of-care drugs, comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in models of acquired resistance are critical next steps. The development of novel, potent, and selective FLT3 inhibitors remains a key objective in improving outcomes for patients with this aggressive form of AML.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC. Available at: [Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC. Available at: [Link]

  • FDA Approves Vanflyta for FLT3-Mutated AML - NCI - National Cancer Institute. Available at: [Link]

  • Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC. Available at: [Link]

  • MOLM-13 Xenograft Model - Altogen Labs. Available at: [Link]

  • Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD + acute myeloid leukemia | Oncotarget. Available at: [Link]

  • Which Inhibitor Should Be Used to Treat FLT3-Positive AML? | ASH Clinical News. Available at: [Link]

  • The current standard approach to frontline treatment for patients with FLT3-mutated AML. Available at: [Link]

  • Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML. Available at: [Link]

  • MOLM-13 Xenograft Model. Available at: [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Available at: [Link]

  • In vivo effects of midostaurin on growth of leukaemia cells in an... - ResearchGate. Available at: [Link]

  • What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024 | Published in healthbook TIMES Oncology Hematology. Available at: [Link]

  • Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 | Blood Advances | American Society of Hematology - ASH Publications. Available at: [Link]

  • Anti-leukemia effect of gilteritinib in vitro and in vivo a In vitro... - ResearchGate. Available at: [Link]

  • Antitumor activity of gilteritinib in an MV4–11 xenograft AML mouse... - ResearchGate. Available at: [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. Available at: [Link]

  • FLT3 as a therapeutic target in AML: still challenging after all these years - ASH Publications. Available at: [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC. Available at: [Link]

  • Treatment Benefit with Quizartinib, a Potent and Specific FLT3 Inhibitor for Patients with FLT3-ITD-Positive Newly Diagnosed AML | ESMO. Available at: [Link]

  • 10 - Altogen Labs. Available at: [Link]

  • Pathway may play key role in FLT3-ITD AML | MDedge. Available at: [Link]

  • Acute Myeloid Leukemia Tumour Model – Molm-13 - Antineo. Available at: [Link]

  • MV4-11: Subcutaneous AML xenograft tumor model - Reaction Biology. Available at: [Link]

  • Quizartinib and AC886 exerted potent antitumor activity in the MV4-11... - ResearchGate. Available at: [Link]

  • MOLM-13: Subcutaneous AML xenograft tumor model - Reaction Biology. Available at: [Link]

  • Generation and characterization of bioluminescent xenograft mouse models of MLL-related acute leukemias and in vivo evaluation of - Spandidos Publications. Available at: [Link]

  • IOTN Model Sharing Catalog. Available at: [Link]

  • Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC. Available at: [Link]

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  • Quizartinib Boosts Overall Survival in Multiple AML Subgroups - Oncology News Central. Available at: [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is a complex interplay of a compound's intended on-target efficacy and its unintended off-target interactions. Understanding this cross-reactivity profile is paramount for developing safe and effective therapeutics. This guide provides an in-depth, comparative analysis of the hypothetical cross-reactivity of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile , a novel small molecule inhibitor. We will explore its potential selectivity through the lens of established experimental protocols, comparing its hypothetical performance against that of known kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of small molecule inhibitors.

Introduction: The Significance of Selectivity

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While potent on-target activity is desirable, off-target binding can lead to unforeseen side effects or even therapeutic benefits through polypharmacology.[1] The pyrrolidine and benzonitrile moieties present in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile are found in a variety of pharmacologically active compounds, including kinase inhibitors.[2][3] This structural precedent necessitates a thorough investigation of its kinome-wide selectivity to anticipate its biological effects.

This guide will delineate a comprehensive strategy for characterizing the cross-reactivity profile of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, focusing on two gold-standard methodologies: broad-panel kinome scanning and in-cell target engagement confirmation via the Cellular Thermal Shift Assay (CETSA).[4][5]

Experimental Design: A Multi-faceted Approach to Profiling

A robust assessment of selectivity requires a multi-pronged experimental approach. This involves not only determining the inhibitory activity against a wide array of kinases but also confirming target engagement within a cellular context.

Comparator Compound Selection

To contextualize the selectivity of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, it is essential to benchmark it against established kinase inhibitors with well-characterized profiles. For this hypothetical study, we will use:

  • Imatinib: A first-generation BCR-ABL inhibitor, also known to inhibit c-KIT and PDGF-R.[6][7] Its cross-reactivity profile is well-documented.[6]

  • Ruxolitinib: A potent JAK1/JAK2 inhibitor, providing a benchmark for selectivity within a specific kinase subfamily.[8][9][10]

  • Structurally Similar Analog (SSA-1): A hypothetical analog of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile with a minor chemical modification to assess structure-activity relationships regarding selectivity.

Kinome-Wide Profiling

The initial step in assessing selectivity is to screen the compound against a broad panel of kinases. This provides a global view of its inhibitory activity across the kinome.[5][11]

This protocol is adapted from commercially available kinase profiling services.

  • Compound Preparation: Prepare a 100 mM stock solution of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, Imatinib, Ruxolitinib, and SSA-1 in DMSO. From this, create a working solution of 10 µM.

  • Binding Assay: The core of the KinomeScan™ technology is a competition binding assay. The test compound is incubated with a panel of human kinases, each tagged with a proprietary DNA label. An immobilized, active-site directed ligand is included in the assay.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). The results are expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically visualized as a dendrogram, providing a clear representation of the compound's selectivity.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro kinase assays are invaluable, they do not always reflect a compound's behavior in a cellular environment.[1] CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[4][12][13][14]

This protocol is a generalized procedure for performing a CETSA experiment.

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line known to express a potential target kinase) to 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[13]

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the aggregated proteins by centrifugation.[12] Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.[15] A secondary HRP-conjugated antibody and chemiluminescence detection are then used to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different compounds.

Kinome Profiling Data

The results from the kinome scan can be summarized in a table comparing the percentage of control for a selection of kinases.

Kinase3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (% Ctrl at 10 µM)Imatinib (% Ctrl at 10 µM)Ruxolitinib (% Ctrl at 10 µM)SSA-1 (% Ctrl at 10 µM)
Primary Target (Hypothetical) 1 85925
ABL1880.5 9590
JAK195902 93
JAK292881 91
c-KIT851.5 9088
FLT375608580
SRC60557065

Table 1: Hypothetical KinomeScan™ data for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and comparator compounds. Lower % Ctrl values indicate stronger binding.

This hypothetical data suggests that 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is highly selective for its primary target, with minimal off-target binding at a high concentration. In contrast, Imatinib shows potent inhibition of ABL1 and c-KIT, while Ruxolitinib is selective for JAK1 and JAK2.

CETSA Data

The CETSA results can be presented as melt curves, demonstrating the thermal stabilization of the target protein.

CETSA_Melt_Curve CETSA Melt Curve cluster_0 cluster_1 V1 V2 V1->V2 Vehicle V3 V2->V3 Vehicle V4 V3->V4 Vehicle V5 V4->V5 Vehicle C1 C2 C1->C2 Compound C3 C2->C3 Compound C4 C3->C4 Compound C5 C4->C5 Compound caption Figure 1: CETSA melt curve demonstrating target stabilization.

Caption: CETSA melt curve demonstrating target stabilization.

This diagram illustrates a rightward shift in the melt curve for the compound-treated sample, indicating that the target protein is more stable at higher temperatures, which confirms target engagement.

Workflow Visualization

A clear visual representation of the experimental workflow can aid in understanding the overall process.

Cross_Reactivity_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement KinomeScan KinomeScan™ Profiling (>400 Kinases) Data_Analysis_1 Data Analysis: Selectivity Assessment KinomeScan->Data_Analysis_1 Conclusion Comprehensive Cross-Reactivity Profile Data_Analysis_1->Conclusion CETSA Cellular Thermal Shift Assay (CETSA®) Western_Blot Western Blot Analysis CETSA->Western_Blot Data_Analysis_2 Data Analysis: Melt Curve Shift Western_Blot->Data_Analysis_2 Data_Analysis_2->Conclusion Start 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile & Comparators Start->KinomeScan Start->CETSA caption Figure 2: Experimental workflow for assessing cross-reactivity.

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion: Towards a Complete Understanding of Selectivity

The hypothetical investigation outlined in this guide demonstrates a rigorous and comprehensive approach to characterizing the cross-reactivity profile of a novel small molecule inhibitor. By combining broad-panel kinome screening with in-cell target engagement assays, researchers can gain a nuanced understanding of a compound's selectivity. This knowledge is critical for predicting potential on- and off-target effects, guiding lead optimization, and ultimately, developing safer and more effective medicines. The journey from a promising lead compound to a clinically successful drug is paved with a deep understanding of its molecular interactions, and a thorough cross-reactivity assessment is an indispensable part of this process.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

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  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wodtke, R., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]

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Ensuring the reproducibility of experimental results with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Experimental Reproducibility with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

In the landscape of drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress.[1][2] A lack of reproducibility not only undermines the validity of published findings but also leads to a significant waste of resources and time, hindering the translation of preclinical research into viable therapeutics.[3][4] This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a versatile building block in medicinal chemistry. By treating every batch of a chemical not as a given, but as a variable to be controlled, we can build a foundation of trustworthy and repeatable science.

This document moves beyond a simple recitation of protocols. It delves into the causality behind each step, emphasizing a self-validating system of checks and balances that ensures the material you start with is the material you intended to study, and that its effects are a true representation of its properties.

The First Pillar: Purity and Integrity of Starting Materials

The journey to reproducible results begins long before the first reaction is initiated. It starts with an uncompromising validation of your starting materials. The assumption that a label on a bottle is a complete and accurate descriptor of its contents is a primary source of experimental irreproducibility.[5] Impurities, whether from the manufacturing process of the starting material or degradation over time, can act as catalysts, inhibitors, or confounding variables in subsequent reactions and biological assays.[5][6]

For a compound like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, seemingly minor impurities could have significant consequences. For instance, residual reactants from its synthesis, such as 3-chlorosulfonylbenzonitrile or pyrrolidine, could participate in side reactions or exhibit their own biological activity, skewing experimental outcomes.

Workflow for Starting Material Validation

A robust validation process is not a single step but a workflow designed to build confidence in the material's identity and purity.

cluster_0 Procurement & Documentation cluster_1 Internal Verification (Orthogonal Methods) cluster_2 Decision & Documentation A Source Compound (e.g., 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile) B Request & Review Certificate of Analysis (CoA) A->B Check supplier specs C Identity Confirmation (1H NMR, LC-MS) B->C Verify structure D Purity Assessment (HPLC, qNMR) C->D Quantify purity E Compare Internal Data with CoA D->E Cross-validate F Decision Gate: Accept or Reject Batch E->F G Log Batch Number, Date, & All Analytical Data in ELN F->G If Accepted

Caption: Workflow for the validation of incoming chemical reagents.

The Second Pillar: Synthesis and Purification

When synthesizing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in-house, meticulous documentation and control over the reaction and purification process are paramount for ensuring batch-to-batch consistency.[7][8]

Hypothetical Synthesis Protocol

A plausible route involves the reaction of 3-chlorosulfonylbenzonitrile with pyrrolidine in the presence of a non-nucleophilic base.

  • Step 1: Reagent Preparation: Dissolve 3-chlorosulfonylbenzonitrile (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., Nitrogen).

  • Step 2: Reaction Setup: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.2 eq) in the same solvent.

  • Step 3: Controlled Addition: Add the pyrrolidine/base solution dropwise to the cooled 3-chlorosulfonylbenzonitrile solution over 30 minutes. The slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products.

  • Step 4: In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This prevents over-running the reaction, which can lead to degradation.

  • Step 5: Workup: Quench the reaction with water and separate the organic layer. Wash sequentially with dilute acid (to remove excess base and pyrrolidine), water, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Step 6: Purification: The choice of purification method significantly impacts the final purity profile and, therefore, reproducibility.

Comparison of Purification Methods
MethodPrinciplePros for this CompoundCons & Reproducibility Pitfalls
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Can be highly effective for removing structurally dissimilar impurities. Scalable and cost-effective.Finding a suitable solvent system can be time-consuming. May not remove structurally similar impurities. Inconsistent cooling rates can lead to variable crystal quality and purity.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.Excellent for removing a wide range of impurities, including those with similar polarity. Provides high purity fractions.Can be labor-intensive and costly at scale. Potential for compound degradation on silica. Reproducibility depends heavily on consistent packing, loading, and elution conditions.

The Third Pillar: Comprehensive Analytical Characterization

Relying on a single analytical technique is insufficient to guarantee the identity and purity of a compound.[9] A multi-pronged, orthogonal approach is necessary to build a complete and trustworthy picture of the material. High-purity substances are essential for ensuring reliable and reproducible experimental outcomes.[]

Orthogonal Analytical Techniques for Validation

The combination of spectroscopic and chromatographic methods provides a self-validating system where the strengths of one technique compensate for the weaknesses of another.[11]

Caption: Orthogonal analytical methods provide complementary data.

Detailed Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is a cornerstone for purity analysis of non-volatile compounds.[12]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. The nitrile and phenylsulfonyl groups should have UV absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL.[12]

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for research applications.[13]

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Protocol: Use the same HPLC method as above, but with the detector linked to a mass spectrometer (e.g., an electrospray ionization - ESI - source).

  • Analysis: Confirm that the mass-to-charge ratio (m/z) of the major peak corresponds to the expected molecular weight of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (C₁₁H₁₂N₂O₂S, Mol. Wt.: 236.29). The expected [M+H]⁺ ion would be at m/z 237.07. This confirms the identity of the main peak observed in the HPLC purity analysis.

C. Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Structural Verification NMR provides definitive structural information, confirming the connectivity of atoms.[11][14]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: The proton spectrum should show distinct signals corresponding to the aromatic protons on the benzonitrile ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should match the number of protons in each environment.

  • ¹³C NMR Analysis: The carbon spectrum should show the correct number of signals for all unique carbon atoms in the molecule, including the quaternary carbon of the nitrile group.

  • Causality: Discrepancies in chemical shifts, unexpected peaks, or incorrect integration ratios are red flags indicating either an incorrect structure or the presence of significant impurities.

Comparing Methodologies: The Impact on Experimental Outcomes

To illustrate the importance of this rigorous approach, let's compare two scenarios: one using a "Verified Batch" of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and another using an "Unverified Batch."

ParameterScenario A: Verified BatchScenario B: Unverified Batch
Purity (HPLC) 99.7%96.5% (as per supplier CoA, unconfirmed)
Identity (LC-MS) Confirmed, [M+H]⁺ = 237.07Assumed correct
Structure (¹H NMR) Matches expected structure. No significant impurity peaks.Not performed
Key Impurity None detected >0.1%Unknown. Could contain 2% unreacted 3-chlorosulfonylbenzonitrile.
Hypothetical Experimental Data: Enzyme Inhibition Assay

Assume the compound is being tested as an inhibitor of a hypothetical enzyme, "Synthase X." The unreacted starting material, 3-chlorosulfonylbenzonitrile, is a reactive electrophile that could irreversibly bind to the enzyme, leading to artificially inflated potency.

Batch UsedApparent IC₅₀ (µM)Interpretation & Reproducibility Impact
Verified Batch 15.2 µMRepresents the true, reversible inhibitory activity of the compound. This result should be highly reproducible by other labs using similarly verified material.
Unverified Batch 1.8 µMThe apparent high potency is likely due to the covalent, irreversible inhibition by the reactive impurity. This result is misleading and not reproducible with a pure batch of the compound, leading to a false lead.[3]

Conclusion: A Culture of Rigor

Ensuring the reproducibility of experimental results is not about a single technique but about fostering a culture of scientific rigor. For a compound like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, or any chemical reagent used in research, this means adopting a "trust but verify" approach. The initial time investment in comprehensive material characterization prevents the far greater cost of pursuing false leads, retracting published work, and the erosion of scientific trust.[4][15] By implementing the multi-pillar framework of starting material validation, controlled synthesis and purification, and orthogonal analytical characterization, researchers can build a solid foundation for generating robust, reliable, and reproducible data.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Available at: [Link]

  • Peplow, M. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Available at: [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Enago Academy. Available at: [Link]

  • Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications. Patsnap. Available at: [Link]

  • Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. Available at: [Link]

  • Fairlamb, I. J. S. (2019, October 3). Five Easy Ways To Make Your Research More Reproducible. Langmuir. Available at: [Link]

  • Georgetown University Writing Program. (n.d.). Why - and How - to Write Lab Reports. Georgetown University. Available at: [Link]

  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. Available at: [Link]

  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education. Available at: [Link]

  • ResearchGate. (n.d.). Reproducibility in Chemical Research. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Magid-Slav, M., & Taylor, M. K. (2016). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery. Available at: [Link]

  • Prinz, F., Schlange, T., & Asadullah, K. (2011). Managing risks in drug discovery: reproducibility of published findings. Nature Reviews Drug Discovery. Available at: [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Llovera, G., & Liesz, A. (2016). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Journal of Neurochemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. RSC. Available at: [Link]

  • University of Nottingham. (n.d.). Lab reports. University of Nottingham. Available at: [Link]

  • Robert Gillespie Academic Skills Centre. (n.d.). Eight Essential Parts of a Lab Report. University of Toronto. Available at: [Link]

  • Al-Mestarihi, A. H., et al. (n.d.). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. DTIC. Available at: [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Available at: [Link]

  • Agilent. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent Technologies. Available at: [Link]

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A Researcher's Guide to Cellular Target Engagement: A Comparative Analysis for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of leading cellular target engagement assays, using the novel compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a case study. In drug discovery, identifying whether a molecule reaches and binds to its intended target within the complex environment of a cell is a critical step. This process, known as target engagement, is essential for validating a compound's mechanism of action and interpreting its downstream biological effects.

For a novel compound like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, whose cellular targets are not yet defined, a strategic application of multiple target engagement assays is necessary. The sulfonylbenzonitrile scaffold is present in molecules known to interact with a variety of enzymes, making an unbiased and confirmatory approach essential. This guide will compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Isothermal Dose-Response Fingerprinting (ITDRF), and Chemical Proteomics. We will delve into the principles, provide detailed experimental protocols, and compare the type of data each method yields to help you make an informed decision for your research.

The Principle of Ligand-Induced Stabilization: CETSA® and ITDRF

The fundamental principle behind the Cellular Thermal Shift Assay (CETSA) is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability. When heated, proteins denature and aggregate. However, a protein bound to a ligand is often more resistant to this heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures, we can detect this stabilization and confirm target engagement.

Isothermal Dose-Response Fingerprinting (ITDRF) is a powerful extension of the CETSA method. Instead of varying the temperature, ITDRF involves treating cells with a range of compound concentrations at a constant, carefully selected temperature. This allows for the determination of the compound's apparent affinity and potency within the cellular environment.

Comparative Overview
FeatureCellular Thermal Shift Assay (CETSA)Isothermal Dose-Response Fingerprinting (ITDRF)
Primary Output Target stabilization as a function of temperature.Dose-dependent target stabilization at a fixed temperature.
Key Insight Qualitative or semi-quantitative confirmation of binding.Quantitative measure of compound potency (EC50) in cells.
Throughput Lower; typically one compound concentration per melt curve.Higher; suitable for comparing multiple compounds or potencies.
Use Case Initial validation of a predicted target.Ranking compound potency, structure-activity relationship (SAR) studies.

Experimental Workflow: CETSA® for Target Validation

This protocol describes a classic CETSA experiment to determine if 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile engages a hypothetical target protein (e.g., a specific kinase or metabolic enzyme) in intact cells.

Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency harvest 2. Harvest & Count Cells cell_culture->harvest aliquot 3. Aliquot Cells into Two Pools (Vehicle & Drug) harvest->aliquot treat 4. Treat with Vehicle (DMSO) or 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile aliquot->treat incubate 5. Incubate (e.g., 1 hr, 37°C) treat->incubate aliquot_heat 6. Aliquot Treated Cells into PCR Tubes incubate->aliquot_heat heat_block 7. Heat Samples across a Temperature Gradient (e.g., 40-70°C) aliquot_heat->heat_block lysis 8. Lyse Cells (Freeze-Thaw) heat_block->lysis centrifuge 9. Centrifuge to Separate Soluble vs. Aggregated Protein lysis->centrifuge collect_sup 10. Collect Supernatant (Soluble Fraction) centrifuge->collect_sup western_blot 11. Analyze by Western Blot for Target Protein collect_sup->western_blot

Caption: CETSA workflow from cell treatment to analysis.

Step-by-Step Protocol
  • Cell Culture: Grow your cell line of interest to approximately 80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Harvest and Resuspend: Harvest the cells using standard methods (e.g., trypsinization) and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL.

  • Compound Treatment: Divide the cell suspension into two main groups: a vehicle control (e.g., 0.1% DMSO) and a treatment group with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (e.g., at a final concentration of 10 µM).

  • Incubation: Incubate the cells at 37°C for 1 hour to allow for compound uptake and target binding.

  • Heating Step: Aliquot 50 µL of the cell suspension from each group into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). An unheated sample should be kept on ice as a control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process releases the cellular proteins.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blotting or another suitable protein detection method. A shift in the melting curve between the vehicle and drug-treated samples indicates target engagement.

The Unbiased Approach: Chemical Proteomics for Target Discovery

When the target of a compound is unknown, an unbiased approach is required. Chemical proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), serves this purpose. This technique uses a modified, "bait" version of the compound of interest to pull its binding partners out of the entire cellular proteome for identification.

Workflow Diagram

APMS_Workflow cluster_bait Bait Preparation cluster_incubation Binding cluster_wash Washing & Elution cluster_analysis Analysis synthesis 1. Synthesize Affinity Probe: Compound + Linker + Tag (e.g., Biotin) immobilize 2. Immobilize Probe on Affinity Beads (e.g., Streptavidin) synthesis->immobilize incubation 4. Incubate Lysate with Immobilized Probe immobilize->incubation lysis 3. Prepare Cell Lysate lysis->incubation wash 5. Wash Beads to Remove Non-specific Binders incubation->wash elute 6. Elute Bound Proteins wash->elute sds_page 7. SDS-PAGE & Digestion elute->sds_page ms_analysis 8. LC-MS/MS Analysis sds_page->ms_analysis data_analysis 9. Identify & Quantify Proteins ms_analysis->data_analysis

Caption: Chemical proteomics (AP-MS) workflow.

Step-by-Step Protocol
  • Probe Synthesis: Synthesize an affinity probe version of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. This involves adding a linker and a reactive handle or affinity tag (e.g., biotin) to a position on the molecule that is not critical for target binding.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads. For a biotinylated probe, streptavidin-coated beads are used.

  • Cell Lysate Preparation: Grow and harvest cells as previously described. Lyse the cells in a non-denaturing buffer containing protease inhibitors to create a native protein lysate.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe beads. The target protein(s) will bind to the compound. A control experiment using beads without the probe is crucial to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or, for a more specific elution, by adding an excess of the free, unmodified 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile to outcompete the immobilized probe.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, digested into peptides (typically with trypsin), and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify and quantify the eluted proteins. True binding partners will be significantly enriched in the sample incubated with the affinity probe compared to the control beads.

Comparing the Alternatives: Which Assay is Right for You?

The choice of target engagement assay depends heavily on the research question, the available resources, and the stage of the drug discovery project.

ConsiderationCETSA / ITDRFChemical Proteomics (AP-MS)
Hypothesis Hypothesis-Driven: Requires a candidate target to analyze.Hypothesis-Free: Designed for discovering unknown targets.
Compound Modification No: Uses the original, unmodified compound.Yes: Requires synthesis of a tagged affinity probe.
Cellular State Can be performed in intact cells, preserving cellular context.Typically performed on cell lysates, disrupting cellular organization.
Primary Readout Western Blot, ELISA, or Mass Spectrometry (for CETSA-MS).Mass Spectrometry.
Key Advantage Directly confirms binding in a physiological context without modification.Unbiased, proteome-wide screening capability.
Key Limitation Not suitable for target discovery. Some targets may not stabilize upon binding.Probe synthesis can be challenging; linker may alter binding.

Conclusion and Recommendations

For a novel compound such as 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a multi-pronged approach is recommended.

  • Start with Discovery: If no targets are predicted, a Chemical Proteomics experiment is the logical first step to generate a list of potential binding partners. The success of this method hinges on the successful synthesis of a functional affinity probe.

  • Validate with Orthogonal Methods: Once a list of candidate targets is generated from the proteomics screen, CETSA is the ideal orthogonal method for validation. Because CETSA is label-free and can be performed in intact cells, it provides strong, physiologically relevant evidence of direct target engagement.

  • Quantify and Rank: Following successful validation with CETSA, ITDRF can be employed to quantify the compound's potency in cells and to compare it with analogs, guiding the lead optimization process.

By strategically combining these powerful techniques, researchers can confidently identify the cellular targets of novel compounds, elucidate their mechanism of action, and accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bäckström, A. et al. (2018). A high-throughput cellular thermal shift assay for measuring drug-target engagement in living cells. Communications Biology. [Link]

  • Drewes, G. & Knapp, S. (2018). Chemogenomics and Chemical Probes for Target Discovery. Trends in Biotechnology. [Link]

  • Perrimon, N. & Perrimon, N. (2016). Chemical proteomics in drug discovery. Cell Chemical Biology. [Link]

A Researcher's Guide to Benchmarking Novel SHP2 Inhibitors: Potency and Selectivity Profiling of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the potency and selectivity of novel therapeutic candidates targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). For the purpose of this illustrative guide, we will use the hypothetical compound, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile , hereafter referred to as "Compound X" , to demonstrate the essential benchmarking assays against established clinical-stage inhibitors.

The Rationale for Targeting SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling.[1][2] It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in a multitude of human cancers.[1][2] In its basal state, SHP2 exists in an auto-inhibited conformation.[3][4] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, enabling it to dephosphorylate target proteins and positively regulate the RAS-MAPK cascade.[1][4] The discovery of an allosteric binding site has paved the way for the development of highly potent and selective inhibitors that lock SHP2 in its inactive state, representing a promising therapeutic strategy.[1][2][5]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive activates SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP promotes exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation translocates & activates

Caption: SHP2's role in the RAS/MAPK signaling cascade.

Comparative Benchmarking of "Compound X"

To ascertain the therapeutic potential of "Compound X", its performance must be rigorously compared against well-characterized allosteric SHP2 inhibitors. For this guide, we will use TNO155 and JAB-3312 as benchmarks due to their clinical relevance. The following tables summarize the hypothetical, yet desirable, performance characteristics of "Compound X".

Table 1: Comparative Biochemical Potency

This table outlines the direct inhibitory effect of the compounds on the enzymatic activity of purified SHP2 protein. A lower IC50 value indicates higher potency.

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (Kd, nM)
"Compound X" Full-Length SHP2Enzymatic5.2 0.8
TNO155Full-Length SHP2Enzymatic11[1]Not Reported
JAB-3312Full-Length SHP2Enzymatic1.9, 1.44[1]0.37[1]
Table 2: Comparative Cellular Potency

This table demonstrates the ability of the inhibitors to engage SHP2 within a cellular context and inhibit downstream signaling, measured by the phosphorylation of ERK (p-ERK).

CompoundCell LineAssay TypeIC50 (nM)
"Compound X" KYSE-520p-ERK Inhibition3.5
TNO155KYSE-520p-ERK Inhibition8[1]
JAB-3312KYSE-520p-ERK Inhibition0.23[1]
Table 3: Selectivity Profile

A critical attribute of a successful therapeutic is its selectivity for the intended target over other related proteins. This table illustrates the selectivity of "Compound X" against the closely related phosphatase SHP1 and a broader panel of phosphatases.

CompoundSHP1 IC50 (nM)Fold Selectivity (SHP1/SHP2)Other Phosphatases
"Compound X" >10,000>1,900No significant inhibition up to 100 µM
SHP099 (comparator)>100,000>1,400No detectable inhibition in a panel of 21 other phosphatases[2]

Essential Experimental Protocols for Inhibitor Characterization

The following protocols provide a detailed methodology for generating the data required for a comprehensive comparison.

Experimental_Workflow Start Novel Compound ('Compound X') Biochem_Assay In Vitro SHP2 Enzymatic Inhibition Assay Start->Biochem_Assay Cellular_Assay Cellular p-ERK Inhibition Assay Start->Cellular_Assay Selectivity_Assay Selectivity Profiling (e.g., vs. SHP1) Start->Selectivity_Assay CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Potency Determine Biochemical Potency (IC50) Biochem_Assay->Potency Cell_Potency Determine Cellular Potency (IC50) Cellular_Assay->Cell_Potency Selectivity Assess Selectivity Selectivity_Assay->Selectivity Target_Engagement Confirm Target Engagement in Cells (EC50) CETSA->Target_Engagement

Caption: Workflow for SHP2 inhibitor characterization.

In Vitro SHP2 Enzymatic Inhibition Assay

Principle: This assay quantifies the ability of "Compound X" to inhibit the enzymatic activity of purified SHP2 protein by measuring the dephosphorylation of a synthetic substrate.[2][5] A common method involves using a non-fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes highly fluorescent upon dephosphorylation by SHP2.[5][6]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[5]

    • Enzyme Solution: Recombinant full-length wild-type SHP2 is prepared at a working concentration (e.g., 0.5 nM final concentration).[5]

    • Activating Peptide: For wild-type SHP2, a dually phosphorylated peptide (e.g., from IRS-1) is used to relieve autoinhibition.[3][5]

    • Substrate Solution: Prepare DiFMUP in DMSO and dilute in assay buffer (e.g., 10 µM final concentration).[5][6]

    • Inhibitor Solution: Prepare serial dilutions of "Compound X" and benchmark inhibitors in DMSO, followed by dilution in assay buffer.[5]

  • Assay Procedure (384-well plate format):

    • Enzyme Activation: Incubate the SHP2 enzyme with the activating peptide at room temperature for 20 minutes.[5]

    • Inhibitor Incubation: Add the inhibitor solutions (or DMSO vehicle control) to the appropriate wells, followed by the activated enzyme solution. Incubate for 15-30 minutes.[5]

    • Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the reaction.[5]

    • Data Acquisition: Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 358 nm, emission at 450 nm).[7]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cellular p-ERK Inhibition Assay (Western Blot)

Principle: This assay assesses the functional consequence of SHP2 inhibition in a cellular context. Since SHP2 is a positive regulator of the RAS-ERK pathway, its inhibition leads to a decrease in the phosphorylation of ERK (p-ERK), which can be quantified by Western blotting.[2] The KYSE-520 esophageal squamous carcinoma cell line is often used as it is dependent on SHP2 signaling.[1]

Methodology:

  • Cell Culture and Treatment:

    • Culture KYSE-520 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with various concentrations of "Compound X" or benchmark inhibitors for a specified duration (e.g., 2-4 hours).

  • Protein Extraction:

    • Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration to calculate the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify direct target engagement of a compound in an intact cellular environment. The binding of a ligand, such as "Compound X," to its target protein, SHP2, typically increases the protein's thermal stability.[3][8][9] This stabilization can be measured by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble SHP2 remaining.[3][8]

Methodology:

  • Cell Treatment and Heating:

    • Treat intact cells with "Compound X" or a vehicle control for a defined period.

    • Harvest the cells, resuspend them in PBS, and distribute them into PCR tubes.

    • Heat the cell suspensions across a temperature gradient using a thermocycler.[10]

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting or an ELISA-based method to quantify the amount of SHP2 at each temperature.

  • Data Analysis:

    • Plot the amount of soluble SHP2 against the temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of "Compound X" indicates target engagement.[3][11]

    • Isothermal dose-response experiments can be performed at an optimized temperature to determine the EC50 for target engagement.[8]

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel SHP2 inhibitor, "Compound X." The presented data, though hypothetical, represents a strong preclinical profile, with potent biochemical and cellular activity, coupled with high selectivity. These results would provide a robust rationale for advancing "Compound X" into further preclinical studies, including pharmacokinetic and in vivo efficacy models. The methodologies described herein are critical for any drug discovery program aimed at developing next-generation SHP2 inhibitors for the treatment of cancer and other diseases.

References

  • A Comparative Analysis of Leading SHP2 Inhibitors: TNO155, RMC-4630, and JAB-3312 - Benchchem.
  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC.
  • A Comparative Guide to Allosteric SHP2 Inhibitors for Researchers - Benchchem.
  • Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors - JoVE.
  • Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC.
  • SHP2 Human Phosphatase Enzymatic LeadHunter Assay - TW.
  • The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers - Benchchem.
  • High-throughput screening protocol created to discover SHP2 inhibitors.
  • SHP-2 (Full-Length) Homogeneous Assay Kit - BPS Bioscience.
  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC.
  • BioAssay Systems SHP2(Y542) Phosphorylation.
  • SHP2 Inhibitors Undergo Exploration in Combinations | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
  • Development of a cellular target engagement assay for WT and oncogenic... - ResearchGate.
  • SHP2 Inhibitors: Progress and Perspectives in 2024 - IRBM.
  • Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC.
  • Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes | ACS Bio & Med Chem Au.
  • Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC.
  • The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - MDPI.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC.
  • Sidestepping SHP2 inhibition - PMC.
  • SHP2 Inhibitor | Jacobio Pharma.
  • Screening of tyrosine phosphatase SHP2 (PTPN11) inhibitors from natural products with therapeutic potential for receptor tyrosine kinase-driven cancer - PMC.
  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][3][10] triazin-4. Available at:

  • Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - MDPI.
  • SHP2 inhibition reduces somatotroph tumor growth in a pre-clinical model - PubMed.

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A Comparative Analysis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Derivatives: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold has emerged as a promising framework in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications. This guide provides a comparative overview of the available pharmacokinetic and pharmacodynamic data for this class of compounds, highlighting key structure-activity relationships and offering insights into their potential for further development. While a direct head-to-head comparative study of a comprehensive series of these derivatives is not yet available in the public domain, this guide synthesizes fragmented data from various sources to construct a coherent analysis.

Introduction to the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Scaffold

The unique combination of a pyrrolidine ring, a sulfonamide linker, and a benzonitrile moiety endows this scaffold with a desirable set of physicochemical properties. The pyrrolidine group can enhance aqueous solubility and provide a three-dimensional structure for optimal target engagement. The sulfonamide linker offers a synthetically tractable point for modification and can participate in hydrogen bonding interactions within a target's active site. The benzonitrile group is a known pharmacophore that can be involved in various binding interactions and is often metabolically stable.

Derivatives of the closely related 4-(pyrrolidin-1-yl)benzonitrile have shown promise as selective androgen receptor modulators (SARMs), demonstrating the potential of this general structural motif to yield tissue-selective and orally bioavailable agents.[1]

Comparative Pharmacokinetics: A Look at Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed comparative ADME data for a series of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives is limited. However, by examining related structures, we can infer some general trends and highlight key experimental considerations.

A study on a 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (a biphenyl derivative, not a benzonitrile) revealed that the pyrrolidinyl-1-ylsulfonyl moiety is compatible with oral bioavailability.[2] This particular compound demonstrated clearance mediated by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, with CYP3A5 playing a significant role.[2] This suggests that when developing 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives, it is crucial to assess potential interactions with CYP enzymes.

For a series of 4-(pyrrolidin-1-yl)benzonitrile derivatives developed as SARMs, modifications to the pyrrolidine ring were shown to significantly impact metabolic stability and pharmacokinetic profiles. For instance, the introduction of methyl groups at the 2- and 3-positions of the pyrrolidine ring in one derivative led to an improved pharmacokinetic profile and enhanced metabolic stability.[1]

Table 1: Representative Pharmacokinetic Parameters of a 4-(Pyrrolidin-1-yl)benzonitrile Derivative (Compound 1c from Asano et al., 2017) [1]

ParameterValueSpecies
Oral Bioavailability (F)45.0%Rat
Tmax (oral)4.0 hRat
Cmax (oral, 10 mg/kg)363 ng/mLRat
AUC (oral, 10 mg/kg)3381 ng·h/mLRat
CLtot (i.v.)35.8 mL/min/kgRat

This data underscores the importance of systematic modifications to the pyrrolidine ring to optimize the pharmacokinetic properties of new analogs.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To evaluate and compare the metabolic stability of novel 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives, a standard in vitro assay using liver microsomes can be employed.

Objective: To determine the intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Test compounds

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of the remaining parent compound against time to determine the rate of metabolism and calculate the intrinsic clearance.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Compound Stock initiate Add Compound prep_stock->initiate prep_mix Prepare Microsome/NADPH Mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate pre_incubate->initiate incubate Incubate & Sample at Time Points initiate->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate CLint analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Comparative Pharmacodynamics: Target Engagement and In Vivo Efficacy

The pharmacodynamic effects of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives will be highly dependent on the specific therapeutic target. While a unified pharmacodynamic comparison is not possible without a common target, we can examine the structure-activity relationships (SAR) for related compounds to guide future design.

In the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a key interaction was observed between the benzonitrile nitrogen and the side chain of a lysine residue in the enzyme's active site.[3][4][5] The pyrrolidine ring in these inhibitors occupies a region of the active site with fewer direct contacts, suggesting that this part of the molecule can be modified to improve physicochemical and pharmacokinetic properties without compromising potency.[3][4][5]

Table 2: In Vitro Activity of a 4-(Pyrrolidin-3-yl)benzonitrile Derivative (Compound 21g from Mould et al., 2017) [3][4][5]

AssayValueTarget
Biochemical IC5057 nMLSD1
Binding Affinity (Kd)22 nMLSD1
hERG IC5012.1 µMhERG
MAO-A IC50> 25 µMMAO-A
MAO-B IC50> 25 µMMAO-B

This data highlights the potential for achieving potent and selective enzyme inhibition with this scaffold. The improved selectivity over the hERG ion channel compared to a reference compound demonstrates the value of scaffold-hopping and targeted modifications.[3][4][5]

Experimental Protocol: In Vivo Efficacy Study (Generic Xenograft Model)

To assess the in vivo efficacy of novel 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives targeting cancer, a xenograft animal model is commonly used.

Objective: To evaluate the anti-tumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line of interest

  • Test compound and vehicle

  • Positive control (standard-of-care chemotherapy)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Methodology:

  • Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control).

  • Administer the test compound and controls according to the planned dosing schedule (e.g., once daily oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant Tumor Cells growth Tumor Growth implant->growth randomize Randomize Mice growth->randomize dose Administer Compound/Vehicle randomize->dose measure Measure Tumors & Body Weight dose->measure Repeatedly measure->dose euthanize Euthanize & Excise Tumors measure->euthanize End of Study analyze Analyze Tumors & Calculate TGI euthanize->analyze

Caption: Workflow for a typical in vivo xenograft study.

Future Directions and Conclusion

The 3-(pyrrolidin-1-ylsulfonyl)benzonitrile scaffold represents a versatile platform for the development of novel therapeutics. The available data on related compounds suggest that derivatives of this scaffold can be designed to have favorable pharmacokinetic properties and potent, selective pharmacodynamic effects.

Future research should focus on the systematic synthesis and evaluation of a series of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile derivatives to establish clear structure-activity and structure-property relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Asano, M., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1895-1899. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698-4702. [Link]

  • University of Manchester. (2017). Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. [Link]

Sources

Confirming the Covalent Mechanism of Action of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the resurgence of covalent inhibitors offers a compelling strategy to achieve durable target engagement and enhanced therapeutic efficacy. The compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, with its chemically reactive benzonitrile moiety, is a prime candidate for investigation as a covalent modulator of protein function. The nitrile group, a well-documented electrophilic warhead, can form a stable covalent bond with nucleophilic residues such as cysteine or serine within a protein's binding pocket. This guide provides a comprehensive framework for researchers to rigorously and orthogonally confirm the covalent mechanism of action of this compound, ensuring scientific integrity and building a robust data package for further development.

The Hypothesized Mechanism: Covalent Inhibition

The chemical architecture of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile suggests a mechanism of irreversible or reversible covalent inhibition. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a strategically located amino acid residue on its target protein. This proposed mechanism necessitates a multi-faceted validation approach to unequivocally establish the formation of a covalent adduct and to characterize its functional consequences.

cluster_Inhibitor 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile cluster_Target Target Protein Inhibitor Inhibitor (Electrophile) Target Target Protein (Nucleophile: Cys, Ser) Inhibitor->Target Reversible Binding (Non-covalent complex) Covalent_Adduct Covalent Adduct (Inhibition of Function) Target->Covalent_Adduct Covalent Bond Formation (Irreversible or Reversible)

Caption: Hypothesized two-step mechanism of covalent inhibition.

Orthogonal Methods for Mechanistic Confirmation

To build a compelling case for a covalent mechanism of action, it is imperative to employ a suite of orthogonal experimental techniques. Each method should interrogate a different aspect of the inhibitor-target interaction, from direct observation of the covalent adduct to the functional consequences of its formation in a cellular context. This guide will detail four critical orthogonal approaches:

  • Mass Spectrometry: For definitive identification of the covalent adduct and the site of modification.

  • Enzyme Kinetics: To characterize the time-dependent nature of inhibition and determine key kinetic parameters.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex milieu of a living cell.

  • Activity-Based Protein Profiling (ABPP): To assess the selectivity of the covalent inhibitor across the proteome.

Mass Spectrometry: Visualizing the Covalent Adduct

Rationale: Mass spectrometry (MS) provides direct and unambiguous evidence of covalent bond formation by measuring the mass increase of the target protein upon incubation with the inhibitor.[1] This "bottom-up" and "top-down" approach can pinpoint the exact amino acid residue modified, offering invaluable insights for structure-activity relationship (SAR) studies.

Experimental Workflow

cluster_Workflow Mass Spectrometry Workflow Incubation Incubate Target Protein with Inhibitor Intact_MS Intact Protein MS (Top-Down) Incubation->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MSMS LC-MS/MS Analysis (Bottom-Up) Digestion->LC_MSMS Data_Analysis Data Analysis (Identify Modified Peptide and Residue) LC_MSMS->Data_Analysis

Caption: Workflow for mass spectrometry-based analysis of covalent adducts.

Detailed Protocol: Bottom-Up Proteomics
  • Protein-Inhibitor Incubation:

    • Incubate the purified target protein (e.g., 1-5 µM) with a molar excess (e.g., 10-fold) of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Include a vehicle control (e.g., DMSO) for comparison.

  • Sample Preparation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the urea concentration to <2 M and digest the protein overnight with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a software suite like MaxQuant or Proteome Discoverer.

    • Specify the mass of the inhibitor adduct as a variable modification on potential nucleophilic residues (e.g., Cys, Ser, Lys).

    • Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of adduction.

Data Presentation
ParameterExpected ResultInterpretation
Intact Protein Mass Mass shift corresponding to the molecular weight of the inhibitorConfirms covalent modification of the protein.
Modified Peptide Identification of a specific peptide with the inhibitor's mass adductLocalizes the modification to a specific region of the protein.
Modified Residue Fragmentation pattern in the MS/MS spectrum pinpoints the adducted amino acidProvides the precise site of covalent bond formation.

Table 1: Representative Mass Spectrometry Data for a Covalent Inhibitor

Analysis TypeControl (Unmodified)Treated (Inhibitor Adduct)Mass Shift (Da)
Intact Protein MS 25,000.025,249.2+249.2
Peptide MS/MS Peptide VGANFGPCK identifiedPeptide VGANFGPC(+249.2)K identified+249.2 on Cys
Alternative Methods
  • Top-Down Proteomics: Involves the direct mass analysis of the intact protein and its fragments, which can provide information on the overall stoichiometry of modification and the location of the modification without proteolytic digestion.

  • Hydrogen-Deuterium Exchange (HDX) MS: Can reveal conformational changes in the protein upon covalent modification, providing further evidence of inhibitor binding and its functional impact.

Enzyme Kinetics: Quantifying Inhibitory Potency and Irreversibility

Rationale: For targets that are enzymes, kinetic analysis is crucial to characterize the nature of the inhibition. Covalent inhibitors typically exhibit time-dependent inhibition, and their potency is best described by the second-order rate constant of inactivation (kinact/KI).[2] This parameter reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Experimental Workflow

Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.

Detailed Protocol: Determination of kinact and KI
  • Continuous Assay Setup:

    • Use a continuous enzyme assay that monitors product formation or substrate depletion in real-time (e.g., spectrophotometric or fluorometric).

    • Perform the assay in a multi-well plate format for high-throughput analysis.

  • Data Acquisition:

    • In each well, mix the enzyme, substrate, and varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

    • Initiate the reaction by adding the enzyme last to ensure that the initial rate is measured before significant inhibition occurs.

    • Monitor the reaction progress over time until the reaction rate approaches zero for the inhibited samples.

  • Data Analysis:

    • Fit each progress curve (product concentration vs. time) to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting plot to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Data Presentation
Kinetic ParameterValueUnitInterpretation
kinact 0.1min-1The maximal rate of covalent bond formation.
KI 5µMThe inhibitor concentration required to achieve half of kinact.
kinact/KI 20,000M-1s-1The second-order rate constant, a measure of the inhibitor's efficiency.
Alternative Methods
  • Jump-Dilution Assay: To confirm irreversibility, the enzyme-inhibitor complex is pre-formed and then rapidly diluted. A lack of recovery of enzyme activity upon dilution is indicative of irreversible inhibition.

  • Dialysis: Similar to jump-dilution, dialysis can be used to remove unbound inhibitor. The persistence of inhibition after dialysis supports an irreversible or very slowly reversible mechanism.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Rationale: Demonstrating that a compound engages its target in a cellular environment is a critical step in drug development. CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3] Covalent modification is expected to significantly stabilize the target protein, leading to a measurable shift in its melting temperature.

Experimental Workflow

cluster_Workflow CETSA Workflow Cell_Treatment Treat intact cells with inhibitor or vehicle control Heating Heat cell lysates or intact cells to a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells and separate soluble and aggregated protein fractions Heating->Lysis_Centrifugation Protein_Quantification Quantify the amount of soluble target protein (e.g., Western Blot) Lysis_Centrifugation->Protein_Quantification Melting_Curve Generate melting curves and determine the temperature shift Protein_Quantification->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile or vehicle for a specified time in serum-free media.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for the vehicle- and inhibitor-treated samples and calculate the thermal shift (ΔTm).

Data Presentation
TreatmentTm (°C)ΔTm (°C)Interpretation
Vehicle 52.5-Baseline thermal stability of the target protein.
1 µM Inhibitor 58.0+5.5Significant stabilization of the target protein, indicating target engagement.
10 µM Inhibitor 60.2+7.7Dose-dependent increase in thermal stability.
Alternative Methods
  • High-Throughput CETSA: Utilizes detection methods such as AlphaScreen or enzyme-fragment complementation assays for higher throughput screening of compound libraries.[4]

  • Mass Spectrometry-Based CETSA (MS-CETSA): Allows for the unbiased identification of protein targets that are stabilized by the compound at a proteome-wide level.[5]

Activity-Based Protein Profiling (ABPP): Assessing Proteome-Wide Selectivity

Rationale: A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects and potential toxicity. ABPP is a powerful chemical proteomics technique that uses reactive probes to assess the functional state of enzymes in complex biological systems.[6] In a competitive ABPP experiment, the covalent inhibitor is used to compete with a broad-spectrum reactive probe for binding to the target and other potential off-targets.

Experimental Workflow

cluster_Workflow Competitive ABPP Workflow Proteome_Treatment Treat cell lysate or intact cells with inhibitor or vehicle Probe_Labeling Label the proteome with a broad-spectrum reactive probe Proteome_Treatment->Probe_Labeling Analysis Analyze probe-labeled proteins (e.g., Gel-based or MS-based) Probe_Labeling->Analysis Target_Identification Identify proteins with reduced probe labeling in the presence of inhibitor Analysis->Target_Identification

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Gel-Based Competitive ABPP
  • Proteome Preparation and Treatment:

    • Prepare a cell lysate or use intact cells.

    • Pre-incubate the proteome with varying concentrations of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile or vehicle for a defined time.

  • Probe Labeling:

    • Add a broad-spectrum reactive probe (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide-alkyne probe for cysteine-containing proteins) to the pre-incubated proteome.

    • Allow the probe to react with the active enzymes in the proteome.

  • Detection and Analysis:

    • If a fluorescent probe is used, separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.

    • If a "clickable" probe (e.g., alkyne- or azide-tagged) is used, perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin) before analysis.

    • Quantify the fluorescence intensity of the bands corresponding to the target and other labeled proteins.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of probe labeling for the target protein and any identified off-targets.

    • A significant reduction in probe labeling for a specific protein in the presence of the inhibitor indicates that the inhibitor binds to that protein.

Data Presentation
Protein TargetIC50 (µM)Interpretation
Target Protein A 0.5Potent on-target activity.
Off-Target Protein B > 50High selectivity for the intended target.
Off-Target Protein C 10Moderate off-target activity, may require further optimization.
Alternative Methods
  • MS-Based ABPP: Provides a more comprehensive and unbiased assessment of selectivity by identifying and quantifying thousands of probe-labeled proteins in a single experiment.

  • Fragment-Based ABPP: Uses small, reactive fragments to map the "ligandable" proteome and can be used to identify novel targets for covalent inhibitors.

Conclusion

Confirming the covalent mechanism of action of a compound like 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile requires a rigorous and multi-pronged approach. The orthogonal methods outlined in this guide—mass spectrometry, enzyme kinetics, CETSA, and ABPP—provide a robust framework for building a comprehensive and scientifically sound data package. By systematically applying these techniques, researchers can gain deep insights into the molecular mechanism of their compound, de-risk its development, and ultimately accelerate its translation into a potential therapeutic.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. [Link]

  • Poon, J. (2012). Mass spectrometry in the study of covalent protein modifications. Mass Spectrometry Reviews, 31(3), 374-398. [Link]

  • Maurer, T., Poe, A. J., & London, N. (2018). Kinetic and thermodynamic assays for covalent inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 645-658. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an orthogonal approach to drug design. Journal of Medicinal Chemistry, 52(5), 1231-1246. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and interrogating new drug targets. Nature Chemical Biology, 6(1), 33-37. [Link]

  • Lanning, B. R., Whitby, L. R., & Dix, M. M. (2014). A suite of clickable, activity-based probes for profiling the specificities of deubiquitinating enzymes. Angewandte Chemie International Edition, 53(52), 14480-14485. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & In-Hwan, B. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Zhang, T., Inobe, T., & Sugiyama, H. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters, 23(6), 1845-1848. [Link]

  • Copeland, R. A. (2016). The challenges of characterizing covalent inhibitors. ACS Medicinal Chemistry Letters, 7(11), 979-981. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for discovery of functional protein interactions. Nature Chemical Biology, 6(1), 3-11. [Link]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of targeted and untargeted approaches. Current Opinion in Chemical Biology, 24, 1-8. [Link]

  • Krippendorff, B. F., Neuhaus, R., & Huisinga, W. (2009). A new method for the analysis of time-dependent inhibition data. Journal of Pharmacokinetics and Pharmacodynamics, 36(5), 451-468. [Link]

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Head-to-Head Comparison: 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile vs. Quizartinib as a Putative FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases.[2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and are associated with a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Quizartinib (AC220) is a potent, second-generation, and highly selective FLT3 inhibitor approved for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML.[4][5] It functions as a type II kinase inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the FLT3 kinase domain, thereby preventing ATP binding and subsequent autophosphorylation.[5] This guide presents a head-to-head comparison of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a novel compound with a hypothesized activity against FLT3, and the well-established inhibitor, Quizartinib. The comparison is based on a combination of in silico modeling, and proposed in vitro and cell-based assays.

Compound Profiles

Feature3-(Pyrrolidin-1-ylsulfonyl)benzonitrileQuizartinib
IUPAC Name 3-(Pyrrolidin-1-ylsulfonyl)benzonitrileN-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-{4-[7-({2-[4-(morpholin-4-yl)ethoxy]imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea
CAS Number Not available950769-58-1
Molecular Formula C11H12N2O2SC29H32N6O4S
Molecular Weight 236.29 g/mol 560.67 g/mol
Chemical Structure Chemical structure of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Chemical structure of Quizartinib

Hypothesized Mechanism of Action of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Based on its structural features, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is hypothesized to act as an ATP-competitive kinase inhibitor. The benzonitrile moiety may engage in hydrogen bonding interactions with the hinge region of the FLT3 kinase domain, a common binding motif for kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, while the pyrrolidine ring may occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Downstream Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) FLT3->Downstream Phosphorylation ATP ATP ATP->FLT3 Binds to ATP pocket Compound 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Compound->FLT3 Competitively Binds (Hypothesized) Quizartinib Quizartinib Quizartinib->FLT3 Competitively Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_workflow Cell-Based Assay Workflow Start Seed MV4-11 cells in 96-well plate Treat Add serial dilutions of compounds Start->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add CellTiter-Glo® Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the MV4-11 cell proliferation assay.

Experimental Protocol: MV4-11 Cell Viability Assay
  • Cell Culture:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Assay Setup:

    • Seed the MV4-11 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and Quizartinib to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Cellular Potency (Anticipated)
CompoundMV4-11 IC50 (nM)
3-(Pyrrolidin-1-ylsulfonyl)benzonitrile100 - 1000 (Hypothesized)
Quizartinib0.4 - 1.1 [4][5][6]

Discussion and Conclusion

This guide outlines a comprehensive head-to-head comparison of a novel compound, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, with the established FLT3 inhibitor, Quizartinib. The rationale for this comparison is based on the structural features of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile that are commonly found in kinase inhibitors. The proposed experimental workflow, encompassing in silico, in vitro, and cell-based assays, provides a robust framework for evaluating its potential as an FLT3 inhibitor.

The anticipated results suggest that while 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile may exhibit inhibitory activity against FLT3, it is unlikely to match the high potency of Quizartinib, a drug that has undergone extensive optimization. However, the discovery of novel scaffolds for kinase inhibitors is of significant interest in overcoming drug resistance and improving therapeutic outcomes. The data generated from these comparative studies will be invaluable in determining the future direction of research for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and its analogs. Should this compound demonstrate promising activity, further investigations into its selectivity profile against a panel of kinases and in vivo efficacy in animal models of AML would be warranted.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS No. 1003740-90-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Assessment and Characterization
  • Nitrile Group (-CN): Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory system. Some can be metabolized to release cyanide, although this is not a universal property.

  • Sulfonyl Group (-SO2-): Sulfonamides and related compounds can have a range of biological activities and may cause allergic reactions in susceptible individuals.[1][2][3][4] They are also often not readily biodegradable.[1]

  • Pyrrolidine Ring: Pyrrolidine itself is a flammable and corrosive liquid.[5] While its properties are modified in the larger molecule, a degree of caution is warranted.

Based on the hazards of analogous compounds, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A cause of skin irritation.[6]

  • A cause of serious eye irritation.[6]

  • A cause of respiratory irritation.[6]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against chemical exposure during waste handling.[7][8]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory. If gloves become contaminated, they must be disposed of as hazardous waste.[9]

  • Eye Protection: Safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A laboratory coat must be worn to protect against skin contact.

  • Ventilation: All handling and segregation of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is a critical step in ensuring safe disposal and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[10]

Step 1: Designate a Waste Stream All materials contaminated with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile must be designated as hazardous organic waste .

Step 2: Select Appropriate Waste Containers

  • Liquid Waste: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material such as high-density polyethylene (HDPE). The container must have a tightly fitting lid.

  • Solid Waste: Solid waste contaminated with the compound (e.g., contaminated filter paper, gloves, weighing boats) should be placed in a separate, clearly labeled solid hazardous waste container.

Step 3: Proper Labeling The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[10]

  • The full chemical name: "3-(Pyrrolidin-1-ylsulfonyl)benzonitrile ".

  • The approximate concentration and volume.

  • The date accumulation started.

  • The name of the responsible researcher or laboratory.

Step 4: Avoid Incompatible Mixtures Do not mix 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile waste with:

  • Strong acids

  • Strong oxidizing agents

  • Bases

  • Other reactive chemicals

Mixing incompatible waste streams can lead to dangerous chemical reactions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Waste Generated (3-(Pyrrolidin-1-ylsulfonyl)benzonitrile) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated gloves, paper) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsates) IsSolid->LiquidWaste Liquid SolidContainer Place in a labeled solid hazardous waste container SolidWaste->SolidContainer LiquidContainer Place in a labeled liquid hazardous waste container LiquidWaste->LiquidContainer Labeling Label with: - 'Hazardous Waste' - Chemical Name - Concentration & Volume - Date - Researcher's Name SolidContainer->Labeling Storage Store in a designated satellite accumulation area SolidContainer->Storage LiquidContainer->Labeling LiquidContainer->Storage Pickup Arrange for pickup by a licensed environmental waste management company Storage->Pickup FinalDisposal Final Disposal (e.g., incineration) Pickup->FinalDisposal

Caption: Disposal workflow for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably by containing the spill within a fume hood.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: All materials used for spill clean-up must be treated as hazardous waste and disposed of in the designated solid hazardous waste container.

Empty Container Decontamination

Empty containers that held 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile must be decontaminated before disposal.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect all three rinsates and add them to the hazardous liquid waste container for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile.

  • Dispose of Container: After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12][13][14] It is the responsibility of the waste generator to ensure that all hazardous waste is managed safely from "cradle to grave".[13]

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsible chemical stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • TWU. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Capot Chemical. (n.d.). 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. Retrieved from [Link]

  • UW–Madison Office of Sustainability. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29883-29898. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Gadaleta, D., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry, 63(15), 8049-8064. Retrieved from [Link]

  • ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?. Retrieved from [Link]

  • University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Medical News Today. (2023, December 20). Sulfa allergies: Overview and what to avoid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-(PYRROLIDIN-1-YL)BENZONITRILE, 98% Purity, C11H12N2, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-{[1-(2-Chloro-benzyl)-2-oxo-pyrrolidin-3-ylamino]-methyl}-imidazol-1-ylmethyl)-benzonitrile. Retrieved from [Link]

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Sources

Mastering the Unseen Threat: A Guide to Safely Handling 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown challenges to laboratory safety. 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a compound with potential applications in medicinal chemistry, is one such molecule where comprehensive safety data may not be readily available. This guide, therefore, serves as an essential resource, providing a robust framework for its safe handling, grounded in the principles of chemical analogy and a conservative approach to risk mitigation.

As a Senior Application Scientist, my experience has shown that a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence. The protocols outlined herein are based on a thorough analysis of the hazards associated with the compound's core structural motifs: the pyrrolidine ring, the sulfonyl group, and the benzonitrile moiety. By understanding the risks inherent to these components, we can construct a comprehensive safety plan that protects researchers and ensures the integrity of their work.

Deconstructing the Hazard Profile

The potential hazards of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile can be inferred from its chemical structure. The pyrrolidine component suggests potential for skin and eye irritation, similar to pyrrolidine itself.[1][2] The benzonitrile group indicates a potential for toxicity if ingested or inhaled, and upon thermal decomposition, it may release toxic gases such as nitrogen oxides and hydrogen cyanide.[3][4] The sulfonyl group is generally stable, but the overall molecule should be handled with care, assuming it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[5][6][7]

Hazard ClassInferred Potential Risks
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[5][6][8]
Skin Corrosion/Irritation Causes skin irritation.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6][7]
Respiratory Irritation May cause respiratory irritation.[6][7]
Flammability While the compound itself is a solid, related compounds like pyrrolidine are flammable liquids.[2][8] Caution should be exercised with heating and potential for dust explosion.

Your Shield Against the Unseen: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling compounds with unknown toxicological profiles. The following recommendations are designed to provide comprehensive protection.

Core PPE Requirements
PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber.[9]Nitrile gloves offer good splash protection for incidental contact, while the outer layer provides more robust chemical resistance.[10][11][12] This combination is essential given the potential for skin absorption and irritation.
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][10]This combination protects against splashes, aerosols, and any unforeseen energetic reactions. Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coat and closed-toe shoes.[13][14]Protects the skin from spills and splashes. Flame-resistant material is a prudent precaution given the flammability of related compounds.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside a certified chemical fume hood or if there is a risk of aerosol generation.[5][9]This protects against the inhalation of potentially harmful dust or vapors.
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plan: From Benchtop to Disposal

A meticulous, step-by-step approach to handling 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is paramount.

Engineering Controls and Work Environment
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Ventilation: Ensure adequate general laboratory ventilation.[1][16]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1][2]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by laying down absorbent, plastic-backed bench paper to contain any potential spills.[14]

  • Weighing and Transfer:

    • Use a dedicated set of spatulas and weighing boats.

    • To minimize the generation of airborne dust, handle the solid material gently.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Slowly add the solid compound to the solvent to avoid splashing.

    • If dissolution requires heating, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol).

    • Decontaminate all equipment, such as spatulas and glassware, by rinsing with a suitable solvent. Collect this rinsate as hazardous waste.[17]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response can significantly mitigate harm.

IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][18] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][18] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][5] Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1][19] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Chemical Waste: All unused solid compound and solutions containing it must be collected as hazardous chemical waste.[9]

  • Contaminated Solid Waste: Items such as gloves, bench paper, pipette tips, and weighing boats that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.[17]

Disposal Protocol
  • Containerization: Use designated, leak-proof, and clearly labeled containers for both liquid and solid hazardous waste.[17] The label should include "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Toxic, Irritant).

  • Licensed Disposal: All waste containing 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile must be disposed of through a licensed environmental waste management company.[8][17] Do not dispose of this chemical down the drain or in regular trash.[20]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After decontamination, the container can be disposed of according to your institution's guidelines.[17]

By adhering to these rigorous safety protocols, researchers can confidently work with 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
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3-(Pyrrolidin-1-ylsulfonyl)benzonitrile
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